4-Hydroxyphenylglyoxylate
説明
4-Hydroxyphenylglyoxylic acid has been reported in Pisolithus tinctorius and Pisolithus arhizus with data available.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJZKUFXHWWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54537-30-3 (hydrochloride salt) | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40165960 | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-67-8 | |
| Record name | 4-Hydroxyphenylglyoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxyphenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Natural Occurrence of 4-Hydroxyphenylglyoxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenylglyoxylate is a key metabolic intermediate with significant implications in the biosynthesis of valuable natural products, particularly non-ribosomal peptides such as the glycopeptide antibiotic vancomycin. This technical guide provides a comprehensive overview of the discovery of this compound in nature, its biosynthetic pathway, and the experimental methodologies used for its study. Quantitative data from relevant enzymatic studies are presented, and the known biological roles of this α-keto acid are discussed. While primarily recognized as a metabolic intermediate, potential, yet underexplored, roles in biological signaling are also considered.
Discovery and Natural Sources
This compound has been identified as a naturally occurring compound in the ectomycorrhizal fungi Pisolithus tinctorius and Pisolithus arhizus. These fungi form symbiotic relationships with the roots of various plants and are known to produce a range of secondary metabolites. While the primary role of this compound in these fungi is not definitively established, it is understood to be a key node in the metabolic pathway leading to the biosynthesis of other important compounds.
More recently, the pathway involving the synthesis of 4-hydroxymandelate, the precursor to this compound, has been identified in human cells as part of a non-canonical tyrosine catabolism pathway for the biosynthesis of coenzyme Q10[1]. This discovery suggests a more widespread biological significance of this metabolic route beyond microbial secondary metabolism.
Biosynthesis of this compound
The biosynthesis of this compound is best characterized as a crucial step in the pathway leading to the formation of the non-proteinogenic amino acid (S)-4-hydroxyphenylglycine, a building block of vancomycin-group antibiotics. The pathway commences from the shikimate pathway intermediate, prephenate.
The key enzymatic steps are:
-
Prephenate to 4-Hydroxyphenylpyruvate: Prephenate is first converted to 4-hydroxyphenylpyruvate.
-
4-Hydroxyphenylpyruvate to (S)-4-Hydroxymandelate: This conversion is catalyzed by the enzyme 4-hydroxymandelate synthase (HmaS) , a non-heme iron-dependent dioxygenase.
-
(S)-4-Hydroxymandelate to this compound: The final step is the oxidation of (S)-4-hydroxymandelate, which is catalyzed by 4-hydroxymandelate oxidase (HmO) , a flavin-dependent oxidase, to yield this compound and hydrogen peroxide[2].
Biosynthetic Pathway Diagram
Caption: Biosynthesis of this compound from Prephenate.
Quantitative Data
| Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |
| L-4-Hydroxymandelate Oxidase | DL-4-Hydroxymandelate | 0.44 | 6.6 | 55 | Pseudomonas convexa | [3] |
| L-4-Hydroxymandelate Oxidase | FAD | 0.038 | 6.6 | 55 | Pseudomonas convexa | [3] |
Experimental Protocols
Protocol for Extraction and Purification of Phenolic Acids from Ectomycorrhizal Fungi (Adapted)
This protocol is a generalized procedure for the extraction of phenolic acids from fungal mycelium and can be adapted for the specific isolation of this compound.
1. Sample Preparation:
- Harvest fungal mycelia from liquid culture by filtration or from solid media by scraping.
- Lyophilize the mycelia to obtain a dry powder.
2. Extraction:
- Suspend the dried mycelial powder in 70% methanol (1:10 w/v).
- Sonicate the suspension for 30 minutes in an ice bath.
- Macerate the sample overnight at 4°C with continuous stirring.
- Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant. Repeat the extraction process on the pellet twice more.
- Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.
3. Purification:
- The resulting aqueous extract can be subjected to liquid-liquid partitioning with ethyl acetate.
- Further purification can be achieved using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
- Monitor fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Characterization:
- Isolated compounds can be characterized using spectroscopic methods such as UV-Vis, FT-IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
Enzyme Assay for 4-Hydroxymandelate Oxidase (Adapted from Bhat & Vaidyanathan, 1976)
This assay measures the activity of 4-hydroxymandelate oxidase by monitoring the formation of the product, which can be adapted to quantify this compound formation.
Reagents:
-
Phosphate buffer (0.1 M, pH 6.6)
-
(S)-4-Hydroxymandelate solution (substrate)
-
FAD solution
-
Enzyme preparation (purified or cell-free extract)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, FAD, and the enzyme preparation in a cuvette.
-
Incubate the mixture at the optimal temperature (e.g., 55°C).
-
Initiate the reaction by adding the (S)-4-hydroxymandelate solution.
-
Monitor the reaction progress by spectrophotometrically measuring the increase in absorbance at a wavelength corresponding to the product, or by using HPLC to separate and quantify the product over time.
HPLC Analysis of this compound
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. Flow Rate: 1.0 mL/min. Detection: UV detector at a wavelength determined by the UV maximum of this compound. Injection Volume: 20 µL.
Experimental Workflow Diagram
Caption: General workflow for the isolation and analysis of this compound.
Biological Role and Signaling Pathways
The primary and well-established biological role of this compound is as a metabolic intermediate in the biosynthesis of (S)-4-hydroxyphenylglycine.
Potential Role in Plant Growth Regulation
While there is no direct evidence of this compound acting as a signaling molecule, its structural similarity to other phenylacetic acid derivatives that exhibit auxin-like activity suggests a potential, albeit unexplored, role in plant growth regulation. Auxins are a class of plant hormones that play critical roles in various developmental processes. Further research is required to investigate whether this compound can interact with auxin signaling pathways.
Signaling Pathway Diagram (Hypothetical)
As there is no confirmed signaling pathway for this compound, a diagram is not provided to avoid speculation. Research in this area would first need to establish a signaling function, for example, by demonstrating interaction with a receptor or modulation of a downstream signaling cascade.
Conclusion and Future Directions
This compound is a naturally occurring α-keto acid of significant interest due to its central role in the biosynthesis of medicinally important compounds. While its discovery in ectomycorrhizal fungi and its biosynthetic pathway are established, several areas warrant further investigation. Quantitative studies on its natural abundance in various organisms are needed to better understand its metabolic flux. Furthermore, its potential role as a signaling molecule, particularly in plant-microbe interactions, remains an intriguing area for future research. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the chemistry and biology of this important metabolite.
References
- 1. Evaluating the effectiveness of Pisolithus tinctorius in enhancing the Eucalyptus’ resistance to salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Isolation and characterization of immunosuppressive components of three mushrooms, Pisolithus tinctorius, Microporus flabelliformis and Lenzites betulina - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxyphenylglyoxylic Acid: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-Hydroxyphenylglyoxylic acid. The information is intended to support research and development efforts in medicinal chemistry, biochemistry, and pharmacology.
Chemical Structure and Identifiers
4-Hydroxyphenylglyoxylic acid, also known as (4-hydroxyphenyl)(oxo)acetic acid, is an aromatic alpha-keto acid.[1] Its structure consists of a phenyl ring substituted with a hydroxyl group and a glyoxylic acid moiety. This structure is fundamental to its chemical reactivity and biological function. It is functionally related to glyoxylic acid and is a member of the phenol class of compounds.[2]
Key Identifiers:
-
IUPAC Name: (4-hydroxyphenyl)(oxo)acetic acid
-
CAS Number: 15573-67-8[2]
-
Molecular Formula: C₈H₆O₄[1]
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Molecular Weight: 166.13 g/mol
-
Canonical SMILES: C1=CC(=CC=C1C(=O)C(=O)O)O[1]
-
InChI Key: KXFJZKUFXHWWAJ-UHFFFAOYSA-N[1]
Physicochemical Properties
Experimental data for the physicochemical properties of 4-Hydroxyphenylglyoxylic acid are not extensively reported in the literature. The table below summarizes available information, including predicted values and data for structurally related compounds for reference.
| Property | Value | Source & Notes |
| Molecular Weight | 166.13 g/mol | Calculated |
| Monoisotopic Mass | 166.02661 Da | PubChem[1] |
| Physical Form | Solid | CymitQuimica[3] |
| Melting Point | Not available | For reference, the related precursor 4-Hydroxymandelic acid has a melting point of 82-85 °C.[4] |
| Boiling Point | Not available | For reference, the predicted boiling point of the related 4-Hydroxyphenylglycolic acid is 405.4±30.0 °C.[4] |
| pKa | Not available | For reference, the predicted pKa of the related 4-Hydroxyphenylglycolic acid is 3.51±0.10.[4] |
| Solubility | Not available | For reference, the related 4-Hydroxyphenylglycolic acid is soluble in DMSO.[4] |
| Predicted XlogP | 1.0 | PubChemLite[1] |
Synthesis and Characterization
While various synthetic routes may exist, 4-Hydroxyphenylglyoxylic acid is notably accessible through enzymatic synthesis, reflecting its role as a natural intermediate.
4-Hydroxyphenylglyoxylic acid (in its conjugate base form, 4-hydroxyphenylglyoxylate) is a key intermediate in the biosynthesis of the non-proteogenic amino acid 4-hydroxyphenylglycine (HPG).[5][6] The direct precursor is (S)-4-hydroxymandelic acid.
Protocol: Oxidation of (S)-4-Hydroxymandelic Acid
This protocol is based on the established biosynthetic pathway.[5][7]
-
Enzyme Preparation: Obtain or express and purify 4-hydroxymandelate oxidase (HmO), a flavin-dependent oxidase.[8]
-
Reaction Mixture: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).
-
Substrate Addition: Dissolve the substrate, (S)-4-hydroxymandelic acid, in the buffered solution.
-
Enzymatic Reaction: Initiate the reaction by adding the purified HmO enzyme to the substrate solution. The reaction requires molecular oxygen as a co-substrate.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) with gentle agitation to ensure sufficient aeration.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using techniques such as HPLC to measure the consumption of the substrate and the formation of the product, 4-Hydroxyphenylglyoxylic acid.
-
Workup and Purification: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding acid or a solvent like acetonitrile). The product can be purified from the reaction mixture using standard chromatographic techniques, such as reverse-phase HPLC.
Caption: General experimental workflow for the enzymatic synthesis of 4-Hydroxyphenylglyoxylic acid.
While dedicated experimental spectra are not widely published, the structure of 4-Hydroxyphenylglyoxylic acid allows for the prediction of its key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, appearing as doublets due to the para-substitution on the benzene ring. One broad singlet corresponding to the phenolic hydroxyl proton and another for the carboxylic acid proton would also be expected, though their appearance can be highly dependent on the solvent used.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals: six for the aromatic carbons (four CH and two quaternary), one for the ketone carbonyl carbon, and one for the carboxylic acid carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the carboxylic acid and phenol groups (approx. 3300-2500 cm⁻¹). Strong, sharp peaks corresponding to the C=O stretching of the ketone and carboxylic acid groups would be visible (approx. 1750-1680 cm⁻¹). Aromatic C=C stretching absorptions would also be present (approx. 1600-1450 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Predicted collision cross-section data for various adducts, such as [M+H]⁺ at m/z 167.03389 and [M-H]⁻ at m/z 165.01933, are available.[1]
Biological Activity and Signaling Pathways
4-Hydroxyphenylglyoxylic acid is recognized primarily for its role as a metabolite and as an inhibitor of a key enzyme in fatty acid metabolism. It is an active metabolite of the prodrug oxfenicine and a known inhibitor of carnitine palmitoyltransferase I (CPT1).[3][9]
CPT1 is a critical enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondrial matrix, which is the rate-limiting step for their subsequent β-oxidation.[10][11] By inhibiting CPT1, 4-Hydroxyphenylglyoxylic acid effectively reduces the rate of fatty acid oxidation.[9] This mechanism is of significant interest in the study of metabolic disorders where shifting energy substrate utilization away from fatty acids towards glucose may be beneficial.[12][13] The inhibition of CPT1 by 4-Hydroxyphenylglyoxylic acid has been shown to be potent, comparable to that of perhexiline.[12]
Caption: Mechanism of CPT1 inhibition by 4-Hydroxyphenylglyoxylic acid, blocking fatty acid transport.
As previously mentioned, 4-Hydroxyphenylglyoxylic acid is a crucial intermediate in the biosynthesis of 4-hydroxyphenylglycine (HPG), a non-proteinogenic amino acid found in important glycopeptide antibiotics like vancomycin.[5][6] This pathway starts from prephenate, a product of the shikimic acid pathway, and involves several enzymatic steps.[5]
Caption: Biosynthesis of 4-hydroxyphenylglycine, highlighting this compound as a key intermediate.
References
- 1. PubChemLite - 4-hydroxyphenylglyoxylic acid (C8H6O4) [pubchemlite.lcsb.uni.lu]
- 2. 4-Hydroxyphenylglyoxylic acid | 15573-67-8 [chemicalbook.com]
- 3. 10-538518 - 4-hydroxyphenylglyoxylic-acid | 15573-67-8 [cymitquimica.com]
- 4. 4-Hydroxyphenylglycolic acid CAS#: 1198-84-1 [m.chemicalbook.com]
- 5. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 4-Hydroxyphenylglyoxylic acid | Benzene Compounds | Ambeed.com [ambeed.com]
- 10. haematologica.org [haematologica.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of carnitine palmitoyltransferase 1 by phenylalkyloxiranecarboxylic acid and its influence on lipolysis and glucose metabolism in isolated, perfused hearts of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological role of 4-Hydroxyphenylglyoxylate in microbial metabolism
An In-Depth Technical Guide on the Biological Role of 4-Hydroxyphenylglyoxylate in Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (4-HPG) is a pivotal keto acid intermediate in the microbial metabolism of aromatic compounds. It occupies a central position in both the biosynthesis of valuable secondary metabolites, such as non-proteinogenic amino acids, and the catabolism of various aromatic substrates. Understanding the enzymatic transformations and pathways involving 4-HPG is critical for applications in metabolic engineering, synthetic biology, and drug development. This document provides a comprehensive overview of the synthesis and degradation of 4-HPG in microbes, details the enzymes involved, outlines relevant experimental protocols, and presents key quantitative data.
Introduction
This compound is a key metabolic intermediate situated at the crossroads of anabolic and catabolic pathways in various microorganisms. Its primary significance lies in its role as a precursor in the biosynthesis of L-p-hydroxyphenylglycine (L-HPG), a non-proteinogenic amino acid that is a crucial structural component of several important peptide antibiotics, including the vancomycin group.[1][2] Furthermore, it is an intermediate in the bacterial degradation of aromatic compounds such as mandelate and its derivatives. The study of 4-HPG metabolism provides valuable insights into microbial strategies for processing aromatic rings and offers targets for biotechnological applications.
Biosynthesis of this compound
The formation of this compound is a critical step in the biosynthetic pathways of compounds like the calcium-dependent antibiotic (CDA) and vancomycin-group antibiotics. The primary route involves the oxidation of (S)-4-hydroxymandelate.
The pathway typically begins with 4-hydroxyphenylpyruvate (4-HPP), which is derived from primary metabolism (e.g., from tyrosine or prephenate).[1][2] Hydroxymandelate synthase (HmaS), an Fe(II)-dependent dioxygenase, catalyzes the conversion of 4-HPP to (S)-4-hydroxymandelate.[1][3] Subsequently, this compound is synthesized through the oxidation of this intermediate. Two main types of enzymes catalyze this key step:
-
Hydroxymandelate Oxidase (HmO): This enzyme directly oxidizes (S)-4-hydroxymandelate to this compound with the concomitant generation of hydrogen peroxide (H₂O₂).[3][4]
-
Mandelate Dehydrogenase (MdlB): This is an O₂-independent enzyme that also converts (S)-4-hydroxymandelate to this compound.[3][4] It is often involved in the catabolic utilization of mandelate in bacteria like Pseudomonas.[4]
From this compound, the pathway proceeds to L-p-hydroxyphenylglycine via a transamination step catalyzed by an L-p-hydroxyphenylglycine transaminase.[2]
Catabolism and Degradation Pathways
This compound is also an intermediate in the microbial catabolism of aromatic compounds, particularly mandelic acid and its derivatives. For instance, in Pseudomonas species, the degradation of 4-hydroxymandelate proceeds via this compound. The subsequent step often involves a decarboxylation reaction. For example, L-4-hydroxymandelate oxidase from Pseudomonas convexa catalyzes the conversion of L-4-hydroxymandelic acid directly to 4-hydroxybenzaldehyde and CO₂, a process that bypasses the free glyoxylate intermediate but underscores the lability of the α-keto acid structure.[5]
In other pathways, this compound can be further metabolized. While specific pathways for the complete mineralization of this compound are not as extensively detailed as its biosynthesis, it is understood to feed into central metabolic routes for aromatic compound degradation, such as those leading to intermediates like protocatechuate or catechol, which are then subject to ring cleavage.
Quantitative Data: Key Enzymes in 4-HPG Metabolism
The following table summarizes kinetic parameters for enzymes involved in the synthesis and transformation of this compound and its precursors. This data is essential for metabolic modeling and pathway engineering.
| Enzyme | Source Organism | Reaction Catalyzed | Substrate(s) | Km | Reference(s) |
| L-4-Hydroxymandelate Oxidase | Pseudomonas convexa | L-4-Hydroxymandelate → 4-Hydroxybenzaldehyde + CO₂ | DL-4-Hydroxymandelate | 0.44 mM | [5] |
| FAD | 0.038 mM | [5] | |||
| 4-Hydroxyphenylacetate 1-Monooxygenase | Pseudomonas acidovorans | 4-HPA + NAD(P)H + O₂ → Homogentisate + NAD(P)⁺ + H₂O | 4-Hydroxyphenylacetate (4-HPA) | 31 µM | [6] |
| Oxygen | 67 µM | [6] | |||
| NADH | 95 µM | [6] | |||
| NADPH | 250 µM | [6] | |||
| Hydroxymandelate Synthase (HmaS) | Amycolatopsis orientalis | 4-HPP + O₂ → (S)-4-Hydroxymandelate + CO₂ | 4-Hydroxyphenylpyruvate (4-HPP) | Data not available | [1][4] |
| PtDAPDH (Variant M4) | Prevotella timonensis | This compound + NH₃ + NAD(P)H → L-p-Hydroxyphenylglycine + NAD(P)⁺ | This compound | 26.75-fold higher catalytic efficiency than wild type | [1] |
Experimental Protocols
Detailed methodologies are crucial for studying the role of this compound. Below are outlines for key experimental procedures.
Enzyme Activity Assay: Hydroxymandelate Oxidase/Dehydrogenase
This protocol describes a general method for measuring the activity of enzymes that convert 4-hydroxymandelate to this compound.
-
Principle: The assay spectrophotometrically monitors the formation of this compound, which has a distinct absorbance profile from its precursor, or monitors the change in concentration of a cofactor (e.g., NAD⁺/NADH).
-
Reaction Mixture:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Substrate: (S)-4-hydroxymandelate (e.g., 1 mM)
-
Cofactor (if required, e.g., 0.2 mM NAD⁺ for dehydrogenase)
-
Purified enzyme or cell-free extract
-
-
Procedure:
-
Pre-incubate the reaction mixture (without enzyme) at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at the wavelength corresponding to product formation (e.g., ~330 nm for this compound) or cofactor reduction (340 nm for NADH).
-
Calculate the initial reaction rate from the linear portion of the absorbance curve using the appropriate molar extinction coefficient.
-
Metabolite Analysis via High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for separating and quantifying aromatic metabolites like this compound from culture supernatants or enzymatic reactions.
-
Sample Preparation:
-
Centrifuge microbial culture to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For enzymatic assays, stop the reaction (e.g., by adding acid or organic solvent) and centrifuge to remove precipitated protein.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to wavelengths relevant for aromatic compounds (e.g., 254 nm, 280 nm, and 330 nm).
-
Quantification: Generate a standard curve using authentic this compound and other relevant metabolites to calculate concentrations in the samples.
-
Conclusion
This compound is a functionally versatile intermediate in microbial metabolism. Its central position in both the anabolic pathways leading to complex antibiotics and the catabolic breakdown of aromatic compounds makes it a molecule of significant interest. The enzymes responsible for its synthesis and conversion are promising targets for metabolic engineering to enhance the production of high-value pharmaceuticals. Furthermore, studying the degradation pathways involving 4-HPG contributes to our understanding of bioremediation processes for aromatic pollutants. Future research, leveraging the protocols and data presented herein, will continue to unlock the full biotechnological potential of these microbial pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxyphenylglyoxylate: A Key Metabolite in the Bacterial Degradation of Bisphenol A
A comprehensive analysis of the formation, detection, and potential biological impact of 4-hydroxyphenylglyoxylate, a microbial metabolite of the widely used industrial chemical Bisphenol A (BPA).
Introduction
Bisphenol A (BPA), a cornerstone chemical in the production of polycarbonate plastics and epoxy resins, is a compound of significant environmental and health concern. Its widespread use has led to ubiquitous environmental contamination, raising questions about its metabolic fate and the biological activity of its derivatives. While mammalian metabolism of BPA primarily involves glucuronidation and sulfation for detoxification and excretion, microbial degradation presents a distinct and complex array of metabolic pathways. A notable product of this microbial transformation is this compound. This technical guide provides an in-depth exploration of this compound as a metabolite of BPA, focusing on its formation, analytical characterization, and potential toxicological significance.
Metabolic Pathway: From Bisphenol A to this compound
The microbial degradation of BPA into this compound is a multi-step process primarily carried out by various bacterial strains, particularly those from the Sphingomonas and Pseudomonas genera. This transformation is a key part of the broader aerobic degradation pathway of BPA.
The initial step in this pathway involves the oxidative cleavage of the BPA molecule. This is often initiated by a dioxygenase or a cytochrome P450 monooxygenase, which hydroxylates the aromatic ring. Subsequent enzymatic reactions lead to the cleavage of the carbon-carbon bond connecting the two phenolic rings. While the precise enzymatic cascade leading to this compound is not fully elucidated in all organisms, a plausible pathway involves the following key transformations:
-
Oxidative Attack: The process begins with an enzymatic attack on the BPA molecule, often targeting the aromatic rings or the isopropylidene bridge.
-
Ring Cleavage: Following initial oxidation, ring-cleavage dioxygenases play a crucial role in opening the aromatic structure.
-
Side-Chain Oxidation: The resulting intermediates undergo further oxidation of the aliphatic side chains.
-
Formation of 4-Hydroxyacetophenone: A key intermediate in several proposed BPA degradation pathways is 4-hydroxyacetophenone.
-
Oxidation to this compound: 4-hydroxyacetophenone is then further oxidized to yield this compound.
The following diagram illustrates a proposed metabolic pathway for the formation of this compound from Bisphenol A by bacteria.
Enzymatic formation of 4-Hydroxyphenylglyoxylate from 4-hydroxymandelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of 4-hydroxymandelate to 4-hydroxyphenylglyoxylate is a critical step in the biosynthesis of various valuable compounds, including non-proteinogenic amino acids found in glycopeptide antibiotics. This technical guide provides an in-depth overview of the key enzymes involved in this transformation, their catalytic properties, and detailed experimental protocols for their production and characterization. This document is intended to serve as a comprehensive resource for researchers in biocatalysis, metabolic engineering, and drug development.
Introduction
This compound is a significant building block in the synthesis of pharmaceuticals and other fine chemicals. Its enzymatic production from 4-hydroxymandelate offers a green and stereospecific alternative to traditional chemical methods. Two primary enzyme classes have been identified to catalyze this oxidation reaction: 4-hydroxymandelate oxidases and (S)-mandelate dehydrogenases. This guide will explore the characteristics and applications of both enzyme types.
Key Enzymes in this compound Formation
The enzymatic oxidation of 4-hydroxymandelate to this compound can be achieved by two main types of enzymes, each with distinct mechanisms and cofactor requirements.
4-Hydroxymandelate Oxidase (HmO)
4-Hydroxymandelate oxidase (EC 1.1.3.46) is a flavoprotein that utilizes molecular oxygen as an electron acceptor to oxidize (S)-4-hydroxymandelate to this compound with the concomitant production of hydrogen peroxide.[1] A particularly well-characterized HmO is from the bacterium Amycolatopsis orientalis, which is involved in the biosynthesis of the vancomycin group of antibiotics.
The overall reaction is as follows:
(S)-4-hydroxymandelate + O₂ → this compound + H₂O₂
It is important to distinguish this enzyme from the decarboxylating L-4-hydroxymandelate oxidase (EC 1.1.3.19) from Pseudomonas convexa, which converts L-4-hydroxymandelic acid to 4-hydroxybenzaldehyde and CO₂.[2][3][4][5] For the purpose of this guide, we will focus on the non-decarboxylating HmO that produces this compound.
(S)-Mandelate Dehydrogenase (MdlB)
(S)-Mandelate dehydrogenase (EC 1.1.99.31) is an FMN-dependent enzyme that is part of the mandelate metabolic pathway in organisms like Pseudomonas putida.[6] This enzyme is O₂-independent and transfers electrons from the substrate to an acceptor molecule. While its primary substrate is (S)-mandelate, it has been shown to have activity on substituted mandelates, including 4-hydroxymandelate.[7]
The reaction catalyzed by MdlB is:
(S)-4-hydroxymandelate + acceptor → this compound + reduced acceptor
Quantitative Data Summary
The following tables summarize the available quantitative data for the relevant enzymes. It is important to note that detailed kinetic parameters for the specific conversion of 4-hydroxymandelate to this compound are not extensively reported in the literature, and the data presented here are from studies on related substrates or enzyme variants.
Table 1: Kinetic Parameters of 4-Hydroxymandelate Oxidase (decarboxylating) from Pseudomonas convexa
| Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Cofactors | Reference |
| DL-4-hydroxymandelate | 0.44 | 6.6 | 55 | FAD, Mn²⁺ | [2] |
Note: This enzyme produces 4-hydroxybenzaldehyde, not this compound. Data for the non-decarboxylating HmO is limited.
Table 2: Kinetic Parameters of L-Mandelate Dehydrogenase from Rhodotorula graminis
| Electron Acceptor | kcat (s⁻¹) | Reference |
| Cytochrome c | 225 | [7] |
| Ferricyanide | 550 | [7] |
Note: These parameters were determined with (S)-mandelate as the substrate. A study on substrate analogues showed that 4-hydroxymandelate is a substrate, but its specific kinetic parameters were not reported in a comparable format.[7]
Experimental Protocols
The following sections provide detailed methodologies for the production and characterization of recombinant 4-hydroxymandelate oxidase and (S)-mandelate dehydrogenase.
Recombinant Production of 4-Hydroxymandelate Oxidase (HmO) from Amycolatopsis orientalis
This protocol is based on methodologies for the heterologous expression of similar oxidases.
4.1.1. Gene Synthesis and Cloning
-
Synthesize the gene encoding 4-hydroxymandelate oxidase from Amycolatopsis orientalis with codon optimization for expression in Escherichia coli.
-
Incorporate appropriate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the gene, respectively.
-
Insert a polyhistidine-tag (e.g., 6xHis) at the N- or C-terminus to facilitate purification.
-
Ligate the synthesized gene into an expression vector such as pET-28a(+).
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
4.1.2. Protein Expression and Purification
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue the cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged HmO with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Concentrate the protein and store at -80°C.
Enzymatic Assay for 4-Hydroxymandelate Oxidase Activity
This assay is based on the quantification of the product, this compound, using High-Performance Liquid Chromatography (HPLC).
4.2.1. Reaction Mixture
-
50 mM Potassium phosphate buffer (pH 7.5)
-
100 µM FMN
-
1 mM (S)-4-hydroxymandelate
-
Purified HmO enzyme (concentration to be optimized)
4.2.2. Assay Procedure
-
Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified HmO enzyme.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile).
-
Centrifuge the mixture at high speed to precipitate the enzyme.
-
Analyze the supernatant by HPLC.
4.2.3. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 50% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both substrate and product have significant absorbance (e.g., 280 nm).
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount of product formed.
Recombinant Production of (S)-Mandelate Dehydrogenase (MdlB) from Pseudomonas putida
This protocol is adapted from established procedures for expressing and purifying P. putida dehydrogenases.[2][3][8][9][10]
4.3.1. Gene Cloning and Expression
-
Amplify the gene encoding (S)-mandelate dehydrogenase from Pseudomonas putida genomic DNA using PCR with primers containing appropriate restriction sites.
-
Clone the amplified gene into an expression vector (e.g., pET-28a(+)) and transform into E. coli BL21(DE3).
4.3.2. Protein Expression and Purification
-
Follow the same general procedure as described for HmO (Section 4.1.2) for cell growth, induction, and harvesting.
-
For purification, utilize Ni-NTA affinity chromatography as described for HmO.
Enzymatic Assay for (S)-Mandelate Dehydrogenase Activity
This assay measures the reduction of an artificial electron acceptor.
4.4.1. Reaction Mixture
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM (S)-4-hydroxymandelate
-
1 mM 2,6-Dichlorophenolindophenol (DCPIP) or 0.5 mM phenazine methosulfate (PMS) as the electron acceptor.
-
Purified MdlB enzyme.
4.4.2. Assay Procedure
-
Monitor the reduction of DCPIP spectrophotometrically at 600 nm.
-
Add all components except the enzyme to a cuvette and measure the background rate.
-
Initiate the reaction by adding the MdlB enzyme.
-
Record the decrease in absorbance at 600 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of DCPIP.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Enzymatic pathways for this compound synthesis.
Caption: General workflow for recombinant enzyme purification.
Caption: Workflow for the HPLC-based enzyme assay.
Conclusion
The enzymatic synthesis of this compound from 4-hydroxymandelate presents a promising avenue for the sustainable production of this valuable chemical intermediate. Both 4-hydroxymandelate oxidase and (S)-mandelate dehydrogenase are viable biocatalysts for this transformation. This guide provides a foundational understanding and practical protocols to aid researchers in the expression, purification, and characterization of these enzymes. Further research into the discovery of novel enzymes with improved activity and stability, as well as the optimization of reaction conditions, will be crucial for the industrial implementation of these biocatalytic processes.
References
- 1. ENZYME - 1.1.3.46 4-hydroxymandelate oxidase [enzyme.expasy.org]
- 2. Cloning, Expression and Purification of Pseudomonas putida ATCC12633 Creatinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and high-level expression of the glutathione-independent formaldehyde dehydrogenase gene from Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]
- 5. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC 1.1.3.41 [iubmb.qmul.ac.uk]
- 7. Substrate analogues as probes of the catalytic mechanism of L-mandelate dehydrogenase from Rhodotorula graminis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning, DNA sequence analysis, and expression in Escherichia coli of the gene for mandelate racemase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning, sequencing, and expression of the Pseudomonas putida protocatechuate 3,4-dioxygenase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Glyoxylate Cycle and the Metabolism of 4-Hydroxyphenylglyoxylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the distinct metabolic roles of the glyoxylate cycle and the compound 4-hydroxyphenylglyoxylate. Based on current scientific literature, this compound is not a recognized intermediate or direct regulator of the canonical glyoxylate cycle. The glyoxylate cycle is an anabolic pathway found in plants, bacteria, protists, and fungi that facilitates the net conversion of acetyl-CoA into succinate, enabling the synthesis of carbohydrates from fatty acids or C2 compounds.[1][2] In contrast, this compound is an intermediate in the metabolism of aromatic compounds, including the bacterial degradation of mandelic acid and the biosynthesis of the Coenzyme Q10 (CoQ10) headgroup in humans.[3][4][5][6]
This document provides a detailed examination of each pathway independently. It outlines the core reactions, enzymatic regulation, and biological significance of the glyoxylate cycle. It separately details the known metabolic pathways involving this compound. The guide includes structured data tables, detailed experimental protocols for key enzyme assays, and pathway visualizations to serve as a comprehensive resource for research and development.
Section 1: The Canonical Glyoxylate Cycle
The glyoxylate cycle, discovered by Kornberg and Krebs in 1957, is a modification of the tricarboxylic acid (TCA) cycle.[1][7] Its primary function is to bypass the two decarboxylation steps of the TCA cycle, allowing for the net synthesis of four-carbon compounds from two-carbon units (acetyl-CoA).[1][2] This is crucial for organisms growing on acetate or fatty acids as their sole carbon source, as it provides the necessary precursors for gluconeogenesis and other biosynthetic processes.[7][8][9] In plants, this cycle is essential during seed germination, where stored lipids are converted into sugars to fuel the growth of the seedling.[1][7]
Core Pathway and Key Enzymes
The glyoxylate cycle utilizes five of the eight enzymes from the TCA cycle and introduces two unique enzymes: Isocitrate Lyase (ICL) and Malate Synthase (MS).[2][10] The pathway typically occurs in specialized peroxisomes in plants called glyoxysomes.[1][11]
The key steps are:
-
Citrate Synthesis: Acetyl-CoA condenses with oxaloacetate to form citrate, catalyzed by Citrate Synthase.
-
Isomerization: Citrate is isomerized to isocitrate by Aconitase.
-
Cleavage of Isocitrate (Key Step 1): Isocitrate Lyase (ICL) cleaves isocitrate into succinate and glyoxylate.[1][10] This is the first bypass step.
-
Malate Synthesis (Key Step 2): Malate Synthase (MS) catalyzes the condensation of a second molecule of acetyl-CoA with glyoxylate to form malate.[1][9]
-
Oxaloacetate Regeneration: Malate is oxidized to oxaloacetate by Malate Dehydrogenase, which can then start another turn of the cycle.
The succinate produced by ICL can be transported to the mitochondria and enter the TCA cycle to be converted to malate and then oxaloacetate, which serves as a precursor for gluconeogenesis.[8]
Visualization of the Glyoxylate Cycle
References
- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 2. Glyoxylate cycle – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 3. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Regulaion of tca and glyoxylate cycle | PPTX [slideshare.net]
- 9. Life and Death in a Macrophage: Role of the Glyoxylate Cycle in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLYOXYLATE PATHWAY [uh.edu]
The Strategic Synthesis of 4-Hydroxyphenylglycine: A Technical Guide to Leveraging 4-Hydroxyphenylglyoxylate as a Key Precursor
For Immediate Release
This technical guide provides an in-depth analysis of the synthesis of 4-hydroxyphenylglycine (4-HPG), a critical non-proteinogenic amino acid extensively used in the pharmaceutical industry, particularly as a side-chain for semi-synthetic β-lactam antibiotics like amoxicillin and cefadroxil. The focus of this whitepaper is the pivotal role of 4-hydroxyphenylglyoxylate (4-HPGO) as an immediate precursor in both biosynthetic and chemical synthesis routes. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Importance of 4-Hydroxyphenylglycine
4-Hydroxyphenylglycine (4-HPG) is a valuable chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry of 4-HPG is crucial for the biological activity of the final antibiotic. Consequently, efficient and stereoselective methods for its production are of paramount importance. Traditional manufacturing routes have often involved multi-step chemical syntheses with harsh conditions and the generation of significant waste streams. Modern approaches, however, are increasingly focused on more sustainable and efficient pathways, many of which converge on this compound (4-HPGO) as a key intermediate.
Biosynthesis of 4-Hydroxyphenylglycine via this compound
Nature has evolved an elegant enzymatic pathway for the synthesis of L-4-hydroxyphenylglycine, which is a constituent of glycopeptide antibiotics like vancomycin.[1] This biosynthetic route can be harnessed for the production of 4-HPG, and it critically proceeds through the formation of 4-HPGO.
The biosynthetic pathway typically involves a three-enzyme cascade:
-
4-Hydroxymandelate Synthase (HmaS): This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP), derived from the shikimate pathway, to (S)-4-hydroxymandelate.
-
4-Hydroxymandelate Oxidase (Hmo) or Mandelate Dehydrogenase (MdlB): (S)-4-hydroxymandelate is then oxidized to this compound. Hmo is an FMN-dependent oxidase that produces hydrogen peroxide as a byproduct, while MdlB is an O2-independent dehydrogenase.[2]
-
4-Hydroxyphenylglycine Transaminase (HpgT): In the final step, a transaminase transfers an amino group from an amino donor (e.g., L-tyrosine or L-glutamate) to this compound, yielding 4-hydroxyphenylglycine.[3]
This enzymatic approach offers the potential for high stereoselectivity and environmentally benign reaction conditions.
Signaling Pathway for Biosynthesis
Figure 1. Biosynthetic pathway of 4-Hydroxyphenylglycine from prephenate.
Experimental Protocols for Enzymatic Synthesis
Protocol 1: Whole-cell biotransformation for D-4-Hydroxyphenylglycine
This protocol is adapted from a study on the production of D-HPG from DL-hydroxyphenylhydantoin (DL-HPH) using engineered E. coli.[1] While not starting from 4-HPGO, the principle of optimizing whole-cell biocatalysis is relevant. For a process starting from 4-HPGO, the cells would be engineered to express a suitable D-selective transaminase.
-
Strain Cultivation: An engineered E. coli strain overexpressing a D-hydantoinase and a D-carbamoylase is cultivated in a suitable fermentation medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches a desired level (e.g., 0.6-0.8).
-
Induction: Protein expression is induced by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of, for example, 0.5 mM. The culture is then incubated for a further period (e.g., 12-16 hours) at a lower temperature (e.g., 20-25°C) to enhance soluble protein expression.
-
Cell Harvesting and Preparation: Cells are harvested by centrifugation, washed with a buffer (e.g., 50 mM Tris-HCl, pH 7.5), and resuspended in the same buffer to a desired cell concentration (e.g., 50 g/L dry cell weight).
-
Biotransformation: The whole-cell catalyst is added to a reaction mixture containing the substrate (e.g., 140 mM DL-HPH) in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0). The reaction is carried out at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitoring and Product Isolation: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the cells are removed by centrifugation, and the supernatant containing the product is collected for purification. Purification can be achieved by methods such as crystallization by adjusting the pH to the isoelectric point of 4-HPG (around 5.3).
Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Substrate | DL-hydroxyphenylhydantoin | [1] |
| Biocatalyst | Engineered E. coli (whole cells) | [1] |
| Product | D-4-Hydroxyphenylglycine | [1] |
| Yield | 100% | [1] |
| Substrate Concentration | 140 mM | [1] |
| Reaction Time | Not specified | [1] |
| Optimal pH | 8.0-9.0 | [3] |
| Optimal Temperature | 37°C | [1] |
Chemical Synthesis of 4-Hydroxyphenylglycine via Reductive Amination of this compound
The chemical conversion of this compound to 4-hydroxyphenylglycine is most directly achieved through reductive amination. This reaction involves the formation of an imine intermediate from 4-HPGO and an ammonia source, followed by its reduction to the corresponding amine.
Key components of this chemical transformation include:
-
Ammonia Source: Aqueous ammonia or ammonium salts are commonly used.
-
Reducing Agent: A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C, Pt/C, or Raney Nickel) or chemical hydrides (e.g., sodium borohydride, sodium cyanoborohydride).
-
Catalyst: For catalytic hydrogenation, a heterogeneous catalyst is typically used, allowing for easier separation from the reaction mixture.
-
Solvent: The choice of solvent is critical and depends on the solubility of the reactants and the chosen reducing agent. Aqueous or alcoholic solvents are common.
Logical Relationship for Chemical Synthesis
Figure 2. Reductive amination of this compound.
Experimental Protocols for Chemical Synthesis
Protocol 2: Catalytic Reductive Amination of Glyoxylic Acid (An-alogous Procedure)
This protocol describes the reductive amination of glyoxylic acid to glycine and can be adapted for this compound.
-
Reaction Setup: A solution of glyoxylic acid (1.0 mol) in water is placed in a high-pressure reactor. An aqueous solution of ammonia (at least 2.0 mol) and a water-soluble organic solvent (e.g., methanol or ethanol) are added. A rhodium-on-carbon catalyst (e.g., 5% Rh/C) is then added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to a desired pressure (e.g., 40 psig). The reaction mixture is agitated at room temperature until the theoretical amount of hydrogen is consumed.
-
Catalyst Removal and Product Isolation: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The product, glycine, is precipitated by the addition of an anti-solvent like methanol.
-
Purification: The precipitated product is collected by filtration, washed with methanol, and dried. Further purification can be achieved by recrystallization.
Quantitative Data for Chemical Synthesis
The following table presents data from various patented chemical syntheses of 4-hydroxyphenylglycine, which may not exclusively use this compound as the direct precursor but provide valuable benchmarks for chemical synthesis yields.
| Precursors | Catalyst/Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Phenol, Glyoxylic Acid, Ammonia | - | Water, Isopropyl ether | 42.1 (as HCl salt) | - | [1] |
| DL-4-Hydroxyphenylglycine | H₂SO₄, D-(-)-4-HPG sulfate seed crystals | Ethanol, Water | - | - | [4] |
| Phenol, 2-hydroxy-glycocoll | Sulfuric acid | Toluene | 76 | 98.5 | [5] |
| Phenol, 2-hydroxy-glycocoll | Phosphoric acid | Ethylene dichloride | 84 | 97.2 | [5] |
Conclusion
This compound stands out as a highly strategic precursor for the synthesis of 4-hydroxyphenylglycine. The biosynthetic route offers the advantages of high stereoselectivity and mild, environmentally friendly reaction conditions, making it an attractive option for the production of enantiomerically pure 4-HPG. On the other hand, chemical synthesis via reductive amination of 4-HPGO provides a more direct and potentially faster route, which can be optimized for high yield and purity through careful selection of catalysts, reducing agents, and reaction conditions.
The choice between a biosynthetic and a chemical approach will depend on various factors, including the desired stereoisomer, cost of enzymes and catalysts, scalability, and downstream processing requirements. Further research and development in both areas, particularly in enzyme engineering for improved stability and activity, and in the development of more efficient and selective catalysts for reductive amination, will continue to enhance the production of this vital pharmaceutical intermediate. This guide provides a foundational understanding for professionals to navigate the complexities of 4-HPG synthesis and to select and optimize the most suitable pathway for their specific needs.
References
- 1. Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]
- 5. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
The Natural Occurrence of 4-Hydroxyphenylglyoxylate: A Technical Guide for Researchers
Abstract
4-Hydroxyphenylglyoxylate is a key metabolic intermediate found in a range of organisms, from bacteria to humans. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic significance and potential applications of this alpha-keto acid. While the biosynthetic pathways are increasingly understood, quantitative data on the concentrations of this compound in biological systems remain largely unavailable in the current scientific literature.
Introduction
This compound, also known as 4-hydroxybenzoylformic acid, is an aromatic alpha-keto acid. Its presence has been confirmed in various biological systems where it plays a crucial role as an intermediate in the biosynthesis of valuable compounds, including non-proteinogenic amino acids and, as recently discovered, Coenzyme Q10. This guide synthesizes the current knowledge on the natural occurrence of this compound, with a focus on its metabolic pathways and the analytical techniques employed for its investigation.
Natural Occurrence and Biosynthesis
The presence of this compound has been identified in bacteria, fungi, and mammals. Its biosynthesis is primarily linked to the metabolism of L-tyrosine.
In Bacteria
In several bacterial species, particularly actinomycetes like Amycolatopsis orientalis, this compound is a key intermediate in the biosynthesis of glycopeptide antibiotics such as vancomycin and teicoplanin. The pathway originates from L-tyrosine and involves two key enzymatic steps.
The biosynthesis of (S)-4-hydroxyphenylglycine, a non-proteinogenic amino acid incorporated into these antibiotics, proceeds through this compound. The pathway starts with the conversion of 4-hydroxyphenylpyruvate, a derivative of L-tyrosine, to (S)-4-hydroxymandelate. This reaction is catalyzed by the enzyme 4-hydroxymandelate synthase (HmaS) , a non-heme Fe(II)-dependent dioxygenase. Subsequently, 4-hydroxymandelate oxidase (HmO) , a flavin-dependent oxidase, catalyzes the oxidation of (S)-4-hydroxymandelate to produce this compound. This intermediate is then transaminated by a specific aminotransferase to yield (S)-4-hydroxyphenylglycine.
In Fungi
4-Hydroxyphenylglyoxylic acid has been identified in ectomycorrhizal fungi, including Pisolithus tinctorius and Pisolithus arhizus. While its precise physiological role in these fungi is not yet fully elucidated, its presence suggests a potential involvement in their metabolic processes.
In Mammals
Recent groundbreaking research has identified the precursor to this compound, 4-hydroxymandelate (4-HMA), as a previously unknown intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10) in human cells. This pathway also starts from tyrosine, which is converted to 4-hydroxyphenylpyruvate. The study demonstrated that the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) is responsible for the synthesis of 4-HMA from 4-hydroxyphenylpyruvate. It is highly probable that 4-HMA is then oxidized to this compound before further conversion to 4-hydroxybenzoate, a direct precursor for the CoQ10 headgroup. This discovery places this compound as a key, previously unrecognized, metabolite in human cells.
In Plants
The natural occurrence and metabolic role of this compound in plants are not well-documented in the current literature. While plants possess a vast array of secondary metabolic pathways originating from aromatic amino acids, the specific involvement of this compound remains an area for future research. It is plausible that it may be present as a transient intermediate in some specialized metabolic pathways.
Quantitative Data
A comprehensive review of the scientific literature reveals a notable absence of quantitative data on the concentrations of this compound in various organisms and tissues. While its presence is confirmed, specific intracellular or extracellular concentrations have not been reported.
| Organism/Tissue | Concentration Range | Method of Quantification | Reference |
| Bacteria | |||
| Amycolatopsis orientalis | Data not available | - | - |
| Pseudomonas sp. | Data not available | - | - |
| Fungi | |||
| Pisolithus tinctorius | Data not available | - | - |
| Pisolithus arhizus | Data not available | - | - |
| Mammals | |||
| Human Cells | Data not available | - | - |
| Plants | |||
| Various | Data not available | - | - |
| Table 1: Quantitative Data on the Occurrence of this compound. As indicated, there is currently a lack of published quantitative data for the concentration of this compound in biological systems. |
Experimental Protocols
This section provides generalized methodologies for the key experiments related to the study of this compound, based on established protocols for similar compounds and enzymes.
Extraction and Quantification of this compound from Biological Samples
This protocol outlines a general approach for the extraction and quantification of this compound from microbial cultures or cell lysates using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
4.1.1. Sample Preparation
-
Microbial Cultures:
-
Centrifuge the culture broth at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to separate the supernatant and cell pellet.
-
For extracellular analysis, filter the supernatant through a 0.22 µm filter.
-
For intracellular analysis, wash the cell pellet twice with a cold buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Lyse the cells using a suitable method (e.g., sonication, bead beating, or enzymatic lysis) in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
-
Cell Cultures (Mammalian):
-
Wash the adherent cells with cold PBS and then scrape them into a cold extraction solvent.
-
For suspension cells, centrifuge and wash before lysing.
-
Follow the subsequent steps as for microbial intracellular analysis.
-
4.1.2. Extraction
-
To the filtered supernatant or cell lysate, add a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC-MS/MS analysis.
4.1.3. HPLC-MS/MS Analysis
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Tandem mass spectrometry in negative ion mode is recommended for the detection of this compound. The specific precursor and product ion transitions would need to be optimized.
Enzyme Activity Assays
4.2.1. 4-Hydroxymandelate Synthase (HmaS) Activity Assay
This assay measures the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelate.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), FeSO₄, ascorbate, and the substrate 4-hydroxyphenylpyruvate.
-
Enzyme: Add the purified HmaS enzyme or a cell-free extract containing the enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Analysis: Analyze the formation of 4-hydroxymandelate by HPLC, monitoring the absorbance at a suitable wavelength (e.g., 275 nm).
4.2.2. 4-Hydroxymandelate Oxidase (HmO) Activity Assay
This assay can be performed by monitoring the consumption of the substrate or the formation of the product. A spectrophotometric assay can be employed by monitoring the formation of H₂O₂.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.0), FAD, and the substrate (S)-4-hydroxymandelate.
-
Coupled Assay: Add horseradish peroxidase and a chromogenic substrate (e.g., o-dianisidine).
-
Enzyme: Add the purified HmO enzyme or a cell-free extract to start the reaction.
-
Measurement: Monitor the increase in absorbance at a specific wavelength corresponding to the oxidized chromogenic substrate (e.g., 460 nm for o-dianisidine) in a spectrophotometer. The rate of absorbance change is proportional to the rate of H₂O₂ production and thus to the HmO activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
Figure 1: Biosynthesis of (S)-4-Hydroxyphenylglycine in Bacteria.
Figure 2: Proposed role in Coenzyme Q10 biosynthesis in mammals.
Figure 3: General workflow for 4-HPGox extraction and analysis.
Conclusion and Future Directions
This compound is emerging as a metabolite of significant interest, bridging primary and secondary metabolism in a diverse range of organisms. Its role in the biosynthesis of critical compounds like antibiotics and Coenzyme Q10 highlights its importance. However, this technical guide also underscores a significant gap in our knowledge: the lack of quantitative data regarding its concentration in biological systems. Future research should focus on developing and applying sensitive analytical methods to quantify this compound levels in various organisms under different physiological conditions. Elucidating its potential role in plant metabolism also presents an exciting avenue for investigation. Such studies will be crucial for a more complete understanding of its metabolic significance and for harnessing its potential in biotechnology and drug development.
Spectroscopic Characterization of 4-Hydroxyphenylglyoxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydroxyphenylglyoxylate, a molecule of interest in various research and development fields. This document details the expected spectroscopic data based on available information for the compound and its close structural analog, phenylglyoxylic acid. It also outlines detailed experimental protocols for acquiring this data and includes visualizations to illustrate key concepts.
Introduction
This compound, also known as (4-hydroxyphenyl)(oxo)acetate, is a derivative of phenylglyoxylic acid. Its structure, featuring a carboxylic acid, a ketone, and a phenol group, makes it a molecule with interesting chemical properties and potential biological activities. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its behavior in various chemical and biological systems. This guide summarizes the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data
Due to the limited availability of specific experimental data for this compound, the following tables summarize the available predicted data for the target molecule and experimental data for the closely related compound, phenylglyoxylic acid. The presence of a hydroxyl group at the para position of the phenyl ring in this compound is expected to influence the chemical shifts in NMR and vibrational frequencies in FT-IR compared to phenylglyoxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl protons. The aromatic region will likely display an AA'BB' spin system due to the para-substitution. The chemical shifts for the aromatic protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing glyoxylyl group.
Table 1: ¹H NMR Data for Phenylglyoxylic Acid (Analogue) [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.95 | d | 7.5 | H-2, H-6 (ortho to C=O) |
| 7.75 | t | 7.5 | H-4 (para to C=O) |
| 7.60 | t | 7.5 | H-3, H-5 (meta to C=O) |
For this compound, the aromatic protons are expected to be shifted upfield due to the electron-donating effect of the para-hydroxyl group. The protons ortho to the hydroxyl group (meta to the glyoxylyl group) would appear at a lower chemical shift (more shielded), while the protons meta to the hydroxyl group (ortho to the glyoxylyl group) would appear at a higher chemical shift (less shielded).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Data for Phenylglyoxylic Acid (Analogue) [2]
| Chemical Shift (δ) ppm | Assignment |
| 199.72 | C=O (Ketone) |
| 175.89 | C=O (Carboxylic Acid) |
| 137.92 | C-1 (ipso-C attached to C=O) |
| 134.66 | C-4 (para-C) |
| 132.38 | C-3, C-5 (meta-C) |
| 131.90 | C-2, C-6 (ortho-C) |
In the ¹³C NMR spectrum of this compound, the carbon bearing the hydroxyl group (C-4) is expected to be significantly shifted downfield (to a higher ppm value) due to the deshielding effect of the oxygen atom. The other aromatic carbon signals will also be affected by the hydroxyl substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (Phenol) |
| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid) |
| ~1730 | Strong, Sharp | C=O stretch (Ketone) |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1300 | Medium | C-O stretch (Phenol/Carboxylic Acid) |
| ~1200 | Medium | C-O stretch (Phenol/Carboxylic Acid) |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |
Note: The exact positions of the peaks can vary depending on the sample preparation and physical state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound [3]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 167.0339 |
| [M+Na]⁺ | 189.0158 |
| [M-H]⁻ | 165.0193 |
Expected Fragmentation:
The fragmentation of this compound in mass spectrometry is expected to involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Key fragmentation pathways would likely involve the cleavage of the bond between the two carbonyl groups and cleavage adjacent to the aromatic ring.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region. The presence of the hydroxyl and carbonyl groups will influence the position and intensity of these bands. The UV-Vis spectrum of the related compound 4-hydroxybenzoic acid shows absorption maxima around 254 nm.[6] A similar absorption profile is expected for this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR Spectroscopy.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). The choice of solvent is critical to avoid exchange of the acidic protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm, centered around 6 ppm, is a good starting point. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of about 220 ppm is typically sufficient. A longer acquisition time and a greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
FT-IR Spectroscopy
Workflow for Solid Sample FT-IR Analysis (KBr Pellet Method)
Caption: Workflow for FT-IR Spectroscopy.
Detailed Protocol (KBr Pellet Method): [7][8][9]
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any traces of water.
-
In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with known correlation charts to assign them to the functional groups present in the molecule.
-
Mass Spectrometry
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS Analysis.
Detailed Protocol (LC-ESI-MS): [10][11]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (e.g., a mixture of water and methanol with a small amount of formic acid for positive ion mode, or ammonia for negative ion mode) to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Analysis:
-
Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Perform chromatographic separation using a C18 reversed-phase column with a gradient elution, for example, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase.
-
The mass spectrometer can be operated in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak and confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed fragments to support the structural identification.
-
Conclusion
This guide provides a foundational understanding of the spectroscopic characterization of this compound. While complete experimental data for this specific molecule is not yet widely available, the provided data for its close analog, phenylglyoxylic acid, along with theoretical predictions and general spectroscopic principles, offers a robust framework for its analysis. The detailed experimental protocols and workflows presented herein are intended to assist researchers in obtaining high-quality spectroscopic data, which is essential for advancing research and development involving this compound.
References
- 1. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000743 Phenylglyoxylic Acid at BMRB [bmrb.io]
- 3. PubChemLite - 4-hydroxyphenylglyoxylic acid (C8H6O4) [pubchemlite.lcsb.uni.lu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. youtube.com [youtube.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 4-Hydroxyphenylglyoxylate and its Crucial Role in Antibiotic Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenylglyoxylate is a pivotal keto acid intermediate in the biosynthesis of numerous clinically significant glycopeptide antibiotics, including vancomycin and teicoplanin. These antibiotics are often reserved as last-resort treatments for severe infections caused by Gram-positive bacteria. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its subsequent conversion to 4-hydroxyphenylglycine (HPG), a non-proteinogenic amino acid that forms the backbone of these complex natural products. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows to facilitate a deeper understanding and further research in this critical area of antibiotic development.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Glycopeptide antibiotics, such as vancomycin and teicoplanin, represent a crucial line of defense against multi-drug resistant organisms. The unique structural scaffold of these antibiotics, which is responsible for their mechanism of action, is assembled from non-proteinogenic amino acids, among which 4-hydroxyphenylglycine (HPG) is a key building block. The precursor to HPG is this compound, making the study of its biosynthesis a critical endeavor for the potential bioengineering of novel and more potent antibiotics.
This guide will delve into the core aspects of this compound's involvement in the biosynthesis of these vital therapeutic agents, with a focus on the producing organisms Amycolatopsis orientalis (vancomycin producer) and Actinoplanes teichomyceticus (teicoplanin producer).
The Biosynthetic Pathway of 4-Hydroxyphenylglycine from Prephenate
The biosynthesis of L-4-hydroxyphenylglycine (L-HPG), and by extension its precursor this compound, originates from the shikimic acid pathway intermediate, prephenate. This transformation is accomplished through a conserved four-enzyme pathway.
-
Step 1: Prephenate Dehydrogenase (Pdh) : The pathway initiates with the conversion of prephenate to 4-hydroxyphenylpyruvate. This reaction is catalyzed by prephenate dehydrogenase (Pdh), an NAD+-dependent enzyme.
-
Step 2: 4-Hydroxymandelate Synthase (HmaS) : 4-hydroxyphenylpyruvate is then oxidatively decarboxylated by the non-heme iron-dependent dioxygenase, 4-hydroxymandelate synthase (HmaS), to yield (S)-4-hydroxymandelate.[1]
-
Step 3: 4-Hydroxymandelate Oxidase (Hmo) : The subsequent oxidation of (S)-4-hydroxymandelate to This compound is carried out by the FMN-dependent enzyme, 4-hydroxymandelate oxidase (Hmo).[1]
-
Step 4: 4-Hydroxyphenylglycine Transaminase (HpgT) : Finally, this compound undergoes a transamination reaction, catalyzed by a PLP-dependent transaminase (HpgT), to produce L-4-hydroxyphenylglycine. L-tyrosine often serves as the amino donor in this step, creating a cyclic process where the by-product, 4-hydroxyphenylpyruvate, can re-enter the pathway.[1]
The genes encoding these four enzymes are typically found clustered together in the genomes of glycopeptide antibiotic-producing bacteria.
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax | Reference |
| HmaS | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate | 0.059 (anaerobic) | - | - | [2] |
| Hmo | Pseudomonas convexa | DL-4-Hydroxymandelate | 0.44 | - | - | [3] |
| Hmo | Pseudomonas convexa | FAD | 0.038 | - | - | [3] |
Note: Data for HpgT are not sufficiently available in the reviewed literature.
Antibiotic Production Titers
The production of vancomycin and teicoplanin is influenced by various fermentation parameters. The following tables summarize some reported production yields under different conditions.
Table 2: Vancomycin Production by Amycolatopsis orientalis
| Strain | Fermentation Scale | Key Parameters | Vancomycin Titer (g/L) | Reference |
| A. orientalis KCCM-10836P | 7 L | pH 7.0, DOT 20-30% | 11.5 | [4] |
| A. orientalis | Not specified | pH 7.6, Temp 29°C, 4.5% inoculum, 255 rpm | Not specified | [5] |
Table 3: Teicoplanin Production by Actinoplanes teichomyceticus
| Strain | Fermentation Scale | Key Parameters | Teicoplanin Titer (g/L) | Reference |
| A. teichomyceticus Mutant | Pilot-scale | Optimized medium | 1.5 | [6] |
| A. teichomyceticus ID9303 | 75 L Pilot | Addition of 0.05% proline | 3.12 | [7] |
Experimental Protocols
Heterologous Expression and Purification of HmaS from Amycolatopsis orientalis in E. coli
This protocol is a generalized procedure based on common practices for heterologous protein expression and purification.
1. Gene Cloning and Plasmid Construction:
- Amplify the hmaS gene from Amycolatopsis orientalis genomic DNA using PCR with primers containing appropriate restriction sites.
- Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) with the corresponding restriction enzymes.
- Ligate the digested gene into the expression vector and transform into a cloning strain of E. coli (e.g., DH5α).
- Verify the sequence of the resulting plasmid.
2. Protein Expression:
- Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
3. Cell Lysis and Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
- Elute the His-tagged HmaS protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
- If necessary, perform further purification steps such as size-exclusion chromatography.
Enzymatic Assay for 4-Hydroxymandelate Oxidase (Hmo)
This protocol is adapted from general oxidase assay principles.
1. Reagents:
- Purified Hmo enzyme.
- (S)-4-hydroxymandelate (substrate).
- FMN (cofactor).
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
- Horseradish peroxidase (HRP).
- A chromogenic HRP substrate (e.g., Amplex Red or o-dianisidine) to detect H2O2 production.
2. Assay Procedure:
- Prepare a reaction mixture in a 96-well plate or a cuvette containing assay buffer, FMN, HRP, and the chromogenic substrate.
- Add the purified Hmo enzyme to the reaction mixture.
- Initiate the reaction by adding (S)-4-hydroxymandelate.
- Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer or plate reader.
- The rate of the reaction is proportional to the rate of H2O2 production, which is coupled to the color change of the chromogenic substrate.
- Perform control reactions without the enzyme or without the substrate to account for background rates.
HPLC Analysis of this compound
The following is a general reverse-phase HPLC method that can be optimized for the quantification of this compound.
1. Instrumentation and Column:
- HPLC system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase:
- A gradient of two solvents is typically used:
- Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Solvent B: Acetonitrile with 0.1% TFA or formic acid.
- A typical gradient might be from 5% B to 95% B over 20-30 minutes.
3. Sample Preparation:
- For in vitro enzyme assays, quench the reaction (e.g., with acid or organic solvent) and centrifuge to remove precipitated protein.
- For fermentation broth, centrifuge to remove cells and filter the supernatant through a 0.22 µm filter.
- Dilute the sample in the initial mobile phase if necessary.
4. Analysis:
- Inject the prepared sample onto the HPLC system.
- Monitor the elution profile at a suitable wavelength for this compound (e.g., around 280 nm).
- Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of a purified standard.
NMR Spectroscopy for Structural Elucidation of Glycopeptide Antibiotics
This section provides a general workflow for the structural analysis of a glycopeptide antibiotic like vancomycin using NMR.
1. Sample Preparation:
- Dissolve a purified sample of the antibiotic (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
- Transfer the solution to an NMR tube.
2. NMR Experiments:
- 1D NMR:
- Acquire a 1H NMR spectrum to identify the types and number of protons present.
- Acquire a 13C NMR spectrum to identify the carbon framework.
- 2D NMR:
- COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (i.e., adjacent protons).
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and conformation of the molecule.
3. Data Analysis:
- Process the NMR data using appropriate software.
- Assign the chemical shifts of all protons and carbons by systematically analyzing the correlations in the 2D spectra.
- Use the HMBC and NOESY data to piece together the molecular structure and determine its stereochemistry and conformation.
Visualizations
Biosynthetic Pathway of L-4-Hydroxyphenylglycine
Caption: Biosynthesis of L-4-Hydroxyphenylglycine.
Experimental Workflow for Heterologous Protein Purification
Caption: Heterologous Protein Purification Workflow.
Logical Relationship in the HPG Biosynthetic Cycle
Caption: HPG Biosynthetic Cycle Logic.
Conclusion
This compound stands as a critical juncture in the biosynthetic pathway of essential glycopeptide antibiotics. A thorough understanding of its formation and conversion is paramount for future endeavors in synthetic biology and metabolic engineering aimed at producing novel antibiotic derivatives with improved efficacy against resistant bacteria. While significant progress has been made in elucidating the enzymatic machinery involved, further research is required to obtain detailed kinetic parameters for all the pathway enzymes and to develop standardized, robust analytical protocols. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antibiotic discovery and development.
References
- 1. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 2. The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete assignment of the 13C NMR spectrum of vancomycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. drawellanalytical.com [drawellanalytical.com]
Exploring the evolutionary origins of 4-Hydroxyphenylglyoxylate pathways
An In-depth Technical Guide on the Evolutionary Origins of 4-Hydroxyphenylglyoxylate Pathways
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound (4-HPG) biosynthetic pathway is crucial for the production of non-ribosomal peptide antibiotics, such as the vancomycin group. This guide explores the evolutionary origins of this specialized metabolic route, presenting a compelling narrative of molecular adaptation. Evidence strongly suggests that the 4-HPG pathway arose through the divergent evolution of an ancestral enzyme shared with the primary tyrosine catabolism pathway. Key to this divergence are two evolutionarily related, non-heme iron-dependent dioxygenases: 4-hydroxyphenylpyruvate dioxygenase (HPPD) from tyrosine metabolism and hydroxymandelate synthase (HmaS), the entry point into 4-HPG biosynthesis. This document provides a comprehensive overview of the biochemical steps, comparative enzyme kinetics, structural evidence, and the experimental methodologies used to elucidate this evolutionary connection.
The this compound (4-HPG) Biosynthetic Pathway
The biosynthesis of (S)-4-hydroxyphenylglycine, a critical building block for glycopeptide antibiotics, proceeds via a three-step enzymatic pathway starting from 4-hydroxyphenylpyruvate (4-HPPA), an intermediate in tyrosine metabolism.
-
Hydroxylation & Decarboxylation: Hydroxymandelate synthase (HmaS), a non-heme Fe(II)-dependent dioxygenase, catalyzes the conversion of 4-HPPA to (S)-4-hydroxymandelate (4-HMA).[1][2] This reaction is a key branching point from primary metabolism into this specialized secondary metabolic pathway.
-
Oxidation: 4-hydroxymandelate oxidase (HmO) oxidizes 4-HMA to produce this compound (4-HPG).
-
Transamination: A transaminase, this compound transaminase (HpgT), catalyzes the final step, converting 4-HPG to (S)-4-hydroxyphenylglycine.
The pathway is illustrated below.
Divergent Evolution from Tyrosine Catabolism
The evolutionary foundation of the 4-HPG pathway is its direct link to the universal tyrosine catabolism pathway. The key enzyme, HmaS, shares a common ancestor with 4-hydroxyphenylpyruvate dioxygenase (HPPD), the enzyme responsible for the second step in tyrosine degradation in most aerobic organisms.[3][4]
Both HmaS and HPPD are structurally similar non-heme iron dioxygenases that utilize the same substrate, 4-HPPA, and molecular oxygen.[5] However, they catalyze distinct reactions:
-
HPPD hydroxylates the aromatic ring of 4-HPPA, which is followed by a carboxyl group migration to form homogentisate.[6]
-
HmaS hydroxylates the benzylic carbon of the pyruvate side chain, leading to the formation of 4-HMA.[2][7]
This functional divergence from a common ancestral protein is a classic example of "molecular tinkering," where existing enzyme scaffolds are recruited and modified to create novel metabolic capabilities.[6] The evolution of pathways for degrading aromatic compounds frequently occurs in a modular fashion by leveraging promiscuous activities of existing enzymes.
Quantitative and Structural Evidence
The shared ancestry of HmaS and HPPD is supported by structural data and comparative enzyme kinetics.
Structural Homology: X-ray crystallography reveals that HmaS and HPPD share a remarkably similar overall fold, consisting of two beta-barrel domains.[4] Both contain the characteristic His/His/acid facial triad motif for coordinating the catalytic iron ion.[4] The primary distinction lies in the active site topology; the active site of HmaS is significantly smaller than that of HPPD, which is believed to sterically hinder the substrate in a way that favors benzylic hydroxylation over ring hydroxylation.[4]
Enzyme Kinetics: While both enzymes act on 4-HPPA, their kinetic parameters and substrate preferences reflect their specialized roles. The rate-limiting step for HmaS from Amycolatopsis orientalis is the decay of an intermediate at 0.3 s⁻¹.[5] For HPPD, the rate-determining step is also the decay of a reaction intermediate.[8][9]
Table 1: Representative Kinetic Parameters for HmaS and HPPD (Note: Values are illustrative and vary significantly between species and experimental conditions.)
| Enzyme | Organism | Substrate | Km / Kd (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| HmaS | Amycolatopsis orientalis | 4-HPPA | 59 (Kd) | ~0.3 | [5] |
| HPPD | Daucus carota (mutant) | 4-HPPA | 2.6 - 13 | 1.1 - 7.6 | [6] |
| HPPD | Arabidopsis thaliana | 4-HPPA | 3.5 | 11 |[8][9] |
Table 2: Product Specificity of HmaS and HPPD
| Enzyme | Substrate | Primary Product | Reaction Type |
|---|---|---|---|
| HmaS | 4-HPPA | 4-Hydroxymandelate | Benzylic Hydroxylation |
| HPPD | 4-HPPA | Homogentisate | Aromatic Ring Hydroxylation & Rearrangement |
| HPPD | Phenylpyruvate | Phenylacetate | Non-catalytic single turnover |
Experimental Methodologies
The evolutionary relationship between these pathways has been elucidated through several key experimental approaches.
Phylogenetic Analysis
Phylogenetic analysis is used to reconstruct the evolutionary history of genes and proteins. For HmaS and HPPD, this involves comparing their amino acid sequences with other related non-heme iron dioxygenases to build a family tree that illustrates their divergence.
General Protocol:
-
Sequence Retrieval: Homologous protein sequences for HmaS, HPPD, and other dioxygenases are retrieved from public databases like GenBank and UniProt.[7][10]
-
Multiple Sequence Alignment (MSA): The sequences are aligned using algorithms like MUSCLE or ClustalW to identify conserved regions and evolutionary relationships.[11]
-
Phylogenetic Tree Construction: A phylogenetic tree is inferred from the MSA using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software like PHYLIP or FigTree is used for this step.[12]
-
Tree Validation: The robustness of the tree topology is assessed using statistical methods like bootstrapping.
Directed Evolution Studies
Directed evolution mimics natural selection in the laboratory to engineer proteins with new or enhanced functions.[13] This technique has been pivotal in demonstrating the close evolutionary relationship between HmaS and HPPD by showing that the function of one can be converted into the other with minimal mutations.
General Protocol:
-
Library Generation: The gene for the starting enzyme (e.g., HPPD) is subjected to random mutagenesis using methods like error-prone PCR or saturation mutagenesis to create a large library of gene variants.[14][15]
-
Transformation & Expression: The mutant gene library is transformed into a suitable host organism (e.g., E. coli), where each cell expresses a different enzyme variant.
-
Screening or Selection: The library is subjected to a high-throughput screen or a selection pressure that identifies variants with the desired new activity (e.g., HmaS activity).[16]
-
Isolation and Analysis: "Hit" colonies that show the desired activity are isolated. The mutant gene is sequenced to identify the beneficial mutations, and the engineered enzyme is characterized kinetically.
-
Iteration: The best variants can be used as templates for subsequent rounds of mutagenesis and screening to further optimize the new function.[17]
Enzyme Assays
Biochemical assays are essential to quantify the activity and substrate specificity of the wild-type and engineered enzymes.
-
Dioxygenase (HmaS/HPPD) Assay: Enzyme activity is typically measured by either monitoring the consumption of the co-substrate O₂ using an oxygen electrode or by quantifying the formation of the product (4-HMA or homogentisate) over time using High-Performance Liquid Chromatography (HPLC).[6]
-
Oxidase (HmO) Assay: The activity of oxidases like HmO can be monitored spectrophotometrically by following the production of a chromophoric product or the consumption of a substrate. Alternatively, the production of hydrogen peroxide, a common byproduct of oxidase reactions, can be measured using a coupled colorimetric assay.
Conclusion and Implications
The evolutionary origin of the this compound pathway is a clear and well-supported case of pathway evolution through gene duplication and neofunctionalization. By recruiting and modifying an enzyme from the ancient and ubiquitous tyrosine catabolism pathway, microorganisms developed a novel route to synthesize complex secondary metabolites like glycopeptide antibiotics.
For drug development professionals, this understanding offers profound insights:
-
Bioengineering: It provides a roadmap for engineering novel biosynthetic pathways by mimicking natural evolutionary strategies. Enzymes like HmaS and HPPD are malleable scaffolds for creating biocatalysts with tailored specificities.
-
Drug Discovery: Understanding the evolutionary relationships between primary and secondary metabolic enzymes can help identify novel targets for antimicrobial agents or predict mechanisms of resistance.
The study of the 4-HPG pathway serves as a powerful model for how specialized and complex chemical diversity arises from the fundamental building blocks of primary metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Re-evaluation of dioxygenase gene phylogeny for the development and validation of a quantitative assay for environmental aromatic hydrocarbon degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Directed evolution - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Directed Evolution [sigmaaldrich.com]
- 16. scispace.com [scispace.com]
- 17. Assessing directed evolution methods for the generation of biosynthetic enzymes with potential in drug biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Production of 4-Hydroxyphenylglyoxylate in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenylglyoxylate (4-HPG) is a valuable keto acid precursor for the synthesis of various pharmaceuticals, including the semi-synthetic antibiotic amoxicillin and the cardiovascular drug atenolol. Traditional chemical synthesis routes for 4-HPG often involve harsh conditions and generate significant waste. The development of microbial fermentation processes using engineered Escherichia coli presents a promising, sustainable alternative. This document provides detailed application notes and protocols for the high-yield production of 4-HPG in E. coli through metabolic engineering. The protocols cover strain construction, fermentation, and product quantification.
Introduction
The biosynthesis of this compound in E. coli can be achieved by introducing a heterologous pathway that converts the central metabolite chorismate into 4-HPG. This is typically a multi-step enzymatic process. The key to achieving high yields lies in optimizing the expression of the biosynthetic pathway enzymes, enhancing the precursor supply, and minimizing the formation of competing byproducts. This document outlines a strategy to engineer E. coli for efficient 4-HPG production.
Metabolic Pathway Design
The production of 4-HPG in E. coli can be realized by engineering the L-tyrosine biosynthesis pathway. The proposed pathway starts from the central metabolite chorismate and proceeds through the intermediate 4-hydroxymandelate.
The key enzymes in the engineered pathway are:
-
Chorismate mutase/prephenate dehydrogenase (TyrA) : Converts chorismate to 4-hydroxyphenylpyruvate.
-
Hydroxymandelate synthase (HmaS) : Catalyzes the conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[1]
-
Hydroxymandelate oxidase (HmO) or Mandelate dehydrogenase (MdlB) : Oxidizes (S)-4-hydroxymandelate to this compound.[1]
To channel the metabolic flux towards 4-HPG, it is crucial to overexpress these key enzymes and to knock out genes responsible for competing pathways that drain the precursor pool.
Data Presentation
While literature on the high-yield production of this compound as a final product is limited, data from the production of related aromatic compounds in engineered E. coli can provide insights into the potential of this engineered pathway. The following table summarizes production titers, yields, and productivities for compounds derived from the shikimate pathway.
| Product | Host Strain | Key Genes Engineered | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| 4-Hydroxyphenylacetic acid | E. coli | Overexpression of ipdC, feaB | 17.39 | - | - | [2] |
| trans-4-Hydroxy-L-proline | E. coli | Overexpression of datp4h | 54.8 | 0.236 | - | [3] |
| p-Hydroxybenzoic acid | E. coli | Redesigned L-phenylalanine pathway | 21.35 | 0.19 | 0.44 | [4] |
| L-Phenylalanine | E. coli | Overexpression of marA | 80.48 | 0.27 | 1.68 | [5] |
| Hydroxytyrosol | E. coli | Overexpression of hpaBC | 2.95 | - | - | [6] |
Experimental Protocols
The following sections provide detailed protocols for the construction of a 4-HPG producing E. coli strain, fed-batch fermentation, and quantification of the product.
Protocol 1: Construction of 4-HPG Producing E. coli Strain
-
Host Strain Selection : E. coli DH5α for plasmid construction and E. coli BL21(DE3) for protein expression and production.
-
Gene Synthesis and Codon Optimization : Synthesize the genes for hydroxymandelate synthase (HmaS) and hydroxymandelate oxidase (HmO) with codon optimization for E. coli.
-
Plasmid Construction :
-
Clone the codon-optimized hmaS and hmO genes into a suitable expression vector, such as pETDuet-1, under the control of a T7 promoter. This allows for the co-expression of both enzymes.
-
Transform the resulting plasmid into chemically competent E. coli DH5α cells for plasmid amplification and verification by sequencing.
-
-
Transformation into Expression Host : Transform the verified plasmid into chemically competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Gene Knockouts (Optional but Recommended) :
-
To prevent the diversion of 4-hydroxyphenylpyruvate to L-tyrosine, consider knocking out the native aminotransferase genes such as tyrB.
-
To prevent further metabolism of this compound, genes encoding enzymes that can act on it should be identified and knocked out.
-
Use a method like CRISPR-Cas9 or Red/ET recombination for targeted gene deletion.
-
Protocol 2: Fed-Batch Fermentation for 4-HPG Production
-
Seed Culture Preparation :
-
Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with the appropriate antibiotic.
-
Incubate at 37°C in a shaker at 200 rpm for 12-16 hours.
-
-
Bioreactor Setup :
-
Prepare a 5 L bioreactor with 3 L of defined fermentation medium. A suitable medium could be an M9 minimal medium supplemented with glucose, trace metals, and the required antibiotic.
-
Autoclave the bioreactor and medium.
-
-
Inoculation and Batch Phase :
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.1.
-
Control the temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rate.
-
Run in batch mode until the initial glucose is depleted, which is indicated by a sharp increase in DO.
-
-
Fed-Batch Phase :
-
Start the feeding of a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor.
-
When the OD₆₀₀ reaches approximately 10, induce the expression of the biosynthetic pathway genes by adding IPTG to a final concentration of 0.1-1 mM.
-
After induction, reduce the temperature to 30°C to improve protein folding and reduce metabolic burden.
-
Continue the fed-batch fermentation for 48-72 hours, maintaining the pH and DO levels.
-
Protocol 3: Quantification of this compound
-
Sample Preparation :
-
Withdraw 1 mL of the fermentation broth at regular intervals.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis :
-
Column : A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at 280 nm.
-
Quantification : Prepare a standard curve with known concentrations of pure this compound to quantify the concentration in the fermentation samples.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the high-yield production of this compound in engineered E. coli. By optimizing the expression of the key biosynthetic enzymes and employing a controlled fed-batch fermentation strategy, it is possible to achieve significant titers of this valuable precursor. Further improvements can be made through systematic metabolic engineering, including cofactor engineering and optimization of fermentation conditions. This biotechnological approach offers a more sustainable and environmentally friendly alternative to conventional chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Yield Resveratrol Production in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual pathway for metabolic engineering of Escherichia coli to produce the highly valuable hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxyphenylglyoxylate as a Substrate for Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-hydroxyphenylglyoxylate (4-HPGox) as a versatile substrate in metabolic engineering for the production of valuable chemicals, including non-proteinogenic amino acids and aromatic compounds. Detailed protocols for key experiments are provided to facilitate the application of these methodologies in the laboratory.
Introduction to this compound in Metabolic Engineering
This compound is a key intermediate in the biosynthesis of D-p-hydroxyphenylglycine (D-HPG), a crucial component of various semi-synthetic β-lactam antibiotics.[1] Its strategic position in the metabolic pathway originating from the shikimate pathway intermediate, 4-hydroxyphenylpyruvate (4-HPP), makes it an attractive target and substrate for metabolic engineers. By leveraging and engineering the enzymatic machinery that produces and consumes 4-HPGox, it is possible to channel carbon flux towards the synthesis of a range of valuable molecules.
The core biosynthetic pathway involves three key enzymes:
-
4-Hydroxymandelate Synthase (HmaS): Catalyzes the conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[2]
-
4-Hydroxymandelate Oxidase (HmO) or Mandelate Dehydrogenase (MdlB): Oxidizes (S)-4-hydroxymandelate to this compound.[3]
-
This compound Aminotransferase (HpgT): Catalyzes the transamination of this compound to form 4-hydroxyphenylglycine.
Metabolic engineering strategies often focus on the overexpression of these pathway enzymes, elimination of competing pathways, and optimization of cofactor regeneration to enhance product titers and yields.
Quantitative Data for Key Enzymes and Production Metrics
For successful metabolic engineering, a quantitative understanding of enzyme kinetics and production capabilities is essential. The following tables summarize key quantitative data for the enzymes involved in 4-HPGox metabolism and reported production metrics for D-p-hydroxyphenylglycine (D-HPG).
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference(s) |
| 4-Hydroxymandelate Synthase (HmaS) | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate | 0.059 | 0.3 | [4] |
| 4-Hydroxymandelate Oxidase (HmO) | Pseudomonas convexa | DL-4-Hydroxymandelate | 0.44 | Not Reported | [5] |
| 4-Hydroxymandelate Oxidase (HmO) | Pseudomonas convexa | FAD | 0.038 | Not Reported | [5] |
| Alditol Oxidase (AldO) | Streptomyces coelicolor | Xylitol | 0.32 | 13 | [6] |
| Alditol Oxidase (AldO) | Streptomyces coelicolor | Sorbitol | 1.4 | 17 | [6] |
Table 2: Production of D-p-Hydroxyphenylglycine (D-HPG) in Engineered Microorganisms
| Production Host | Substrate | Titer | Yield | Productivity | Reference(s) |
| Escherichia coli | DL-hydroxyphenyl hydantoin (DL-HPH) | Not Reported | 97% (molar conversion) | 5 times higher than A. radiobacter | [1] |
| Pseudomonas putida KT2440 | L-phenylalanine | 1.43 mM | Not Reported | Not Reported | [4] |
Signaling Pathways and Metabolic Schematics
Visualizing the metabolic landscape is crucial for identifying engineering targets. The following diagrams, generated using Graphviz, illustrate the central metabolic pathway for 4-hydroxyphenylglycine biosynthesis and a proposed cofactor self-sufficient route.
Experimental Protocols
Protocol 1: Enzyme Assay for 4-Hydroxymandelate Synthase (HmaS)
This protocol is adapted from methods used for similar dioxygenases.[7]
Materials:
-
Purified HmaS enzyme
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Ferrous ammonium sulfate
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM HPP, 2 mM ascorbate, 0.1 mM ferrous ammonium sulfate, and 100 units/mL catalase.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of purified HmaS enzyme.
-
Incubate the reaction at 30°C with shaking.
-
Take time-point samples (e.g., at 0, 5, 10, 15, and 30 minutes) and quench the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant for the formation of 4-hydroxymandelate using HPLC.
-
Calculate the specific activity of the enzyme based on the rate of product formation.
Protocol 2: Microbial Production of D-p-Hydroxyphenylglycine (D-HPG) via Fed-Batch Fermentation
This protocol provides a general framework for high-density fed-batch fermentation of an engineered E. coli strain for D-HPG production.[8][9]
Materials:
-
Engineered E. coli strain harboring the D-HPG biosynthesis pathway.
-
Batch fermentation medium (e.g., defined medium with glucose, ammonium source, phosphate source, and trace metals).
-
Feeding medium (concentrated glucose solution, and other limiting nutrients).
-
Bioreactor with pH, temperature, and dissolved oxygen (DO) control.
-
Inducer (e.g., IPTG for lac-based expression systems).
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain overnight in a suitable medium (e.g., LB or a defined medium).
-
Batch Phase: Inoculate the bioreactor containing the batch medium with the seed culture. Maintain the temperature at 37°C and the pH at 7.0. Control the DO level above 20% by adjusting the agitation and aeration rates.
-
Fed-Batch Phase: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feeding of the concentrated feed medium. An exponential feeding strategy is often employed to maintain a constant specific growth rate.
-
Induction: When the cell density reaches a desired level (e.g., an OD600 of 20-30), induce the expression of the pathway enzymes by adding the appropriate inducer.
-
Production Phase: After induction, continue the fed-batch cultivation for a set period (e.g., 24-48 hours) to allow for product accumulation. The temperature may be lowered (e.g., to 30°C) to enhance protein solubility and product formation.
-
Harvesting and Analysis: Harvest the culture and separate the cells from the supernatant. Analyze the supernatant for D-HPG concentration using HPLC.
Protocol 3: HPLC Analysis of this compound and its Derivatives
This protocol outlines a general method for the analysis of 4-HPGox and related compounds.[10][11]
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standards for this compound, 4-hydroxymandelate, and 4-hydroxyphenylglycine.
Procedure:
-
Sample Preparation: Centrifuge microbial culture samples to pellet the cells. Filter the supernatant through a 0.22 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5-50% B (linear gradient)
-
20-25 min: 50% B
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Generate a standard curve for each analyte using known concentrations of the standards. Quantify the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
Diverse Applications of this compound
While the primary application of metabolically engineered pathways involving 4-HPGox has been the production of D-HPG, its potential extends to the synthesis of other valuable aromatic compounds.
-
Vanillin and Vanillyl Alcohol: 4-HPGox is structurally related to intermediates in the vanillin biosynthesis pathway.[12][13] Engineering pathways to convert 4-HPGox could open new routes for the microbial production of these widely used flavor and fragrance compounds.
-
4-Hydroxymandelic Acid: This compound is a precursor for the synthesis of pharmaceuticals like atenolol.[14] Biocatalytic reduction of 4-HPGox can be a sustainable route to produce 4-hydroxymandelic acid.
-
Other Chiral Amino Acids and Aromatic Aldehydes: By employing different aminotransferases or oxidoreductases, 4-HPGox can be a precursor for a variety of other valuable chiral building blocks and specialty chemicals.
Conclusion
This compound represents a key metabolic node with significant potential for metabolic engineering applications. A thorough understanding of the enzymatic pathways, coupled with quantitative data and robust experimental protocols, will enable researchers to harness this potential for the sustainable production of a wide range of valuable chemicals. The provided notes and protocols serve as a starting point for further research and development in this exciting field.
References
- 1. uniprot.org [uniprot.org]
- 2. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, characterization, and kinetic analysis of an alditol oxidase from Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 4-Hydroxyphenylglyoxylate in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylglyoxylate is an alpha-keto acid that serves as a key intermediate in the metabolism of aromatic amino acids. Its quantification in cell cultures is crucial for understanding various metabolic pathways, studying enzyme kinetics, and for the development of therapeutics targeting these pathways. This document provides detailed application notes and protocols for the analytical determination of this compound in cell culture samples using state-of-the-art chromatographic and enzymatic methods.
Analytical Methods Overview
The detection and quantification of this compound in complex biological matrices such as cell culture supernatant and cell lysates present analytical challenges due to its polar nature and potential instability. The primary methods for accurate and sensitive measurement include High-Performance Liquid Chromatography (HPLC) with derivatization and Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, enzymatic assays can provide a high-throughput and cost-effective alternative for its quantification.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for alpha-keto acids, which are analogous to this compound. These values can serve as a benchmark for method development and validation.
| Analytical Method | Analyte | Derivatization Reagent | Detection Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC | α-Keto Acids | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Fluorescence | - | 1.3-5.4 nM | 4.2-18 nM | [1] |
| UFLC-MS/MS | Branched-Chain Keto Acids | o-phenylenediamine (OPD) | MS/MS | 7.8-32,000 nM | 5 nM | 15 nM | [2] |
| LC-MS/MS | Organic & Keto Acids | 3-Nitrophenylhydrazine (3-NPH) | MS/MS | - | 1.4 nM - 10 mM | - | [3] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound
This protocol describes the quantification of this compound in cell culture supernatant and cell lysates using UPLC-MS/MS with pre-column derivatization to enhance sensitivity and chromatographic retention.
1. Sample Preparation
-
Cell Culture Supernatant:
-
Collect cell culture medium and centrifuge at 3000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the supernatant to a clean tube.
-
For protein precipitation, add 4 volumes of ice-cold methanol to 1 volume of supernatant.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water for derivatization.
-
-
Intracellular Metabolites (Cell Lysates):
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the culture dish/well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing intracellular metabolites) to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water for derivatization.
-
2. Derivatization with 3-Nitrophenylhydrazine (3-NPH)
-
To the reconstituted sample (100 µL), add 50 µL of 20 mM 3-NPH in 50% methanol and 50 µL of 12 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% methanol.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
After incubation, centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.[3]
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition (example for a related compound, adapt for 4-HPG-3-NPH derivative): Q1/Q3 transitions should be optimized by infusing the derivatized standard.
Protocol 2: HPLC Analysis with Fluorescence Detection
This method is a cost-effective alternative to LC-MS/MS and relies on derivatization to introduce a fluorescent tag to this compound.
1. Sample Preparation
Follow the same sample preparation steps as described in Protocol 1.
2. Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Prepare a DMB solution containing 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.[1]
-
To 40 µL of the reconstituted sample, add 40 µL of the DMB solution in a sealed tube.
-
Heat the mixture at 85°C for 45 minutes.
-
Cool on ice for 5 minutes.
-
Dilute the reaction mixture five-fold with 65 mM NaOH solution to adjust the pH.[1]
-
Inject into the HPLC system.
3. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: A gradient optimized to separate the derivatized analyte from reagent peaks and other matrix components. A starting point could be 20% A, increasing to 80% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation and emission wavelengths should be optimized for the DMB derivative, typically around 360 nm for excitation and 450 nm for emission.
Protocol 3: Enzymatic Assay for this compound
This protocol describes a coupled enzymatic assay that can be adapted for the quantification of this compound. This assay is based on the activity of a specific transaminase that uses this compound as a substrate. The product of this reaction can then be measured in a subsequent colorimetric or fluorometric reaction.
1. Principle
This compound is converted to 4-hydroxyphenylglycine by a specific aminotransferase, with the concomitant conversion of an amino donor (e.g., alanine) to its corresponding keto acid (pyruvate). The production of pyruvate can be monitored in a coupled reaction with lactate dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the amount of this compound in the sample.
2. Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
This compound standards
-
Alanine solution: 200 mM in assay buffer
-
NADH solution: 10 mM in assay buffer
-
Lactate Dehydrogenase (LDH): ~500 units/mL
-
4-Hydroxyphenylglycine Aminotransferase (or a suitable aminotransferase that acts on this compound)
3. Assay Procedure
-
Prepare a reaction mixture containing:
-
800 µL Assay Buffer
-
100 µL Alanine solution
-
20 µL NADH solution
-
10 µL LDH solution
-
-
Add 50 µL of the cell culture sample (supernatant or deproteinized lysate) or this compound standard to a microplate well or a cuvette.
-
Add 150 µL of the reaction mixture to each well/cuvette.
-
Incubate for 5 minutes at room temperature to allow for the consumption of any endogenous pyruvate in the sample.
-
Initiate the reaction by adding 10 µL of the 4-hydroxyphenylglycine aminotransferase solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH consumption is proportional to the concentration of this compound. A standard curve should be generated using known concentrations of this compound.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic context of this compound.
References
Application Notes and Protocols for the Immobilization of Hydroxymandelate Oxidase in 4-Hydroxyphenylglyoxylate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylglyoxylate is a valuable precursor in the synthesis of various pharmaceuticals, including the antibiotic Amoxicillin. The enzymatic production of this compound from 4-hydroxymandelate is catalyzed by hydroxymandelate oxidase (HMOX). To enhance the economic viability and sustainability of this biotransformation, immobilization of HMOX is a critical step. Immobilization improves enzyme stability, allows for continuous operation, simplifies product purification, and enables enzyme reuse, thereby reducing overall production costs.
This document provides detailed application notes and protocols for the immobilization of hydroxymandelate oxidase, focusing on methods that enhance its stability and reusability for the efficient production of this compound.
Enzyme Characteristics
Understanding the biochemical properties of hydroxymandelate oxidase is crucial for selecting an appropriate immobilization strategy. The enzyme from Pseudomonas convexa is a membrane-bound flavoprotein that requires FAD and Mn2+ for its activity.[1] Key characteristics are summarized below:
| Property | Value | Reference |
| Optimal pH | 6.6 | [1] |
| Optimal Temperature | 55 °C | [1] |
| Cofactors | FAD, Mn2+ | [1] |
| Substrate | (S)-4-Hydroxymandelate | |
| Product | This compound, CO2, H2O2 | |
| Km (for DL-4-hydroxymandelate) | 0.44 mM | [1] |
| Stability Note | The membrane-bound form is more stable than the solubilized enzyme. Activity is lost upon solubilization but can be partially reactivated by freezing and thawing.[1] |
Immobilization Strategies for Hydroxymandelate Oxidase
Several immobilization techniques can be employed for hydroxymandelate oxidase. The choice of method will depend on the specific application, required stability, and cost considerations. Below are protocols for three common and effective immobilization methods: covalent attachment, entrapment, and cross-linked enzyme aggregates (CLEAs).
Protocol 1: Covalent Attachment to Glutaraldehyde-Activated Support
Covalent immobilization provides a stable attachment of the enzyme to a support, minimizing leaching. Glutaraldehyde is a common bifunctional cross-linker that reacts with primary amino groups (e.g., lysine residues) on the enzyme surface.
Materials
-
Purified or partially purified hydroxymandelate oxidase solution
-
Support material (e.g., Amino-functionalized silica beads, chitosan beads)
-
Glutaraldehyde solution (25% in water)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Sodium borohydride solution
-
(S)-4-Hydroxymandelate (substrate)
-
Spectrophotometer
Experimental Protocol
-
Support Activation:
-
Suspend 1 g of amino-functionalized support in 10 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add 1 mL of 2.5% (v/v) glutaraldehyde solution.
-
Incubate at room temperature with gentle shaking for 2 hours.
-
Wash the activated support extensively with distilled water and then with the phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of hydroxymandelate oxidase (e.g., 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.0).
-
Add the activated support to the enzyme solution.
-
Incubate at 4°C with gentle shaking for 12-24 hours.
-
Collect the immobilized enzyme by filtration or centrifugation. The supernatant can be used to determine the amount of unbound protein.
-
-
Reduction of Schiff Bases:
-
To form stable covalent bonds, resuspend the immobilized enzyme in 10 mL of phosphate buffer containing 1 mg/mL sodium borohydride.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Wash the immobilized enzyme thoroughly with phosphate buffer to remove any remaining reagents.
-
-
Storage:
-
Store the immobilized hydroxymandelate oxidase in phosphate buffer at 4°C.
-
Protocol 2: Entrapment in Calcium Alginate Beads
Entrapment is a mild immobilization method where the enzyme is physically confined within a porous matrix. Calcium alginate is a widely used, biocompatible, and inexpensive material for this purpose.
Materials
-
Purified or partially purified hydroxymandelate oxidase solution
-
Sodium alginate
-
Calcium chloride (CaCl2)
-
Distilled water
-
(S)-4-Hydroxymandelate (substrate)
-
Spectrophotometer
Experimental Protocol
-
Preparation of Alginate-Enzyme Mixture:
-
Prepare a 2% (w/v) sodium alginate solution by slowly adding sodium alginate powder to distilled water with constant stirring.
-
Mix the hydroxymandelate oxidase solution with the sodium alginate solution at a desired ratio (e.g., 1:4 v/v, enzyme solution to alginate solution).
-
-
Bead Formation:
-
Prepare a 0.2 M CaCl2 solution.
-
Extrude the alginate-enzyme mixture dropwise into the CaCl2 solution using a syringe or a peristaltic pump.
-
Stir the CaCl2 solution gently during the addition to ensure the formation of spherical beads.
-
Allow the beads to harden in the CaCl2 solution for at least 1 hour at 4°C.
-
-
Washing and Storage:
-
Collect the beads by filtration and wash them with distilled water and then with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.6).
-
Store the calcium alginate beads with the entrapped enzyme in the same buffer at 4°C.
-
Protocol 3: Cross-Linked Enzyme Aggregates (CLEAs)
CLEAs are carrier-free immobilized enzymes that are formed by precipitating the enzyme from an aqueous solution and then cross-linking the resulting physical aggregates. This method can result in highly concentrated and stable enzyme preparations.
Materials
-
Purified or partially purified hydroxymandelate oxidase solution
-
Precipitant (e.g., ammonium sulfate, acetone, ethanol)
-
Glutaraldehyde solution (25% in water)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
(S)-4-Hydroxymandelate (substrate)
-
Spectrophotometer
Experimental Protocol
-
Enzyme Precipitation:
-
To the hydroxymandelate oxidase solution, slowly add the precipitant with gentle stirring at 4°C until the desired concentration is reached (this needs to be optimized for the specific enzyme). For example, slowly add solid ammonium sulfate to achieve 60-80% saturation.
-
Continue stirring for 1-2 hours at 4°C to allow for complete precipitation.
-
-
Cross-Linking:
-
To the enzyme precipitate suspension, add a pre-determined optimal concentration of glutaraldehyde (e.g., final concentration of 0.5-2.0% v/v).
-
Allow the cross-linking reaction to proceed for 2-4 hours at 4°C with gentle stirring.
-
-
Washing and Recovery:
-
Centrifuge the suspension to collect the CLEAs.
-
Wash the CLEAs several times with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) to remove the precipitant and unreacted glutaraldehyde.
-
The CLEAs can be stored as a suspension in buffer at 4°C or lyophilized for long-term storage.
-
Characterization of Immobilized Hydroxymandelate Oxidase
Activity Assay
The activity of both free and immobilized hydroxymandelate oxidase can be determined by monitoring the formation of the product, this compound, or the consumption of the substrate, 4-hydroxymandelate, over time using spectrophotometry or HPLC.
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.6), 1 mM (S)-4-hydroxymandelate, and 0.1 mM FAD and 1 mM MnCl2.
-
Add a known amount of free or immobilized enzyme to initiate the reaction.
-
Incubate the reaction at 55°C with shaking.
-
At specific time intervals, take aliquots and stop the reaction (e.g., by adding acid or by heat inactivation).
-
Analyze the concentration of the product or substrate.
Quantitative Data Presentation
The following table provides a hypothetical comparison of the different immobilization methods based on typical outcomes for oxidase enzymes. Researchers should generate their own data for hydroxymandelate oxidase.
| Parameter | Covalent Attachment | Entrapment (Ca-Alginate) | Cross-Linked Enzyme Aggregates (CLEAs) |
| Immobilization Yield (%) | 70-90 | 80-95 | >90 |
| Activity Recovery (%) | 40-70 | 50-80 | 60-90 |
| Thermal Stability (Half-life at 60°C) | Significantly Increased | Moderately Increased | Highly Increased |
| pH Stability | Broader pH range | Similar to free enzyme | Broader pH range |
| Reusability (No. of cycles with >50% activity) | >10 | 5-10 | >15 |
| Mass Transfer Limitation | Low | High | Moderate |
Visualizations
Enzymatic Reaction Pathway
References
Application Notes and Protocols for Cell-Free Synthesis of 4-Hydroxyphenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylglyoxylate (4-HPG) is a valuable α-keto acid that serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis routes for 4-HPG often involve harsh reaction conditions and the use of hazardous materials. Cell-free synthetic biology offers a promising alternative for the sustainable and efficient production of such specialty chemicals. By harnessing the power of enzymes in an in vitro environment, cell-free systems enable precise control over reaction pathways, rapid prototyping, and high product yields without the complexities of cellular metabolism.
These application notes provide a detailed guide for the development of a cell-free system for the synthesis of this compound. We outline a two-step enzymatic cascade, provide protocols for enzyme production and purification, detail the setup of the cell-free synthesis reaction, and describe methods for the quantification of the final product.
Biosynthetic Pathway
The proposed cell-free synthesis of this compound is achieved through a two-step enzymatic cascade starting from the readily available precursor, 4-hydroxyphenylpyruvate (HPP).
Step 1: Synthesis of (S)-4-Hydroxymandelate (4-HMA)
The first step involves the conversion of 4-hydroxyphenylpyruvate (HPP) to (S)-4-hydroxymandelate (4-HMA). This reaction is catalyzed by 4-hydroxymandelate synthase (HmaS) , a dioxygenase that incorporates one atom of oxygen into the substrate and releases carbon dioxide.
Step 2: Oxidation of 4-HMA to this compound (4-HPG)
The second step is the oxidation of the hydroxyl group of 4-HMA to a keto group, yielding the final product, this compound. This can be achieved using a (S)-mandelate dehydrogenase (MdlB) or a 4-hydroxymandelate oxidase (HmO) . For a dehydrogenase, a cofactor such as NAD⁺ would be required, which would be converted to NADH. An oxidase would utilize molecular oxygen as the oxidant.
Below is a diagram illustrating the enzymatic cascade for 4-HPG synthesis.
Caption: Enzymatic cascade for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the enzymes involved in the 4-HPG synthesis pathway. This data is essential for designing and optimizing the cell-free system.
Table 1: Kinetic Parameters of Enzymes
| Enzyme | Substrate | K_m / K_d | k_cat | Optimal pH | Optimal Temp. (°C) | Source Organism |
| 4-hydroxymandelate synthase (HmaS) | 4-Hydroxyphenylpyruvate (HPP) | 59 µM (K_d) | 0.3 s⁻¹ | ~7.5 | ~30 | Amycolatopsis orientalis |
| 4-hydroxymandelate oxidase (HmO) | (S)-4-Hydroxymandelate | 0.44 mM | Not Reported | 6.6 | 55 | Pseudomonas convexa |
Note: The reported k_cat for HmaS is the rate-limiting step in multiple turnovers and may not represent the maximal catalytic rate.
Table 2: Cofactor Requirements
| Enzyme | Cofactor(s) |
| 4-hydroxymandelate synthase (HmaS) | Fe(II) |
| 4-hydroxymandelate oxidase (HmO) | FAD, Mn(II) |
| (S)-mandelate dehydrogenase (MdlB) | NAD⁺ |
Experimental Protocols
This section provides detailed protocols for the key experiments required to establish the cell-free synthesis of 4-HPG.
Protocol 1: Recombinant Expression and Purification of HmaS and HmO/MdlB
This protocol describes the expression of His-tagged HmaS and HmO/MdlB in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Synthesis and Cloning:
-
Synthesize the codon-optimized genes for 4-hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis (UniProt: O52791) and 4-hydroxymandelate oxidase (HmO) from Pseudomonas convexa or (S)-mandelate dehydrogenase (MdlB) from Pseudomonas putida.
-
Clone the synthesized genes into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag.
2. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmids.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
3. Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Protein Purification:
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity of the enzyme.
5. Buffer Exchange and Storage:
-
Perform buffer exchange on the purified protein fractions into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C until use.
Caption: Workflow for recombinant enzyme expression and purification.
Protocol 2: Cell-Free Synthesis of this compound
This protocol outlines the setup of the in vitro enzymatic cascade reaction for the synthesis of 4-HPG.
1. Reaction Components:
| Component | Stock Concentration | Final Concentration |
| HEPES Buffer (pH 7.5) | 1 M | 50 mM |
| 4-Hydroxyphenylpyruvate (HPP) | 100 mM | 1-10 mM |
| Purified HmaS | 1 mg/mL | 1-5 µM |
| Purified HmO or MdlB | 1 mg/mL | 1-5 µM |
| FeSO₄ | 10 mM | 100 µM |
| FAD (for HmO) | 10 mM | 100 µM |
| MnCl₂ (for HmO) | 100 mM | 1 mM |
| NAD⁺ (for MdlB) | 100 mM | 2-5 mM |
| Nuclease-free water | - | To final volume |
2. Reaction Setup:
-
On ice, combine the reaction components in a microcentrifuge tube to the desired final volume (e.g., 50 µL or 100 µL).
-
Add the enzymes last to initiate the reaction.
-
Mix the reaction gently by pipetting.
3. Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme cascade (a compromise between the optimal temperatures of the individual enzymes, e.g., 30-37°C).
-
Allow the reaction to proceed for a set amount of time (e.g., 2-24 hours). Time-course experiments are recommended to determine the optimal reaction time.
4. Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heat inactivation).
-
Centrifuge the quenched reaction mixture at high speed to pellet any precipitated protein.
-
Collect the supernatant for analysis.
Protocol 3: Quantification of this compound by HPLC
This protocol describes a method for the quantification of 4-HPG using reverse-phase HPLC with UV detection after derivatization.
1. Derivatization:
-
To 100 µL of the reaction supernatant, add 100 µL of a derivatizing agent solution (e.g., 10 mM o-phenylenediamine (OPD) in 0.1 M HCl).
-
Incubate the mixture at 80°C for 30 minutes to form a stable, UV-active quinoxalinone derivative.
-
Cool the mixture to room temperature and filter through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~340 nm (for the OPD derivative) |
| Injection Volume | 10-20 µL |
3. Quantification:
-
Prepare a standard curve of 4-HPG by derivatizing known concentrations of authentic 4-HPG standard and analyzing them by HPLC under the same conditions.
-
Quantify the amount of 4-HPG in the cell-free reaction samples by comparing the peak area to the standard curve.
Caption: Analytical workflow for the quantification of 4-HPG.
Optimization Strategies
To maximize the yield of this compound in the cell-free system, several parameters can be optimized:
-
Enzyme Ratios: The ratio of HmaS to HmO/MdlB can be varied to prevent the accumulation of the intermediate 4-HMA and drive the reaction towards the final product.
-
Substrate and Cofactor Concentrations: The concentrations of HPP and the necessary cofactors (Fe²⁺, FAD, Mn²⁺, or NAD⁺) should be optimized to ensure they are not limiting.
-
Reaction Conditions: The pH, temperature, and reaction time should be systematically optimized to find the best balance for the activity and stability of both enzymes in the cascade.
-
Cofactor Regeneration: For reactions using MdlB, an enzymatic cofactor regeneration system can be included to continuously convert NADH back to NAD⁺, thus driving the reaction forward and reducing the cost of adding stoichiometric amounts of NAD⁺.
Conclusion
This document provides a comprehensive framework for the development of a cell-free system for the synthesis of this compound. By following the outlined protocols and optimization strategies, researchers can establish a robust and efficient in vitro platform for the production of this valuable α-keto acid. The cell-free approach offers significant advantages in terms of speed, control, and scalability, making it a powerful tool for applications in drug development and fine chemical manufacturing. Further research into novel enzymes with improved kinetics and stability will continue to enhance the productivity of such cell-free systems.
Application Notes and Protocols: 4-Hydroxyphenylglyoxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 4-hydroxyphenylglyoxylate and its derivatives in the synthesis of key pharmaceutical intermediates. The information is intended to guide laboratory-scale synthesis and process development.
Synthesis of D-(-)-p-Hydroxyphenylglycine Methyl Ester: A Key Precursor for β-Lactam Antibiotics
D-(-)-p-Hydroxyphenylglycine methyl ester is a critical chiral building block for the semi-synthesis of widely used β-lactam antibiotics such as amoxicillin and cefadroxil. This protocol outlines a common chemical route for its preparation from D-p-hydroxyphenylglycine.
Experimental Protocol: Esterification of D-p-Hydroxyphenylglycine
This protocol is based on the esterification of D-p-hydroxyphenylglycine using methanol in the presence of an acid catalyst.
Materials:
-
D-p-hydroxyphenylglycine
-
Methanol (reagent grade)
-
Thionyl chloride or Hydrogen chloride (gas)
-
Aqueous solution of a weak base (e.g., sodium bicarbonate or ammonia)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Acidic Esterification:
-
Suspend D-p-hydroxyphenylglycine (1 molar equivalent) in methanol.
-
Cool the suspension in an ice bath.
-
Slowly bubble hydrogen chloride gas through the mixture or add thionyl chloride (1.1-1.5 molar equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Neutralization:
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.
-
Dissolve the resulting crude hydrochloride salt in water.
-
Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or dilute ammonia until the pH reaches 7.5-8.5.
-
-
Crystallization and Isolation:
-
Stir the neutralized solution at 10-15°C to induce crystallization.
-
Filter the precipitated D-p-hydroxyphenylglycine methyl ester.
-
Wash the crystals with cold deionized water and dry under vacuum.
-
Quantitative Data:
| Parameter | Value/Range | Reference |
| Starting Material | D-p-hydroxyphenylglycine | [1][2] |
| Reagents | Methanol, Thionyl Chloride/HCl | [1][3] |
| Reaction Temperature | 0°C to room temperature | [2] |
| Reaction Time | 24 - 48 hours | [3] |
| pH for Neutralization | 7.5 - 8.5 | [1] |
| Yield | >90% | [2] |
| Purity (HPLC) | >97% | [2] |
Synthesis Workflow:
Caption: Chemical synthesis of D-p-hydroxyphenylglycine methyl ester.
Enzymatic Synthesis of Amoxicillin
Amoxicillin is a broad-spectrum penicillin antibiotic. Its synthesis can be efficiently achieved through an enzymatic coupling of D-(-)-p-hydroxyphenylglycine methyl ester and 6-aminopenicillanic acid (6-APA) catalyzed by penicillin G acylase.
Experimental Protocol: Penicillin G Acylase Catalyzed Synthesis of Amoxicillin
Materials:
-
D-(-)-p-Hydroxyphenylglycine methyl ester (D-HPGM)
-
6-Aminopenicillanic acid (6-APA)
-
Immobilized Penicillin G Acylase (IPA)
-
Phosphate buffer (pH 6.0-7.0)
-
Aqueous ammonia or other suitable base for pH control
-
Organic co-solvent (e.g., ethylene glycol), optional
Procedure:
-
Reaction Setup:
-
Dissolve 6-APA in phosphate buffer at a controlled temperature (typically 20-30°C). The pH is adjusted to 7.0-8.0 with aqueous ammonia to facilitate dissolution.[4]
-
Add D-HPGM to the solution. The molar ratio of D-HPGM to 6-APA is typically in the range of 1.2:1 to 3:1.[5]
-
If using a co-solvent, prepare the buffer solution with the desired percentage of the organic solvent.
-
-
Enzymatic Reaction:
-
Add the immobilized penicillin G acylase to the reaction mixture.
-
Maintain the reaction temperature and pH at the optimal conditions for the enzyme (e.g., 22°C and pH 6.0).[4] The pH is controlled by the addition of a base.
-
Monitor the reaction progress by HPLC, measuring the consumption of 6-APA and the formation of amoxicillin.
-
-
Product Isolation:
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for reuse.
-
Adjust the pH of the filtrate to the isoelectric point of amoxicillin (around pH 5.0) to induce crystallization.
-
Cool the mixture to 0-5°C to enhance crystallization.[4]
-
Filter the amoxicillin crystals, wash with cold water, and dry.
-
Quantitative Data:
| Parameter | Value/Range | Reference |
| Substrates | 6-APA, D-HPGM | [4][5] |
| Enzyme | Immobilized Penicillin G Acylase | [5] |
| pH | 6.0 - 6.5 | [4] |
| Temperature | 21 - 30°C | [4] |
| D-HPGM:6-APA Ratio | 1.2:1 to 3:1 | [5] |
| Reaction Time | 5 - 10 hours | [4] |
| Yield | Up to 84.3% | [6] |
Synthesis Workflow:
Caption: Enzymatic synthesis of Amoxicillin.
Synthesis of Cefadroxil Intermediate
Cefadroxil is a first-generation cephalosporin antibiotic. A key step in its synthesis involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with an activated derivative of D-(-)-p-hydroxyphenylglycine, such as a Dane salt.
Experimental Protocol: Synthesis of Cefadroxil via Dane Salt
Materials:
-
D-(-)-p-Hydroxyphenylglycine Dane salt methyl potassium
-
7-Aminodesacetoxycephalosporanic acid (7-ADCA)
-
Silylating agent (e.g., trimethylsilyl chloride)
-
Methyl chloroformate
-
N-methyl morpholine
-
Dichloromethane
-
N,N-dimethylacetamide
-
Dilute hydrochloric acid
-
Aqueous ammonia
Procedure:
-
Silylation of 7-ADCA:
-
Suspend 7-ADCA in a suitable organic solvent (e.g., dichloromethane).
-
Add a silylating agent to protect the carboxylic acid and amine groups of 7-ADCA.
-
Stir the mixture at a slightly elevated temperature (e.g., 38-46°C) to complete the silylation.[7]
-
-
Formation of Mixed Anhydride:
-
In a separate reactor, dissolve the D-(-)-p-hydroxyphenylglycine Dane salt in a mixture of dichloromethane and N,N-dimethylacetamide.
-
Cool the solution to a low temperature (e.g., -44 to -40°C).[7]
-
Add methyl chloroformate in the presence of a catalytic amount of N-methyl morpholine to form the mixed anhydride.
-
-
Coupling Reaction:
-
Add the silylated 7-ADCA solution to the mixed anhydride solution at a low temperature.
-
Allow the reaction to proceed for 90-100 minutes.[7]
-
-
Hydrolysis and Isolation:
-
Quench the reaction by adding dilute hydrochloric acid.
-
Separate the aqueous layer and adjust the pH to 5.6-6.0 with dilute ammonia to precipitate the cefadroxil.[7]
-
Filter the product, wash, and dry.
-
Quantitative Data:
| Parameter | Value/Range | Reference |
| Starting Materials | 7-ADCA, D-HPG Dane Salt | [7] |
| Coupling Reagents | Methyl Chloroformate, N-Methyl Morpholine | [7] |
| Coupling Temperature | -44 to -40°C | [7] |
| Hydrolysis | Dilute HCl | [7] |
| Crystallization pH | 5.6 - 6.0 | [7] |
| Purity | >95% | [8] |
Synthesis Workflow:
Caption: Synthesis of Cefadroxil via the Dane salt method.
Biosynthesis of D-p-Hydroxyphenylglycine (D-HPG)
Recent advancements in metabolic engineering have enabled the de novo biosynthesis of D-HPG from simple carbon sources like glucose. This green and sustainable approach utilizes a cascade of enzymatic reactions.[9][10]
Enzymatic Cascade for D-HPG Biosynthesis
A multi-enzyme cascade has been developed for the efficient production of D-HPG from L-tyrosine. This pathway involves four key enzymes.[11]
Enzymes Involved:
-
L-amino acid deaminase (L-AAD): Converts L-tyrosine to p-hydroxyphenylpyruvic acid (HPPA).
-
Hydroxymandelate synthase (HmaS): Catalyzes the conversion of HPPA to (S)-p-hydroxymandelic acid (HMA).
-
Mandelate racemase (MR): Converts (S)-HMA to a racemic mixture of (S)- and (R)-HMA.
-
D-mandelate dehydrogenase (D-MDH): Oxidizes (R)-HMA to p-hydroxyphenylglyoxylic acid (HPGA).
-
D-amino acid dehydrogenase (D-AADH): Catalyzes the reductive amination of HPGA to D-HPG.
Quantitative Data for Biosynthesis:
| Parameter | Value/Range | Reference |
| Starting Material | L-Tyrosine | [11] |
| Product | D-p-Hydroxyphenylglycine (D-HPG) | [11] |
| Titer | 42.69 g/L | [11] |
| Conversion | 92.5% | [11] |
| Isolated Yield | 71.5% | [11] |
| Enantiomeric Excess | >99% | [11] |
| Fermentation Time | 24 hours | [11] |
Biosynthetic Pathway Diagram:
References
- 1. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 2. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]
- 3. DL-4-Hydroxyphenylglycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN102660621B - Improved method for preparing amoxicillin by enzymic method - Google Patents [patents.google.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. researchgate.net [researchgate.net]
- 7. WO2004035593A1 - An improved process for the preparation of cefadroxil - Google Patents [patents.google.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 4-Hydroxyphenylglyoxylate from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylglyoxylic acid is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its purification from complex reaction mixtures is a critical step to ensure the quality and purity of the final products. This application note provides a detailed protocol for the chromatographic separation of 4-hydroxyphenylglyoxylate using high-performance liquid chromatography (HPLC), a robust and widely used technique for the purification of organic molecules.[1][2] The method described herein is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.[2][3]
Overview of Chromatographic Separation
High-performance liquid chromatography (HPLC) is a powerful technique for separating components of a mixture.[4] In preparative HPLC, the goal is to isolate and purify a significant quantity of a target compound from a sample.[5][6] The separation is achieved by the differential partitioning of the sample components between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).[2]
For the separation of polar, ionizable compounds like this compound, reversed-phase HPLC is often the method of choice.[1][2] In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase. The retention of the analyte on the column is influenced by the composition of the mobile phase, particularly its pH and organic solvent content.
Alternatively, ion-exchange chromatography (IEX) can be employed, which separates molecules based on their net charge.[7][8][9][10] This technique is particularly useful for purifying charged biomolecules and could be adapted for the separation of this compound, which possesses a carboxylic acid group.[8][9][10]
Experimental Workflow
The overall workflow for the chromatographic separation of this compound from a reaction mixture involves several key steps, from sample preparation to the collection of the purified fraction.
Caption: Workflow for the purification of this compound.
Recommended Chromatographic Methods
Based on the analysis of structurally similar compounds, two primary HPLC methods are proposed: Reversed-Phase HPLC and Ion-Exchange HPLC.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This is the recommended primary approach due to its versatility and the hydrophobic nature of the phenyl ring in this compound.
Table 1: RP-HPLC Parameters for this compound Separation
| Parameter | Recommended Condition |
| Column | C18 or C8, 5 µm particle size, 250 x 4.6 mm (analytical) or larger for preparative scale |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 30 minutes (initial screening) |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 254 nm or 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL (analytical) |
Method 2: Ion-Exchange Chromatography (IEX)
This method can be effective due to the carboxylic acid moiety of this compound, which will be charged at appropriate pH values.
Table 2: Ion-Exchange Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.0 |
| Mobile Phase B | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Column Temperature | Ambient |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from a Reaction Mixture
-
Quenching the Reaction: If the reaction is ongoing, quench it by adding an appropriate reagent or by cooling it in an ice bath.
-
Solvent Removal: If the reaction solvent is not compatible with the HPLC mobile phase (e.g., highly nonpolar solvents like hexane or dichloromethane), remove it under reduced pressure using a rotary evaporator.
-
Resuspension: Resuspend the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Filtration/Centrifugation: To remove any particulate matter that could clog the HPLC column, filter the resuspended sample through a 0.45 µm syringe filter or centrifuge it at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant.
-
Dilution: Dilute a small aliquot of the clarified sample with the initial mobile phase for an analytical scale injection to determine the retention time of the product and assess the complexity of the mixture.
Protocol 2: RP-HPLC Separation and Purification
-
System Equilibration: Equilibrate the HPLC system, fitted with a C18 column, with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Analytical Run: Inject a small volume (e.g., 10-20 µL) of the diluted, prepared sample to identify the peak corresponding to this compound and to optimize the separation gradient if necessary.
-
Preparative Run: Once the analytical method is established, scale up to a preparative scale. The injection volume will depend on the column size and the concentration of the sample.
-
Gradient Elution: Start the gradient elution as defined in Table 1. The compound, being polar, is expected to elute at a lower percentage of the organic modifier (Mobile Phase B).
-
Fraction Collection: Collect fractions as the peaks elute from the column. The peak corresponding to this compound, identified in the analytical run, should be collected in a clean vessel.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Evaporation: Pool the pure fractions and remove the HPLC solvents under reduced pressure to obtain the purified this compound.
Caption: Step-by-step RP-HPLC purification protocol.
Troubleshooting
Table 3: Common Issues and Solutions in Chromatographic Separation
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Column overload. | Add a small amount of a competing agent like TFA to the mobile phase; Reduce the sample load. |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient slope; Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| No Peak Elution | Compound is too strongly retained. | Increase the percentage of the organic modifier in the mobile phase. |
| Peak Fronting | Sample solvent is much stronger than the mobile phase. | Dilute the sample in the initial mobile phase. |
Conclusion
The protocols described in this application note provide a robust framework for the successful chromatographic separation of this compound from reaction mixtures. By employing reversed-phase HPLC with careful sample preparation and method optimization, researchers can achieve high purity of the target compound, which is essential for subsequent applications in research and development. The provided troubleshooting guide should help in overcoming common challenges encountered during the purification process.
References
- 1. Reversed-phase Chromatography HPLC Column | BioVanix [biovanix.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. ualberta.ca [ualberta.ca]
- 4. krackeler.com [krackeler.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. research.fredhutch.org [research.fredhutch.org]
- 8. purolite.com [purolite.com]
- 9. iajps.com [iajps.com]
- 10. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
Application Notes and Protocols for the Derivatization of 4-Hydroxyphenylglyoxylate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Hydroxyphenylglyoxylate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described two-step derivatization process, involving methoximation followed by silylation, is a robust method to enhance the volatility and thermal stability of this polar analyte, enabling sensitive and reliable quantification.
Introduction
This compound is a key metabolite in various biological pathways and its accurate quantification is crucial in many areas of research, including drug development and diagnostics. Due to its polar nature, containing a hydroxyl, a carboxyl, and a keto group, direct analysis by GC-MS is challenging. Derivatization is a necessary sample preparation step to convert the analyte into a more volatile and thermally stable form. This protocol focuses on a widely adopted two-step method:
-
Methoximation: The keto group is protected by reaction with methoxyamine hydrochloride (MeOx). This step is critical to prevent tautomerization and the formation of multiple derivatives, which would complicate chromatographic analysis. This reaction is particularly important for stabilizing α-keto acids.[1]
-
Silylation: The active hydrogens of the hydroxyl and carboxyl groups are replaced with trimethylsilyl (TMS) groups using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility of the analyte, making it amenable to GC-MS analysis.[1]
Quantitative Data Summary
| Analyte Class | Compound Example | Derivatization Reagents | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Phenolic Acids | Cinnamic Acid | MeOx, MSTFA | 27.74 ng/mL | 84.06 ng/mL | >0.99 | [2] |
| Coumaric Acid | MeOx, MSTFA | 19.03 ng/mL | 57.67 ng/mL | >0.99 | [2] | |
| Caffeic Acid | MeOx, MSTFA | 20.84 ng/mL | 63.12 ng/mL | >0.99 | [2] | |
| Keto Acids | α-Ketoisovaleric acid | OPD | 0.01 µM | 15 nM (0.06 nmol/g) | >0.997 | [3][4] |
| α-Ketoisocaproic acid | OPD | 0.01 µM | 15 nM (0.06 nmol/g) | >0.999 | [3][4] | |
| α-Keto-β-methylvaleric acid | OPD | 0.25 µM | 15 nM (0.06 nmol/g) | >0.999 | [3][4] |
Note: The data for keto acids was obtained using o-phenylenediamine (OPD) derivatization for LC-MS/MS analysis, which is a different technique but provides an indication of the sensitivity achievable for this class of compounds.
Experimental Protocols
The following are detailed protocols for the sample preparation and derivatization of this compound for GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)[5]
-
Anhydrous sodium sulfate
-
Nitrogen gas for drying
-
GC-MS vials with inserts
-
Heating block or incubator
-
Vortex mixer
-
Centrifuge
Sample Preparation (from Biological Matrix)
-
Extraction:
-
To 100 µL of sample (e.g., plasma, urine, cell culture supernatant), add a known amount of internal standard.
-
Add 500 µL of ice-cold extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.
-
-
Drying:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as water will interfere with the silylation reaction.[1]
-
Two-Step Derivatization Protocol
This protocol is adapted from established methods for the derivatization of polar metabolites.[1][5][6]
Step 1: Methoximation
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine at a concentration of 20 mg/mL.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.
-
Seal the vial tightly and vortex briefly to dissolve the residue.
-
Incubate the mixture at 60°C for 60 minutes.
Step 2: Silylation
-
After the methoximation reaction, cool the vial to room temperature.
-
Add 80 µL of MSTFA (with 1% TMCS) to the vial.
-
Seal the vial tightly and vortex briefly.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis Conditions (Typical)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Two-step derivatization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of 4-Hydroxyphenylglyoxylate in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the isotopic labeling of 4-hydroxyphenylglyoxylate and its application in metabolic flux analysis (MFA). This document outlines the rationale, experimental design, detailed protocols, and data analysis considerations for utilizing ¹³C-labeled this compound as a tracer to investigate metabolic pathways.
Introduction to this compound and Metabolic Flux Analysis
This compound is a key intermediate in the biosynthesis of 4-hydroxyphenylglycine, a non-proteinogenic amino acid that is a crucial component of several important antibiotics. Understanding the metabolic flux through pathways involving this compound is essential for optimizing the production of these antibiotics and for studying the metabolism of aromatic compounds in various organisms.
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[1][2] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the path of the labeled atoms through the metabolic network.[3] The resulting distribution of isotopes in downstream metabolites provides a detailed picture of the active metabolic pathways and their relative contributions to cellular metabolism.[4][5]
Metabolic Pathway of this compound
The biosynthesis of this compound is part of the broader aromatic amino acid metabolism. A key pathway involves the conversion of 4-hydroxymandelate to this compound, a reaction catalyzed by the enzyme 4-hydroxymandelate oxidase.[6] This pathway is a critical step in the biosynthesis of 4-hydroxyphenylglycine.[6]
Biosynthetic pathway of this compound.
Synthesis of Isotopically Labeled this compound
Proposed Protocol for Synthesis of [1-¹³C]-4-Hydroxyphenylglyoxylate:
-
Synthesis of [1-¹³C]-4-Hydroxyphenylpyruvate: This can be adapted from established methods for synthesizing labeled phenylpyruvate.[7] The synthesis would start from a commercially available ¹³C-labeled precursor, such as [1-¹³C]acetyl-CoA, and involve a series of organic reactions to construct the 4-hydroxyphenylpyruvate backbone.
-
Enzymatic Conversion to [1-¹³C]-4-Hydroxymandelate: The labeled 4-hydroxyphenylpyruvate can then be converted to 4-hydroxymandelate using a suitable enzyme, such as hydroxyphenylpyruvate dioxygenase.
-
Enzymatic Oxidation to [1-¹³C]-4-Hydroxyphenylglyoxylate: The final step involves the oxidation of [1-¹³C]-4-hydroxymandelate to [1-¹³C]-4-hydroxyphenylglyoxylate using 4-hydroxymandelate oxidase.[6]
Experimental Workflow for ¹³C-MFA using Labeled this compound
The following workflow outlines the key steps for conducting a ¹³C-MFA experiment using isotopically labeled this compound.
General workflow for ¹³C-MFA experiments.
Detailed Experimental Protocols:
Protocol 1: Cell Culture and Labeling
-
Cell Growth: Culture the microbial or mammalian cells of interest in a chemically defined medium to ensure metabolic steady state.
-
Tracer Introduction: Introduce a known concentration of ¹³C-labeled this compound into the culture medium. The choice of labeling pattern (e.g., [1-¹³C], [U-¹³C]) will depend on the specific pathways being investigated.[8]
-
Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.
-
Quenching and Harvesting: Rapidly quench metabolic activity by, for example, immersing the culture in cold methanol. Harvest the cells by centrifugation.
Protocol 2: Metabolite Extraction
-
Lysis: Resuspend the cell pellet in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water) to lyse the cells and solubilize the metabolites.
-
Phase Separation: Centrifuge the mixture to separate the polar (containing amino acids and organic acids), non-polar (containing lipids), and insoluble (containing proteins and other macromolecules) fractions.
-
Derivatization: The polar extract containing this compound and its downstream metabolites may require derivatization (e.g., silylation) to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[9]
Protocol 3: Mass Spectrometry Analysis
-
Instrumentation: Analyze the derivatized metabolite extracts using GC-MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[10]
-
Data Acquisition: Acquire mass spectra of the metabolites of interest, ensuring sufficient resolution to distinguish between different mass isotopomers.
-
Data Processing: Process the raw data to determine the Mass Isotopomer Distributions (MIDs) for this compound and other relevant metabolites. This involves correcting for the natural abundance of ¹³C.
Data Presentation and Analysis
The primary quantitative data from a ¹³C-MFA experiment is the Mass Isotopomer Distribution (MID) of key metabolites. This data is then used in conjunction with a stoichiometric model of the organism's metabolism to calculate the intracellular fluxes.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) Data
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 | M+8 |
| This compound | 10% | 85% | 5% | 0% | 0% | 0% | 0% | 0% | 0% |
| 4-Hydroxyphenylglycine | 15% | 75% | 10% | 0% | 0% | 0% | 0% | 0% | 0% |
| Phenylalanine | 95% | 4% | 1% | 0% | 0% | 0% | 0% | 0% | 0% |
| Tyrosine | 80% | 15% | 5% | 0% | 0% | 0% | 0% | 0% | 0% |
This table presents hypothetical MID data for illustrative purposes, assuming the use of [1-¹³C]-4-hydroxyphenylglyoxylate as the tracer.
Flux Calculation and Interpretation:
The measured MIDs, along with measured extracellular uptake and secretion rates, are used as inputs for software packages such as INCA or Metran to estimate the intracellular metabolic fluxes.[11] The output is a flux map that visualizes the flow of carbon through the metabolic network.
Table 2: Hypothetical Metabolic Fluxes
| Reaction | Flux (relative to tracer uptake) |
| 4-Hydroxymandelate -> this compound | 100 |
| This compound -> 4-Hydroxyphenylglycine | 85 |
| This compound -> Other pathways | 15 |
| Phenylalanine biosynthesis | 5 |
| Tyrosine biosynthesis | 10 |
This table presents hypothetical flux data for illustrative purposes.
Conclusion
The use of isotopically labeled this compound in ¹³C-MFA provides a powerful tool for dissecting the metabolic pathways involved in the biosynthesis of important secondary metabolites. While the synthesis of the labeled tracer requires specialized chemical and enzymatic methods, the insights gained from these experiments can be invaluable for metabolic engineering, drug discovery, and a fundamental understanding of cellular metabolism. The protocols and data analysis frameworks outlined in these application notes provide a solid foundation for researchers to design and execute such studies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of 4-Hydroxyphenylglyoxylate Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylglyoxylate is a key intermediate in the biosynthesis of non-ribosomal peptides, such as the vancomycin group of antibiotics. The enzymatic pathway leading to its formation presents attractive targets for the development of novel antimicrobial agents and other therapeutics. High-throughput screening (HTS) is a critical methodology for identifying chemical entities that can modulate the activity of the enzymes in this pathway. These application notes provide detailed protocols and data presentation guidelines for HTS campaigns targeting the inhibition of this compound synthesis.
The biosynthesis of this compound from the precursor 4-hydroxyphenylpyruvate is primarily a two-step enzymatic process. The key enzymes involved are 4-hydroxymandelate synthase (HmaS) and either hydroxymandelate oxidase (HmO) or mandelate dehydrogenase (MdlB).
Biosynthetic Pathway of this compound
The synthesis of this compound begins with the conversion of 4-hydroxyphenylpyruvate. This intermediate is first acted upon by 4-hydroxymandelate synthase (HmaS) to produce (S)-4-hydroxymandelate. Subsequently, (S)-4-hydroxymandelate is oxidized to this compound. This oxidation can be catalyzed by two different enzymes: hydroxymandelate oxidase (HmO), which uses molecular oxygen, or mandelate dehydrogenase (MdlB), which typically uses NAD⁺ as a cofactor.
Application of 4-Hydroxyphenylglyoxylate in Studying Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylglyoxylate is a key intermediate in the biosynthesis of the non-proteinogenic amino acid 4-hydroxyphenylglycine, a crucial component of glycopeptide antibiotics like vancomycin. Its central role in this pathway makes it an invaluable tool for studying the kinetics of several enzymes. This document provides detailed application notes and protocols for utilizing this compound as a substrate and a potential inhibitor to characterize enzyme activity, elucidate reaction mechanisms, and screen for novel therapeutic agents.
Application 1: Substrate for Hydroxymandelate Oxidase (HmO)
Hydroxymandelate oxidase (HmO), a flavin-dependent enzyme, catalyzes the oxidation of (S)-4-hydroxymandelate to this compound with the concomitant production of hydrogen peroxide. Studying the kinetics of this enzyme is crucial for understanding the biosynthesis of 4-hydroxyphenylglycine.
Signaling Pathway
Caption: Biosynthetic pathway of 4-hydroxyphenylglycine.
Quantitative Data
| Enzyme Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas convexa | DL-4-Hydroxymandelate | 0.44 | 6.6 | 55 | [1] |
Experimental Protocol: Spectrophotometric Assay for Hydroxymandelate Oxidase
This protocol is adapted from the study of L-4-hydroxymandelate oxidase from Pseudomonas convexa[1]. The assay monitors the formation of the product, 4-hydroxybenzaldehyde, which absorbs light at a specific wavelength.
Materials:
-
Potassium phosphate buffer (100 mM, pH 6.6)
-
(S)-4-Hydroxymandelate (substrate)
-
Purified or partially purified Hydroxymandelate Oxidase (HmO)
-
Spectrophotometer capable of measuring absorbance at 330 nm
-
Cuvettes
Procedure:
-
Prepare a stock solution of (S)-4-hydroxymandelate in potassium phosphate buffer.
-
Set up the reaction mixture in a cuvette with the following components:
-
1 ml of 100 mM potassium phosphate buffer (pH 6.6)
-
A suitable volume of (S)-4-hydroxymandelate solution to achieve desired final concentrations (e.g., ranging from 0.1 to 2 mM for Km determination).
-
-
Equilibrate the reaction mixture to the optimal temperature (e.g., 55°C for the P. convexa enzyme)[1].
-
Initiate the reaction by adding a small, known amount of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 330 nm, the wavelength at which the product 4-hydroxybenzaldehyde has maximal absorbance.
-
Record the change in absorbance over time. The initial rate of the reaction is proportional to the enzyme activity.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate, (S)-4-hydroxymandelate.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Application 2: Substrate for this compound Transaminase (HpgT)
This compound transaminase (HpgT) catalyzes the final step in the biosynthesis of 4-hydroxyphenylglycine, the transamination of this compound using an amino donor, typically an amino acid like L-tyrosine or L-glutamate.
Experimental Workflow
Caption: Workflow for a coupled spectrophotometric assay of this compound transaminase.
Experimental Protocol: Coupled Spectrophotometric Assay for this compound Transaminase
This protocol describes a continuous coupled-enzyme assay to measure the activity of HpgT by monitoring the consumption of the co-substrate, L-glutamate, which results in the production of α-ketoglutarate. The α-ketoglutarate is then used by glutamate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
HEPES or other suitable buffer (e.g., 50 mM, pH 7.5)
-
This compound (substrate)
-
L-Glutamate (amino donor)
-
Pyridoxal 5'-phosphate (PLP) (coenzyme for transaminases)
-
Glutamate dehydrogenase (GDH) (coupling enzyme)
-
NADH
-
Ammonium chloride (NH4Cl)
-
Purified HpgT
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare stock solutions of all reagents in the assay buffer.
-
In a cuvette, prepare the reaction mixture containing:
-
Assay buffer
-
A fixed, saturating concentration of L-glutamate (e.g., 10 mM)
-
PLP (e.g., 50 µM)
-
NADH (e.g., 0.2 mM)
-
NH4Cl (e.g., 20 mM)
-
A sufficient amount of glutamate dehydrogenase (to ensure it is not rate-limiting)
-
Varying concentrations of this compound to determine its Km.
-
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of HpgT.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Determine the kinetic parameters by plotting the initial rates against the concentration of this compound and fitting the data to the Michaelis-Menten equation.
Application 3: Potential Inhibitor for Dihydrodiol Dehydrogenase
Dihydrodiol dehydrogenases are a family of NADP+-dependent oxidoreductases. Studies have shown that 4-hydroxyphenylketones, such as 4-hydroxybenzaldehyde and the structurally similar 4-hydroxyphenylglyoxal, are potent competitive inhibitors of dimeric dihydrodiol dehydrogenases[2]. This suggests that this compound may also act as a competitive inhibitor for this class of enzymes.
Logical Relationship of Competitive Inhibition
Caption: Mechanism of competitive inhibition.
Quantitative Data
Experimental Protocol: Determining the Inhibition Constant (Ki) for Dihydrodiol Dehydrogenase
This protocol outlines the steps to determine if this compound is a competitive inhibitor of dihydrodiol dehydrogenase and to calculate its inhibition constant (Ki).
Materials:
-
Tris-HCl or other suitable buffer
-
A known substrate for dihydrodiol dehydrogenase (e.g., benzenedihydrodiol)[3]
-
NADP+
-
This compound (potential inhibitor)
-
Purified dihydrodiol dehydrogenase
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Activity Assay:
-
In a cuvette, mix the buffer, a fixed concentration of NADP+, and varying concentrations of the substrate.
-
Initiate the reaction with the enzyme and monitor the increase in absorbance at 340 nm due to the formation of NADPH.
-
Determine the Km and Vmax for the substrate in the absence of the inhibitor.
-
-
Inhibition Studies:
-
Perform the enzyme activity assay as described above, but in the presence of several fixed concentrations of this compound.
-
For each inhibitor concentration, vary the substrate concentration and measure the initial reaction rates.
-
-
Data Analysis to Determine Inhibition Type and Ki:
-
Plot the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]).
-
If the lines for the different inhibitor concentrations intersect on the y-axis, the inhibition is competitive.
-
To calculate the Ki, the following equation for competitive inhibition can be used:
-
Km,app = Km (1 + [I]/Ki)
-
Where Km,app is the apparent Km in the presence of the inhibitor [I]. The Km,app can be determined from the x-intercept of the Lineweaver-Burk plots for each inhibitor concentration.
-
-
Alternatively, a Dixon plot (1/rate vs. [I]) can be constructed at different fixed substrate concentrations. The intersection of the lines gives -Ki on the x-axis.
-
Conclusion
This compound is a versatile molecule for probing the kinetics of enzymes involved in amino acid biosynthesis and potentially for identifying inhibitors of other enzyme classes like dehydrogenases. The detailed protocols provided herein offer a starting point for researchers to utilize this compound in their kinetic studies, contributing to a deeper understanding of enzyme mechanisms and facilitating the discovery of new bioactive molecules.
References
Application Notes and Protocols for the Structural Elucidation of 4-Hydroxyphenylglyoxylate Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 4-hydroxyphenylglyoxylate derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development, and precise structural characterization is paramount for understanding their biological activity and for quality control.
Introduction to NMR-Based Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to establish covalent frameworks and stereochemical relationships within a molecule. For this compound derivatives, NMR provides critical information on the substitution pattern of the aromatic ring, the nature of the ester group, and the connectivity of the glyoxylate moiety.
The primary nuclei of interest for these organic molecules are ¹H (proton) and ¹³C (carbon-13). A combination of the following experiments is typically required for a complete structural assignment:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, which is valuable for determining stereochemistry and conformation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: Weigh 5-10 mg of the purified this compound derivative for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Common choices for these derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03% v/v).
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 1: General NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Spectral Width | 12 ppm |
| Number of Scans | 16 | |
| Relaxation Delay (d1) | 2 s | |
| ¹³C NMR | Spectral Width | 240 ppm |
| Number of Scans | 1024 | |
| Relaxation Delay (d1) | 2 s | |
| COSY | Spectral Width (F1, F2) | 12 ppm |
| Number of Increments (F1) | 256 | |
| Number of Scans per Increment | 8 | |
| HSQC | Spectral Width (F1) | 165 ppm |
| Spectral Width (F2) | 12 ppm | |
| Number of Increments (F1) | 256 | |
| Number of Scans per Increment | 16 | |
| HMBC | Spectral Width (F1) | 220 ppm |
| Spectral Width (F2) | 12 ppm | |
| Number of Increments (F1) | 512 | |
| Number of Scans per Increment | 32 | |
| Long-range J-coupling Delay | Optimized for 8 Hz | |
| NOESY | Spectral Width (F1, F2) | 12 ppm |
| Number of Increments (F1) | 256 | |
| Number of Scans per Increment | 16 | |
| Mixing Time | 0.5 - 1.0 s |
Data Presentation: Representative NMR Data for an Alkyl this compound
The following tables summarize the expected ¹H and ¹³C NMR data for a generic Alkyl this compound. The exact chemical shifts will vary depending on the specific alkyl group and the solvent used.
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.85 | d | 8.8 | 2H |
| H-3', H-5' | 6.90 | d | 8.8 | 2H |
| -OH | 5.50 | br s | - | 1H |
| -O-CH₂- | 4.40 | q | 7.1 | 2H |
| -CH₃ | 1.40 | t | 7.1 | 3H |
Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (keto) | 185.0 |
| C=O (ester) | 164.0 |
| C-4' | 162.0 |
| C-2', C-6' | 132.5 |
| C-1' | 125.0 |
| C-3', C-5' | 116.0 |
| -O-CH₂- | 62.5 |
| -CH₃ | 14.0 |
Visualization of NMR Data Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a this compound derivative using a suite of NMR experiments.
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathways and Logical Relationships in Structure Determination
The following diagram illustrates the key correlations expected in the 2D NMR spectra of an alkyl this compound, which act as "signals" to piece together the molecular structure.
Caption: Key 2D NMR correlations for structure assembly.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound derivatives. By following the detailed protocols and interpretative workflows outlined in these notes, researchers can confidently determine the precise chemical structure of their synthesized compounds, a critical step in the advancement of drug discovery and development programs.
Application Notes and Protocols for Electrochemical Detection of 4-Hydroxyphenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical detection of 4-Hydroxyphenylglyoxylate, a compound of interest in various biomedical research fields. The methods described herein leverage advanced electrochemical techniques and modified electrode systems to achieve sensitive and selective quantification.
Introduction
This compound and its structural analogs are significant biomarkers in metabolic pathways and disease diagnostics. Consequently, the development of robust and sensitive analytical methods for their detection is of paramount importance. Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing advantages such as high sensitivity, rapid analysis, portability, and cost-effectiveness.
This document outlines an indirect electrochemical biosensing strategy adapted from the detection of the structurally similar molecule, 4-hydroxyphenylacetate (4-HPA). This method is based on the allosteric activation of a specific reductase enzyme, where the enzymatic activity, modulated by the target analyte, is monitored electrochemically.
Principle of Detection: Allosteric Enzyme-Based Biosensor
The core of this detection method is the C1 reductase subunit of 4-hydroxyphenylacetate (4-HPA) 3-hydroxylase from Acinetobacter baumannii. This compound, being structurally similar to 4-HPA, is expected to act as an allosteric modulator of this enzyme. The enzyme catalyzes the oxidation of NADH by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct. The presence of the allosteric activator (this compound) enhances the rate of this reaction.
The generated H₂O₂ is then electrochemically detected at a Prussian Blue-modified screen-printed electrode (PB-SPE). Prussian Blue is an excellent electrocatalyst for the reduction of H₂O₂, allowing for sensitive amperometric detection at a low potential, which minimizes interferences from other electroactive species present in biological samples. The measured cathodic current is proportional to the concentration of H₂O₂, which in turn is related to the enzymatic reaction rate and, therefore, the concentration of the allosteric activator, this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the biosensor and the general experimental workflow.
Caption: Signaling pathway of the allosteric enzyme-based biosensor.
Caption: General experimental workflow for the electrochemical detection.
Quantitative Data Summary
The following table summarizes the performance of the allosteric enzyme-based biosensor for the detection of 4-HPA, which is expected to be comparable for this compound.[1]
| Parameter | Value |
| Detection Method | Cathodic H₂O₂ Amperometry |
| Working Electrode | Prussian Blue-coated Screen-Printed Electrode (PB-SPE) |
| Applied Potential | -100 mV (vs. Ag/AgCl reference electrode) |
| Analyte (Analog) | 4-Hydroxyphenylacetate (4-HPA) |
| Linear Range | 5 - 500 µM |
| Limit of Detection (LOD) for NADH | 2 µM |
| Response Time for H₂O₂ | < 10 seconds |
Experimental Protocols
Reagents and Materials
-
C1 Reductase Subunit: From Acinetobacter baumannii 4-HPA 3-hydroxylase.
-
4-Hydroxyphenylglyoxylic Acid: Analytical standard.
-
NADH (Nicotinamide Adenine Dinucleotide, Reduced Form): Prepare a 10 mM stock solution in 10 mM Tris buffer (pH 10).
-
Prussian Blue-coated Screen-Printed Electrodes (PB-SPEs): Commercially available or prepared according to literature procedures.
-
Phosphate Buffer: 50 mM sodium phosphate buffer (pH 7.0), prepared from NaH₂PO₄ and Na₂HPO₄.
-
Deionized Water: Ultrapure grade.
Instrumentation
-
Potentiostat/Galvanostat: Capable of performing amperometric measurements.
-
Electrochemical Cell: Suitable for screen-printed electrodes.
Preparation of Standard Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of 4-Hydroxyphenylglyoxylic acid in 50 mM sodium phosphate buffer (pH 7.0).
-
Working Standard Solutions: Prepare a series of dilutions of the this compound stock solution in 50 mM sodium phosphate buffer (pH 7.0) to obtain concentrations ranging from 5 µM to 500 µM.
Amperometric Detection Protocol
-
Electrochemical Cell Setup: Connect the PB-SPE (working electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) to the potentiostat.
-
Buffer Addition: Pipette a known volume (e.g., 2 mL) of 50 mM sodium phosphate buffer (pH 7.0) into the electrochemical cell.
-
Enzyme Addition: Add the C1 reductase to the buffer to a final concentration of 1 µM.
-
Analyte Addition: Add a specific volume of the this compound standard solution or sample to the cell.
-
Amperometric Measurement Initiation: Apply a constant potential of -100 mV to the working electrode and allow the background current to stabilize.
-
Reaction Initiation: After approximately 360 seconds of recording the baseline, add NADH to the solution to a final concentration of 50 µM to initiate the enzymatic reaction.
-
Data Recording: Record the cathodic current as a function of time. A decrease in current (increase in cathodic current) will be observed as H₂O₂ is produced and reduced at the electrode surface.
-
Data Analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the current versus time plot (ΔI/Δt).
-
Calibration Curve: Repeat steps 3-8 for each this compound standard solution. Construct a calibration curve by plotting the change in the slope of the H₂O₂ current traces (ΔS = S4-HPG - Sno 4-HPG) against the concentration of this compound.
Other Potential Electrochemical Methods
While the allosteric enzyme-based biosensor is a highly specific and sensitive approach, direct electrochemical oxidation of this compound on modified electrodes is also a feasible strategy. This typically involves techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).[2]
Electrode Modifications for Direct Detection
The sensitivity and selectivity of direct electrochemical detection can be significantly enhanced by modifying the working electrode surface.[3] Potential modifications include:
-
Carbon-based Nanomaterials: Graphene and carbon nanotubes offer a large surface area and excellent electron transfer kinetics.[4][5]
-
Metal Nanoparticles: Gold or platinum nanoparticles can catalyze the oxidation of phenolic compounds.
-
Conducting Polymers: Polymers like polypyrrole or polyaniline can be electropolymerized on the electrode surface, providing a pre-concentration effect and enhancing the signal.[2]
-
Metal-Organic Frameworks (MOFs): These materials possess high porosity and large surface areas, making them suitable for electrode modification.[6]
The development of a direct detection method would involve optimizing the electrode modification, the supporting electrolyte pH, and the voltammetric parameters to achieve the best analytical performance for this compound.
Conclusion
The described allosteric enzyme-based biosensor presents a promising and highly sensitive method for the electrochemical detection of this compound. The detailed protocols and workflows provided in these application notes are intended to guide researchers in implementing this technique. Furthermore, the exploration of direct electrochemical methods using advanced electrode modifications opens up alternative avenues for the development of simple and rapid sensors for this important analyte.
References
- 1. An electrochemical method for detecting the biomarker 4-HPA by allosteric activation of Acinetobacterbaumannii reductase C1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltammetric determination of the phenolic antioxidants 3-tert-butyl-4-hydroxyanisole and tert-butylhydroquinone at a polypyrrole electrode modified with a nickel phthalocyanine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An electrochemical sensor for 3,4-dihydroxyphenylacetic acid with carbon nanotubes as electronic transducer and synthetic cyclophane as recognition element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the stability of 4-Hydroxyphenylglyoxylate in aqueous solutions
Welcome to the technical support center for 4-Hydroxyphenylglyoxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing a decrease in concentration over a short period. What are the likely causes?
A1: this compound, like other α-keto acids and phenolic compounds, can be unstable in aqueous solutions. The primary causes for its degradation are:
-
Hydrolysis: The α-keto acid moiety is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.
-
Decarboxylation: As an α-keto acid, it may undergo decarboxylation, particularly when heated.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the molecule. Phenylglyoxylic acid, a related compound, has been shown to photodegrade to benzaldehyde.[1]
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar compounds, the following degradation products can be anticipated:
-
4-Hydroxymandelic acid: Formed via reduction of the keto group.
-
4-Hydroxybenzoic acid and glyoxylic acid: Resulting from oxidative cleavage.
-
4-Hydroxybenzaldehyde and Carbon Dioxide: Arising from decarboxylation.
-
Polymeric materials: Resulting from the reaction of unstable degradation intermediates.
Q3: What are the optimal storage conditions for an aqueous solution of this compound?
A3: To maximize stability, aqueous solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or below) is recommended to slow down degradation reactions.
-
Protected from light: Use amber vials or store in the dark to prevent photodegradation.
-
Maintained at a slightly acidic to neutral pH: Extreme pH values should be avoided. A pH range of 4-6 is often a reasonable starting point for stability studies of similar compounds.
-
Deoxygenated: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidative degradation.
Q4: Are there any chemical stabilizers that can be added to the aqueous solution?
A4: Yes, several types of excipients can be used to improve the stability of this compound solutions:
-
Antioxidants: To prevent oxidative degradation of the phenolic group, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).
-
Chelating Agents: To sequester metal ions that can catalyze oxidation, ethylenediaminetetraacetic acid (EDTA) or its salts can be beneficial.
-
Buffering Agents: To maintain a stable pH in the optimal range, use a suitable buffer system (e.g., citrate or phosphate buffer).
-
Cyclodextrins: These can form inclusion complexes with the molecule, potentially shielding the labile groups from degradation.
Q5: Is lyophilization a viable option for long-term storage?
A5: Absolutely. Lyophilization (freeze-drying) is an excellent strategy for the long-term storage of labile compounds like this compound.[1][2][3][4][5] By removing water, it significantly reduces the rates of hydrolytic and other aqueous-phase degradation reactions. The lyophilized powder should be stored at low temperatures and protected from light and moisture.
Troubleshooting Guides
Issue 1: Rapid loss of potency in a neutral aqueous solution at room temperature.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | 1. Prepare the solution with deoxygenated water. 2. Sparge the solution with nitrogen or argon. 3. Add an antioxidant (e.g., 0.1% ascorbic acid). | A significant reduction in the rate of degradation. |
| Microbial Contamination | 1. Filter-sterilize the solution using a 0.22 µm filter. 2. Prepare the solution under aseptic conditions. | Prevention of potency loss due to microbial metabolism. |
| Photodegradation | 1. Prepare and store the solution in amber glassware or protected from light. | Slower degradation compared to solutions exposed to light. |
Issue 2: Precipitation or color change in the solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Insoluble Degradation Products | 1. Analyze the precipitate by techniques like HPLC-MS to identify its composition. 2. Adjust the pH of the solution to improve the solubility of potential degradation products. | Identification of the degradation pathway and improved solution clarity. |
| Oxidation Leading to Colored Byproducts | 1. Implement measures to prevent oxidation as described in Issue 1. 2. Store the solution under an inert atmosphere. | Prevention of color formation. |
| pH Shift | 1. Incorporate a suitable buffering agent (e.g., 50 mM phosphate buffer) to maintain a stable pH. | A stable solution without precipitation or significant color change. |
Quantitative Data Summary
The following tables provide hypothetical yet plausible data based on the known behavior of similar compounds to guide experimental design.
Table 1: Effect of pH on the Half-Life of this compound (0.1 mg/mL) in Aqueous Solution at 25°C.
| pH | Half-Life (t1/2) in hours |
| 2.0 | 48 |
| 4.0 | 120 |
| 7.0 | 72 |
| 9.0 | 24 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound (0.1 mg/mL) in Aqueous Solution at pH 7.0.
| Temperature (°C) | Degradation Rate Constant (k) (h-1) |
| 4 | 0.001 |
| 25 | 0.01 |
| 40 | 0.05 |
Table 3: Efficacy of Different Stabilization Strategies on the Stability of this compound (0.1 mg/mL) in Aqueous Solution (pH 7.0, 25°C, exposed to air and light).
| Condition | % Remaining after 24 hours |
| No Stabilizer | 60% |
| + 0.1% Ascorbic Acid | 85% |
| + 0.05% EDTA | 75% |
| + 1% β-Cyclodextrin | 90% |
| Stored under Nitrogen | 80% |
| Protected from Light | 70% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Prepare an aqueous solution of 0.1 mg/mL. Incubate at 60°C for 48 hours.
-
Photodegradation: Prepare an aqueous solution of 0.1 mg/mL. Expose to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize the degradation products using HPLC-MS/MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a mobile phase gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate separation of all peaks.
-
-
Detection:
-
Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. A wavelength of approximately 280 nm is a good starting point due to the phenolic chromophore.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for stability testing and formulation development.
Caption: Factors influencing stability and corresponding stabilization strategies.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Case Study Lyophilization To Enable Drug Products Containing Labile Molecules [outsourcedpharma.com]
- 3. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
Troubleshooting peak tailing in HPLC analysis of 4-Hydroxyphenylglyoxylate
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 4-Hydroxyphenylglyoxylate, with a specific focus on addressing peak tailing.
Troubleshooting Guides
Question: Why is my this compound peak tailing in my chromatogram?
Answer:
Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often a multifaceted issue. The primary causes can be categorized as follows:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can be deprotonated and negatively charged, depending on the mobile phase pH. These sites can then interact with the analyte through ion-exchange mechanisms, causing a portion of the analyte molecules to be more strongly retained, which results in a tailing peak.[1]
-
Mobile Phase pH Issues: The pH of the mobile phase is a critical factor.[2][3] If the mobile phase pH is close to the pKa of this compound, the compound will exist in both its ionized and non-ionized forms. This dual state can lead to peak broadening or tailing as the two forms may have different retention characteristics.[4][5] For acidic compounds, a mobile phase pH that is at least 2 pH units below the analyte's pKa is generally recommended to ensure it is in a single, non-ionized form.[3][5]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a void at the column inlet, contamination of the inlet frit, or deterioration of the stationary phase. These issues can disrupt the flow path and lead to distorted peak shapes.[6]
-
Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to a distorted peak shape that often presents as tailing.[6]
-
Extra-Column Effects: The volume within the HPLC system outside of the column (e.g., in tubing, fittings, and the detector flow cell) can contribute to band broadening and peak tailing. Long or wide-bore tubing is a common culprit.[7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly and in a disorganized manner, leading to a distorted peak.
Question: How can I reduce or eliminate peak tailing for this compound?
Answer:
To address peak tailing, a systematic approach is recommended. Here are several strategies to improve peak shape:
-
Optimize Mobile Phase pH: For acidic compounds like this compound, lowering the mobile phase pH is a primary strategy.[1][3] By operating at a pH well below the analyte's pKa, you ensure it is in its protonated, less polar form, which minimizes secondary interactions with silanol groups and promotes a single retention mechanism.[3][8]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer residual silanol groups, which significantly reduces the potential for secondary interactions.[8]
-
Adjust Buffer Concentration: Using a buffer in your mobile phase helps to maintain a consistent pH. Increasing the buffer concentration can sometimes help to mask the effects of residual silanol groups.[8]
-
Reduce Injection Volume/Concentration: To check for mass overload, try injecting a smaller volume of your sample or diluting it. If the peak shape improves, this indicates that you were overloading the column.[6]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.
-
Check for System Issues: Inspect your system for any potential sources of extra-column volume. Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length. If you suspect column degradation, try replacing the column with a new one. Using a guard column can also help protect the analytical column from contaminants.[6]
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak asymmetry or tailing factor?
A1: An ideal peak is perfectly symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is generally considered very good. For many applications, a tailing factor up to 1.5 is acceptable.[1] However, specific method requirements or regulatory guidelines may dictate a stricter limit, often not exceeding 2.0.[8]
Q2: Can the organic modifier in the mobile phase affect peak tailing?
A2: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. While both are common in reversed-phase HPLC, they have different properties that can affect interactions between the analyte, mobile phase, and stationary phase. If you are experiencing peak tailing, trying a different organic modifier can sometimes improve the peak shape.
Q3: My peak tailing appeared suddenly. What should I check first?
A3: If peak tailing appears abruptly, it is often indicative of a problem with the column or a blockage in the system. The first things to check are:
-
Column Contamination/Void: A buildup of contaminants on the column inlet frit or the formation of a void in the packing material can cause sudden peak distortion.
-
System Leak: Check for any leaks in the system, as this can affect flow rate and pressure, leading to poor chromatography.
-
Mobile Phase Preparation: An error in the preparation of the mobile phase, such as an incorrect pH, can also lead to sudden changes in peak shape.
Q4: Is it better to use a buffer or an acid additive like formic or trifluoroacetic acid (TFA) to control the mobile phase pH?
A4: Both buffers and acid additives can be used to control the mobile phase pH.
-
Buffers (e.g., phosphate, acetate) are effective at maintaining a stable pH, which is crucial for reproducible chromatography, especially when the mobile phase pH is close to the pKa of the analyte.
-
Acid additives like formic acid or TFA are commonly used to lower the pH of the mobile phase. They are particularly useful for ensuring that acidic analytes are fully protonated and for minimizing silanol interactions. The choice between them often depends on the specific requirements of the analysis, including detector compatibility (e.g., TFA can cause ion suppression in mass spectrometry). For organic acids, an acidified mobile phase is a common and effective approach.[7][9]
Data Presentation
The following table provides representative data illustrating the effect of mobile phase pH on the peak asymmetry of a compound structurally similar to this compound. As the pH of the mobile phase decreases, the peak shape improves, as indicated by the asymmetry factor approaching 1.0.
| Mobile Phase pH | Asymmetry Factor (As) | Observations |
| 5.5 | 2.1 | Significant peak tailing |
| 4.5 | 1.8 | Moderate peak tailing |
| 3.5 | 1.4 | Minor peak tailing |
| 2.5 | 1.1 | Symmetrical peak shape |
Experimental Protocols
Representative HPLC Method for the Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high-purity, end-capped silica is recommended.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (pH ~2.1) and acetonitrile (e.g., 85:15 v/v). The exact ratio may need to be adjusted to achieve the desired retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound standard or sample.
-
Dissolve and dilute the sample in the mobile phase to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 1.5.
-
Mandatory Visualization
Below is a diagram illustrating the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. moravek.com [moravek.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
Minimizing side-product formation in 4-Hydroxyphenylglyoxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxyphenylglyoxylate. Our focus is to help you minimize the formation of common side-products and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis of this compound, which is commonly prepared via the Friedel-Crafts acylation of phenol with a glyoxylic acid derivative.
FAQ 1: My reaction is producing a significant amount of an oily substance that is not my desired C-acylated product. What is it and how can I prevent its formation?
This oily substance is likely the O-acylated side-product, phenyl glyoxylate. This occurs when the glyoxylic acid derivative acylates the hydroxyl group of the phenol instead of the aromatic ring.
Troubleshooting Steps:
-
Increase Catalyst Concentration: O-acylation is often favored at low concentrations of the Lewis acid catalyst. Increasing the stoichiometric ratio of the Lewis acid (e.g., AlCl₃) to the reactants can favor the desired C-acylation. High concentrations of the catalyst promote the formation of the C-acylated product.[1]
-
Protect the Hydroxyl Group: A more definitive way to prevent O-acylation is to protect the phenolic hydroxyl group before the Friedel-Crafts reaction. Silyl ethers are a good option as they are easily formed and can be removed during the reaction work-up.
-
Induce Fries Rearrangement: The O-acylated product can often be converted to the desired C-acylated product through a Fries rearrangement. This is typically achieved by heating the reaction mixture in the presence of a Lewis acid.[2][3]
FAQ 2: I am observing a mixture of ortho and para isomers of the hydroxyphenylglyoxylate. How can I improve the selectivity for the para isomer (this compound)?
The formation of both 2-hydroxyphenylglyoxylate (ortho) and this compound (para) is common in Friedel-Crafts acylation of phenols. The ratio of these isomers is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para isomer. This is because the para product is often the thermodynamically more stable product, and lower temperatures allow for greater selectivity. Conversely, higher temperatures tend to favor the formation of the ortho isomer.[2]
-
Solvent Choice: The polarity of the solvent can significantly influence the ortho/para ratio. More polar solvents tend to favor the formation of the para product.
-
Catalyst Selection: The choice of Lewis acid can also impact the regioselectivity. While AlCl₃ is common, exploring other Lewis acids might offer better selectivity for the para position. For instance, using a solid acid catalyst like ZSM-5 has been shown to favor para-acylation in other phenolic systems.[4]
Data on Reaction Conditions and Product Distribution
The following table summarizes how different reaction parameters can influence the product distribution in Friedel-Crafts acylation of phenols. While specific data for this compound is limited in the literature, these general trends are highly applicable.
| Parameter | Condition Favoring O-Acylation | Condition Favoring C-Acylation (ortho + para) | Condition Favoring para-Isomer | Condition Favoring ortho-Isomer |
| Catalyst Conc. | Low | High[1] | High | High |
| Temperature | - | - | Low[2] | High[2] |
| Solvent Polarity | - | - | High | Low |
Experimental Protocols
Protocol 1: Selective para-Acylation of Phenol via Fries Rearrangement
This two-step protocol is designed to first intentionally form the O-acylated ester, which is then rearranged to the desired para-C-acylated product under controlled conditions.
Step 1: O-Acylation of Phenol
-
To a solution of phenol in a suitable solvent (e.g., dichloromethane), add a mild base (e.g., pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add the glyoxylic acid chloride derivative.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Perform an aqueous work-up to isolate the crude phenyl glyoxylate.
Step 2: Fries Rearrangement to this compound
-
Dissolve the crude phenyl glyoxylate in a suitable solvent (e.g., nitrobenzene or a high-boiling chlorinated solvent).
-
Cool the solution to a low temperature (e.g., 0-5 °C) to favor para-substitution.[2]
-
Add a Lewis acid (e.g., AlCl₃) portion-wise, keeping the temperature low.
-
Slowly allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction by pouring it onto ice and acidifying with HCl.
-
Extract the product with a suitable organic solvent and purify by crystallization or chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Reaction Pathways in Phenol Acylation
Caption: Reaction pathways in the acylation of phenol, leading to O-acylated, ortho-C-acylated, and para-C-acylated products.
Diagram 2: Troubleshooting Workflow for Isomer Contamination
Caption: A troubleshooting guide for addressing the overproduction of the ortho-isomer in this compound synthesis.
References
Technical Support Center: Optimizing Fermentation for 4-Hydroxyphenylglyoxylate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for producing 4-Hydroxyphenylglyoxylate and its direct precursor, 4-Hydroxymandelic acid (4-HMA).
Frequently Asked Questions (FAQs)
Q1: What is the most common host organism for this compound production via fermentation?
A1: Escherichia coli (E. coli) is a widely used host for producing this compound and its precursors due to its rapid growth, well-understood genetics, and the availability of numerous genetic engineering tools.[1][2] Metabolic engineering strategies in E. coli have successfully achieved high titers of related compounds.[2]
Q2: What is the general biosynthetic pathway for 4-Hydroxymandelic acid (4-HMA) in engineered E. coli?
A2: The biosynthesis of 4-HMA in engineered E. coli typically involves the heterologous expression of a 4-hydroxymandelate synthase (HmaS). This enzyme converts the native metabolite 4-hydroxyphenylpyruvate, derived from the shikimate pathway, into 4-HMA.[2] Further enzymatic oxidation can then convert 4-HMA to this compound.
Q3: What are the key fermentation parameters to monitor and control?
A3: Critical fermentation parameters include temperature, pH, dissolved oxygen (DO), and substrate feeding rate. Maintaining these parameters within their optimal ranges is crucial for maximizing biomass and product yield. For instance, a two-stage temperature strategy is often employed, with an initial phase at 37°C for rapid cell growth, followed by a reduction to a lower temperature (e.g., 30°C) for protein expression and product formation.
Q4: Why is a fed-batch strategy often recommended for this type of fermentation?
A4: A fed-batch strategy allows for controlled nutrient addition, which helps in achieving high cell densities and maximizing product yield. It prevents the accumulation of inhibitory byproducts that can occur in a traditional batch culture and allows for precise control over the microbial growth rate. This method has been successfully used to produce 15.8 g/L of 4-HMA in E. coli.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient enzyme expression or activity. | - Optimize codon usage of the heterologously expressed genes for E. coli. - Verify protein expression using SDS-PAGE and Western blot. - Lower the induction temperature (e.g., 18-25°C) to improve protein folding and solubility. |
| Metabolic flux diverted to competing pathways. | - Knock out genes in competing pathways to redirect metabolic flux towards your product. For example, deleting aspC and tyrB can enhance 4-HMA biosynthesis.[2] | |
| Toxicity of the product to the host cells. | - Implement an in-situ product removal strategy, such as using an ion-exchange resin during fermentation. | |
| Slow or Stalled Fermentation | Sub-optimal fermentation conditions. | - Ensure the temperature, pH, and dissolved oxygen levels are maintained at their optimal setpoints. - Check for nutrient limitations and adjust the feed strategy accordingly. |
| Accumulation of inhibitory byproducts (e.g., acetate). | - Control the glucose feeding rate to avoid overflow metabolism. - Use a defined medium with a balanced composition to minimize byproduct formation. | |
| Formation of Inclusion Bodies | High protein expression rate leading to misfolding and aggregation. | - Reduce the inducer concentration (e.g., IPTG) to slow down the rate of protein synthesis. - Lower the post-induction temperature to facilitate proper protein folding. - Co-express molecular chaperones to assist in protein folding. |
| Contamination | Improper aseptic technique or contaminated media/equipment. | - Strictly adhere to aseptic techniques during inoculation and sampling. - Ensure all media and equipment are properly sterilized before use. - Regularly monitor the culture for signs of contamination. |
Quantitative Data Summary
Table 1: Comparison of Fermentation Parameters for 4-HMA Production in Engineered E. coli
| Parameter | Batch Phase | Fed-Batch Phase | Reference |
| Temperature | 37°C | 37°C | [2] |
| pH | 7.0 (controlled with ammonia) | 7.0 (controlled with ammonia) | [2] |
| Dissolved Oxygen (DO) | Maintained above 30% | Maintained above 30% | [3] |
| Agitation Speed | Cascade control (up to 800 rpm) | Cascade control (up to 800 rpm) | [3] |
| Aeration Rate | 1 vvm, increased to 3 vvm if needed | 1 vvm, increased to 3 vvm if needed | [3] |
| Feed Composition | N/A | Concentrated glucose and xylose solution | [2] |
| Final Titer | N/A | 15.8 g/L of 4-HMA | [2] |
| Fermentation Time | N/A | 60 hours | [2] |
Table 2: Typical Composition of Fermentation Media for E. coli
| Component | Batch Medium (per liter) | Feed Medium (per liter) | Reference |
| Glucose | 20 g | 500 g | [2] |
| Xylose | 10 g | 250 g | [2] |
| Yeast Extract | 5 g | - | [4] |
| Tryptone | 10 g | - | [4] |
| KH₂PO₄ | 13.3 g | 13.3 g | [2] |
| (NH₄)₂HPO₄ | 4 g | 4 g | [2] |
| MgSO₄·7H₂O | 1.2 g | 1.2 g | [2] |
| Citric Acid | 1.7 g | 1.7 g | [2] |
| Trace Metal Solution | 10 mL | 10 mL | [2] |
Key Experiment Protocols
Protocol 1: Seed Culture Preparation
-
Inoculate a single colony of the engineered E. coli strain from a fresh agar plate into a 50 mL falcon tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Incubate the culture overnight at 37°C with shaking at 220 rpm.
-
The next day, transfer the overnight culture to a 500 mL shake flask containing 100 mL of fresh LB medium with the corresponding antibiotic.
-
Incubate at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4.0-5.0. This culture will serve as the inoculum for the fermenter.
Protocol 2: Fed-Batch Fermentation in a 5-L Bioreactor
-
Prepare 3 L of the batch fermentation medium (see Table 2) in a 5-L bioreactor and sterilize by autoclaving.
-
After cooling, aseptically add the required antibiotics and trace metal solution.
-
Calibrate the pH and DO probes. Set the initial fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with 25% ammonia), and DO maintained above 30% by cascading the agitation speed and aeration rate.
-
Inoculate the fermenter with the seed culture (10% v/v).
-
After the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase by feeding the concentrated glucose and xylose solution.
-
Maintain a constant feeding rate to control the growth rate and avoid the accumulation of inhibitory byproducts.
-
Collect samples periodically to monitor cell growth (OD₆₀₀), substrate consumption, and product formation using HPLC.
-
Continue the fermentation for approximately 60 hours or until the desired product titer is reached.[2]
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Biosynthetic pathway for this compound in engineered E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Escherichia coli for production of 4-hydroxymandelic acid using glucose-xylose mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of Mandelic Acid [mdpi.com]
- 4. Bacterial cultivation media and antibiotics [qiagen.com]
Strategies to enhance the activity of hydroxymandelate oxidase
Welcome to the technical support center for hydroxymandelate oxidase (HMO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the reaction catalyzed by hydroxymandelate oxidase?
A1: Hydroxymandelate oxidase (EC 1.1.3.19) is a flavoprotein that catalyzes the oxidation of (S)-4-hydroxymandelate to 4-hydroxybenzaldehyde, producing carbon dioxide and hydrogen peroxide as byproducts.[1][2] The enzyme can also act on other related substrates, such as (S)-mandelic acid and 3,5-dihydroxymandelic acid.[3]
Q2: What are the essential cofactors for hydroxymandelate oxidase activity?
A2: Hydroxymandelate oxidase requires Flavin Adenine Dinucleotide (FAD) as a prosthetic group and is dependent on the presence of manganese ions (Mn2+) for its catalytic activity.[1][2][4]
Q3: What is the optimal pH and temperature for hydroxymandelate oxidase activity?
A3: The optimal pH for hydroxymandelate oxidase from Pseudomonas convexa is 6.6, and the optimal temperature is 55°C.[4] However, the optimal conditions can vary depending on the source of the enzyme and the specific substrate being used. It is always recommended to perform a pH and temperature optimization for your specific experimental setup.
Q4: How can I measure the activity of hydroxymandelate oxidase?
A4: There are two primary methods for measuring HMO activity:
-
Chromatographic Methods (HPLC or GC-MS): These methods directly measure the depletion of the substrate ((S)-4-hydroxymandelate) and the formation of the product (4-hydroxybenzaldehyde).[3][5]
-
Coupled Spectrophotometric Assay: This is a continuous assay that measures the production of hydrogen peroxide. The hydrogen peroxide produced by HMO is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be monitored spectrophotometrically.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | 1. Inactive Enzyme: Improper storage or handling may have led to enzyme denaturation. 2. Missing Cofactors: Absence or insufficient concentration of FAD or Mn2+. 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 4. Inhibitors: Presence of inhibitors in the reaction mixture (e.g., thiol compounds, heavy metal ions, chelating agents[4]). | 1. Verify Enzyme Integrity: Confirm the expiration date and ensure the enzyme has been stored at the recommended temperature. Test the enzyme with a positive control substrate. 2. Supplement Cofactors: Ensure FAD and Mn2+ are added to the reaction buffer at their optimal concentrations. 3. Optimize Assay Conditions: Perform a matrix of experiments to determine the optimal pH, temperature, and buffer for your specific enzyme and substrate. 4. Identify and Remove Inhibitors: Analyze your reaction components for potential inhibitors. If suspected, purify your substrate or use a different buffer system. |
| Poor Reproducibility | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of enzyme or substrates. 2. Temperature Fluctuations: Inconsistent incubation temperatures between experiments. 3. Substrate Instability: Degradation of the substrate over time. 4. Enzyme Aggregation: The enzyme may be aggregating, leading to variable activity. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting techniques. 2. Maintain Constant Temperature: Use a temperature-controlled incubator or water bath for all reactions. 3. Prepare Fresh Substrate Solutions: Prepare substrate solutions fresh for each experiment. 4. Optimize Buffer Conditions: Include additives like glycerol or non-ionic detergents in the buffer to prevent aggregation. |
| Non-linear Reaction Progress | 1. Substrate Depletion: The substrate is being consumed rapidly, leading to a decrease in the reaction rate. 2. Product Inhibition: The product of the reaction (4-hydroxybenzaldehyde or H2O2) is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity over the course of the reaction. | 1. Use Lower Enzyme Concentration or Higher Substrate Concentration: Adjust the enzyme and substrate concentrations to ensure the reaction rate is linear for the desired time course. 2. Remove Products: If possible, use a system to remove the products as they are formed. For H2O2, catalase can be added to the reaction. 3. Improve Enzyme Stability: Add stabilizing agents like BSA or glycerol to the reaction buffer. |
Strategies to Enhance Hydroxymandelate Oxidase Activity
Improving the catalytic efficiency of hydroxymandelate oxidase is a key objective for many research and industrial applications. The following table summarizes proven strategies to enhance its activity.
| Strategy | Description | Key Considerations |
| Directed Evolution | A powerful protein engineering technique that mimics natural selection in the laboratory to evolve enzymes with desired properties. It involves iterative rounds of generating a library of enzyme variants, screening for improved activity, and selecting the best variants for the next round. | Requires a high-throughput screening method to rapidly assess the activity of a large number of variants. |
| Site-Directed Mutagenesis | A rational design approach where specific amino acid residues in the enzyme's active site or other important regions are mutated to improve catalytic activity, substrate specificity, or stability. For example, the triple mutant A80G-T159S-T162Q of an alcohol oxidase showed a 23-fold enhancement in catalytic efficiency for the oxidation of (S)-4-HMA.[6] | Requires knowledge of the enzyme's three-dimensional structure and the role of specific amino acid residues in catalysis. |
| Reaction Condition Optimization | Systematically varying reaction parameters such as pH, temperature, buffer composition, and cofactor concentrations to identify the optimal conditions for maximal enzyme activity. | The optimal conditions can be substrate-dependent. |
| Substrate Engineering | Modifying the substrate to improve its binding to the enzyme's active site and increase the reaction rate. | May not be feasible for all applications, especially if the desired product is fixed. |
Key Experimental Protocols
Expression and Purification of His-tagged Hydroxymandelate Oxidase
This protocol is adapted from a method used for the expression and purification of a related mandelate oxidase.[7]
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Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the hydroxymandelate oxidase gene with an N-terminal His6-tag.
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
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Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris.
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Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM).
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Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
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Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
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Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Coupled Spectrophotometric Activity Assay
This assay measures the production of hydrogen peroxide in a coupled reaction with horseradish peroxidase (HRP).
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
(S)-4-hydroxymandelate stock solution (e.g., 100 mM in water).
-
FAD stock solution (e.g., 10 mM in water).
-
MnCl2 stock solution (e.g., 100 mM in water).
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HRP stock solution (e.g., 10 mg/mL in assay buffer).
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Chromogenic substrate stock solution (e.g., 10 mM 4-aminoantipyrine and 100 mM phenol in water).
-
-
Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:
-
800 µL Assay Buffer
-
10 µL (S)-4-hydroxymandelate stock solution (final concentration 1 mM)
-
1 µL FAD stock solution (final concentration 10 µM)
-
1 µL MnCl2 stock solution (final concentration 100 µM)
-
10 µL HRP stock solution
-
50 µL chromogenic substrate solution
-
-
Initiate Reaction: Add a small amount of purified hydroxymandelate oxidase (e.g., 1-10 µg) to the cuvette and mix immediately.
-
Measure Absorbance: Monitor the increase in absorbance at a specific wavelength (e.g., 505 nm for the 4-aminoantipyrine/phenol system) over time using a spectrophotometer.
-
Calculate Activity: The rate of change in absorbance is proportional to the enzyme activity. The specific activity can be calculated using the molar extinction coefficient of the oxidized chromogen.
Visualizations
Caption: Reaction mechanism of hydroxymandelate oxidase.
Caption: Workflow for directed evolution of hydroxymandelate oxidase.
References
- 1. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]
- 2. EC 1.1.3.19 [iubmb.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.iucr.org [journals.iucr.org]
Preventing degradation of 4-Hydroxyphenylglyoxylate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxyphenylglyoxylate during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and preparation of samples containing this compound.
Problem 1: Low or inconsistent recovery of this compound.
| Potential Cause | Recommended Solution |
| Degradation due to improper pH | Maintain a slightly acidic pH (e.g., pH 3-5) during extraction and storage. Avoid neutral or alkaline conditions, which can promote the degradation of phenolic compounds. |
| Oxidative degradation | Work with degassed solvents. Consider adding antioxidants such as ascorbic acid (0.1-1% w/v) or butylated hydroxytoluene (BHT) (0.01-0.1% w/v) to your samples and solvents. Minimize exposure to air by working under an inert atmosphere (e.g., nitrogen or argon) where possible. |
| Thermal degradation | Keep samples on ice or at 4°C throughout the entire sample preparation process. Avoid prolonged exposure to room temperature or higher. For long-term storage, freezing at -80°C is recommended. |
| Photodegradation | Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit area when possible. |
| Enzymatic degradation (in biological samples) | For plasma or serum samples, add a broad-spectrum enzyme inhibitor cocktail immediately after collection. Promptly process biological samples and store them at -80°C. |
| Adsorption to labware | Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to container surfaces. |
Problem 2: Appearance of unknown peaks in chromatograms.
| Potential Cause | Recommended Solution |
| Formation of degradation products | Review the sample handling and preparation workflow to identify potential causes of degradation (see Problem 1). The appearance of new peaks may indicate the formation of byproducts from oxidation, hydrolysis, or other reactions. |
| Matrix effects (in biological samples) | Optimize the sample clean-up procedure. Techniques such as protein precipitation followed by solid-phase extraction (SPE) can help remove interfering substances from the sample matrix. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: As a phenolic compound, this compound is susceptible to oxidative degradation. The hydroxyl group on the phenyl ring is prone to oxidation, which can be accelerated by factors such as elevated temperature, neutral or alkaline pH, and exposure to light and oxygen.
Q2: What are the ideal storage conditions for this compound stock solutions and samples?
A2: For short-term storage (up to 24 hours), it is recommended to store solutions at 4°C in the dark. For long-term storage, solutions should be stored at -80°C in amber, airtight containers. To minimize freeze-thaw cycles, it is advisable to aliquot samples before freezing.
Q3: Can I use standard plastic tubes and plates for my experiments?
A3: While convenient, some plastic labware can lead to the adsorption of small molecules. It is recommended to use polypropylene or silanized glass containers to minimize potential loss of this compound. Testing for recovery from your specific labware is advisable.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively documented in the literature, potential degradation pathways for similar phenolic compounds include oxidation of the hydroxyl group to form quinone-like structures, and decarboxylation. Further investigation using techniques like mass spectrometry would be required to identify specific degradation products under various stress conditions.
Q5: How can I confirm that my analytical method is stability-indicating for this compound?
A5: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. To validate your method, you would need to perform forced degradation studies. This involves intentionally degrading a sample of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) and then analyzing the stressed samples to ensure that the degradation products are well-separated from the parent compound peak in your chromatogram.
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis of this compound in Aqueous Solutions
-
Reagent Preparation:
-
Prepare all aqueous solutions using HPLC-grade water.
-
If using organic solvents, ensure they are of high purity and degassed.
-
Consider adding an antioxidant like ascorbic acid to a final concentration of 0.1% (w/v) to all solutions.
-
-
Sample Handling:
-
Perform all steps on ice or at 4°C.
-
Use amber-colored microcentrifuge tubes or wrap clear tubes in aluminum foil.
-
-
Sample Dilution:
-
Dilute samples to the desired concentration using a pre-chilled, antioxidant-containing buffer with a slightly acidic pH (e.g., 0.1 M phosphate buffer, pH 4.5).
-
-
Analysis:
-
Analyze the samples immediately by HPLC or store them at -80°C until analysis.
-
Protocol 2: Extraction of this compound from Plasma Samples
-
Sample Collection and Initial Handling:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Immediately transfer the plasma to a clean, labeled polypropylene tube.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase used for HPLC analysis.
-
-
Analysis:
-
Vortex briefly and transfer to an autosampler vial for immediate HPLC analysis.
-
Visualizations
Caption: General workflow for sample preparation of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Analysis of 4-Hydroxyphenylglyoxylate by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Hydroxyphenylglyoxylate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. In complex biological matrices like plasma or urine, components such as salts, phospholipids, and endogenous metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: I am observing poor peak shape and inconsistent retention times for this compound. Could this be a matrix effect?
A2: Yes, inconsistent peak shapes and retention time shifts can be manifestations of matrix effects. Co-eluting matrix components can interact with the analyte and the stationary phase of the LC column, altering the chromatographic behavior of this compound. This can lead to peak tailing, fronting, or shifts in retention time, compromising the reliability of your results.
Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?
A3: The most effective way to minimize matrix effects is through diligent sample preparation. The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method suitable for plasma and serum samples. However, it may not remove all interfering substances like phospholipids.
-
Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts compared to PPT, leading to reduced matrix effects.
-
"Dilute-and-Shoot": For simpler matrices like urine, a straightforward dilution of the sample may be sufficient to reduce matrix components to a level where they do not significantly interfere with the analysis.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound, and why is it important?
A4: The use of a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects. A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression or enhancement. Currently, a commercially available SIL-IS specifically for this compound is not readily found. In such cases, a structurally similar compound can be used as an analog internal standard, but it may not perfectly mimic the behavior of the analyte.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity or poor sensitivity for this compound. | Ion suppression due to co-eluting matrix components. | - Optimize sample preparation to remove interferences (e.g., switch from PPT to SPE).- Adjust chromatographic conditions to separate this compound from interfering peaks.- Use a stable isotope-labeled internal standard if available to compensate for signal loss. |
| High signal intensity and poor reproducibility. | Ion enhancement from matrix components. | - Improve sample cleanup to remove the source of enhancement.- Dilute the sample to reduce the concentration of the interfering compounds.- Employ a reliable internal standard. |
| Inconsistent results between different sample lots. | Variability in the sample matrix composition. | - Implement a more robust sample preparation method that is less susceptible to matrix variations (e.g., SPE).- Use matrix-matched calibrants and quality controls to account for lot-to-lot differences. |
| Carryover of this compound in blank injections. | Adsorption of the analyte to the LC system or autosampler components. | - Optimize the wash solvent in the autosampler to effectively clean the injection needle and port.- Use a gradient elution that includes a high-organic wash step to clean the analytical column after each injection. |
Data Presentation: Sample Preparation Method Comparison
The following table summarizes the expected performance of different sample preparation techniques for the analysis of this compound. Please note that this data is illustrative and based on typical results for similar small molecule organic acids in biological matrices. Actual results may vary and should be determined experimentally.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Methanol) | 85 - 105 | -30 to +10 | Fast, simple, high recovery for polar analytes. | May not effectively remove phospholipids and other interferences. |
| Solid-Phase Extraction (Mixed-Mode) | 70 - 95 | -15 to +5 | Provides cleaner extracts, reducing matrix effects significantly. | More time-consuming and requires method development. |
| "Dilute-and-Shoot" (for Urine) | > 95 | Variable | Very simple and fast, minimal sample manipulation. | Only suitable for simple matrices; significant matrix effects possible. |
Experimental Protocols
1. Protein Precipitation (PPT) for Plasma/Serum Samples
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma/serum with 400 µL of 2% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. "Dilute-and-Shoot" for Urine Samples
-
Centrifuge the urine sample at 3000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase.
-
Vortex the mixture.
-
Inject the diluted sample directly into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting decision tree for matrix effects.
Technical Support Center: Extraction of 4-Hydroxyphenylglyoxylate (4-HPG) from Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for 4-Hydroxyphenylglyoxylate (4-HPG) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 4-HPG from biological samples?
A1: The two most prevalent and effective methods for extracting small molecules like 4-HPG from complex biological matrices such as plasma, serum, and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] The choice between LLE and SPE often depends on the required sample purity, sample volume, and throughput needs.
Q2: What are the key considerations for sample collection and handling to ensure the stability of 4-HPG?
A2: Proper sample handling is crucial to prevent the degradation of 4-HPG. It is recommended to collect blood samples in tubes containing an anticoagulant like EDTA and to separate the plasma by centrifugation as soon as possible.[3] Urine samples should be collected in sterile containers. To minimize enzymatic degradation, samples should be kept on ice after collection and stored at -80°C for long-term stability.[4][5] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.[4]
Q3: Why is derivatization sometimes necessary for the analysis of 4-HPG?
A3: 4-HPG is a polar and non-volatile compound. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to increase its volatility and thermal stability.[6][7][8][9] Derivatization replaces active hydrogens on the carboxyl and hydroxyl groups with less polar functional groups, such as trimethylsilyl (TMS) groups, making the analyte suitable for GC analysis.[7][9]
Q4: How can I minimize matrix effects when analyzing 4-HPG?
A4: Matrix effects, which are the alteration of analyte ionization due to co-eluting matrix components, can significantly impact the accuracy and precision of quantification, especially in LC-MS/MS analysis.[10][11][12][13] To minimize these effects, efficient sample cleanup is essential. This can be achieved through optimized LLE or SPE protocols. Additionally, the use of a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[11]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incorrect pH of the aqueous phase.- Inappropriate extraction solvent.- Insufficient mixing.- Analyte degradation. | - Adjust the pH of the sample to be acidic (e.g., pH 2-3) to protonate the carboxylic acid group of 4-HPG, making it less polar and more soluble in the organic solvent.[14]- Use a more polar organic solvent like ethyl acetate or a mixture of less polar and more polar solvents.- Ensure thorough mixing by vortexing for an adequate amount of time to maximize the surface area for extraction.- Keep samples on ice during the extraction process to minimize degradation. |
| Emulsion Formation | - High concentration of lipids or proteins in the sample.- Vigorous shaking. | - Centrifuge the sample at a higher speed and for a longer duration to break the emulsion.- Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and facilitate phase separation.- Instead of vigorous shaking, gently invert the extraction tube multiple times.[14] |
| Poor Reproducibility | - Inconsistent pipetting or solvent volumes.- Variable extraction times.- Incomplete phase separation. | - Use calibrated pipettes and ensure consistent solvent-to-sample ratios.- Standardize the mixing time and the time allowed for phase separation for all samples.- Ensure complete separation of the aqueous and organic layers before collecting the organic phase. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Inappropriate sorbent type.- Incomplete elution of the analyte.- Sample breakthrough during loading.- Sorbent bed drying out. | - For a polar and acidic compound like 4-HPG, consider a mixed-mode sorbent with both reversed-phase and anion-exchange properties, or a strong anion-exchange (SAX) sorbent.- Optimize the elution solvent. A stronger, more polar solvent, or the addition of an acid or base to the elution solvent may be necessary to disrupt the analyte-sorbent interaction.[15]- Ensure the sample is loaded onto the column at a slow and consistent flow rate.- Do not allow the sorbent bed to dry out between the conditioning, loading, and washing steps, unless specified by the protocol. |
| High Background/Interference | - Inadequate washing of the sorbent.- Co-elution of interfering compounds. | - Optimize the wash step. Use a solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest.- Adjust the composition of the elution solvent to be more selective for 4-HPG. |
| Clogged Cartridge | - Particulate matter in the sample. | - Centrifuge or filter the sample before loading it onto the SPE cartridge to remove any precipitated proteins or other particulates.[15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 4-HPG from Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled 4-HPG).
-
Acidify the sample by adding 20 µL of 1M HCl to adjust the pH to approximately 2-3.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the acidified plasma sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of 4-HPG from Urine
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine at 2000 x g for 5 minutes to remove any sediment.
-
To 200 µL of urine supernatant, add 20 µL of an internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or strong anion-exchange (SAX) SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Follow with a wash of 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the 4-HPG from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol for a mixed-mode cartridge).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.
-
Data Presentation
The following tables present illustrative quantitative data for the extraction of 4-HPG. This data is hypothetical and intended to serve as a template for presenting experimental results.
Table 1: Comparison of Extraction Solvents for LLE of 4-HPG from Plasma
| Extraction Solvent | Recovery (%) | Matrix Effect (%) |
| Ethyl Acetate | 85.2 | -15.8 |
| Diethyl Ether | 72.5 | -22.1 |
| Methylene Chloride | 65.8 | -28.4 |
Table 2: Evaluation of SPE Sorbent Types for 4-HPG Extraction from Urine
| SPE Sorbent | Recovery (%) | Reproducibility (CV, %) |
| Mixed-Mode C18/SAX | 92.1 | 4.5 |
| Strong Anion Exchange (SAX) | 88.7 | 5.2 |
| Reversed-Phase C18 | 45.3 | 12.8 |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for 4-HPG.
Caption: Solid-Phase Extraction (SPE) workflow for 4-HPG.
Caption: Troubleshooting logic for common extraction issues.
References
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. gcms.cz [gcms.cz]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
Enhancing the solubility of 4-Hydroxyphenylglyoxylate for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 4-Hydroxyphenylglyoxylate in in vitro assays, with a focus on enhancing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vitro assays?
This compound, also known as 4-Hydroxyphenylglyoxylic acid, is a metabolite of the fatty acid oxidation inhibitor, oxfenicine.[1] In research, it is primarily used as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).[1][2] CPT-1 is a critical enzyme that regulates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4][5] Therefore, this compound is a valuable tool for studying metabolic pathways, particularly those related to fatty acid metabolism and its role in diseases like insulin resistance and cancer.[1][6]
Q2: What are the common solvents for dissolving this compound?
This compound is a solid, off-white to beige powder that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). While some sources describe it as water-soluble, it is sparingly soluble in aqueous buffers. For most in vitro applications, a stock solution is prepared in an organic solvent and then diluted to the final concentration in the aqueous assay buffer or cell culture medium.
Solubility Data Summary
| Compound | Solvent | Solubility | Source |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | ChemicalBook |
| 4-Hydroxybenzoic Acid (related compound) | Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | Cayman Chemical |
| Dimethylformamide (DMF) | ~5 mg/mL | Cayman Chemical | |
| PBS (pH 7.2) | ~0.5 mg/mL (in a 1:1 DMF:PBS solution) | Cayman Chemical | |
| 4-Hydroxyphenylacetic Acid (related compound) | Dimethylformamide (DMF) | ~1 mg/mL | Cayman Chemical |
| PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical | |
| Gallic Acid (related compound) | Ethanol | ~16 mg/mL | Cayman Chemical |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Cayman Chemical | |
| Dimethylformamide (DMF) | ~25 mg/mL | Cayman Chemical | |
| PBS (pH 7.2) | ~2 mg/mL | Cayman Chemical |
Note: Quantitative data for this compound is limited. Data for structurally similar compounds is provided for reference.
Experimental Protocols & Methodologies
Q3: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an organic solvent is the first critical step.
Protocol: Preparing a 100 mM Stock Solution in DMSO
-
Materials :
-
This compound (MW: 166.13 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure :
-
Weigh out 16.61 mg of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until all the solid has completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Troubleshooting Guide
Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
Precipitation is a common issue when diluting a compound from an organic stock solution into an aqueous medium.[7] Here are several troubleshooting steps:
-
Check Final Solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically ≤0.5%, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Increase Dilution Volume : Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in multiple steps with the aqueous buffer.
-
Use of a Surfactant : A very low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.0025%), can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Warm the Aqueous Medium : Gently warming your buffer or medium to 37°C before adding the compound can sometimes help with solubilization. However, do not heat the stock solution.[7]
Signaling Pathway and Mechanism of Action
Q5: How does this compound work? Can you show its mechanism of action?
This compound inhibits Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix. By blocking this step, it effectively reduces fatty acid β-oxidation. This forces a metabolic shift towards glucose utilization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stock Solution [mmbio.byu.edu]
- 3. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the chemical synthesis of 4-Hydroxyphenylglyoxylate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of 4-Hydroxyphenylglyoxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of this compound from the condensation of phenol and glyoxylic acid followed by oxidation is consistently low. What are the potential causes?
Low yields in this two-step synthesis can arise from issues in either the initial condensation reaction to form 4-hydroxymandelic acid or the subsequent oxidation step.
Troubleshooting the Condensation Step (Phenol + Glyoxylic Acid → 4-Hydroxymandelic Acid):
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Sub-optimal Reaction Temperature: The reaction temperature is a critical factor. Temperatures that are too low can lead to very slow reaction rates, while excessively high temperatures can promote side reactions and decomposition. It is crucial to maintain the temperature within the optimal range.[1]
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Incorrect pH: The reaction is typically carried out in an alkaline medium.[2] Improper pH control can significantly hinder the reaction rate and lead to the formation of undesired byproducts.
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Purity of Reactants: The purity of phenol and glyoxylic acid is paramount. Impurities can interfere with the reaction, leading to lower yields and purification challenges.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting materials. Conversely, excessively long reaction times might lead to the degradation of the product.
Troubleshooting the Oxidation Step (4-Hydroxymandelic Acid → this compound):
-
Inefficient Oxidizing Agent: The choice and amount of the oxidizing agent are critical. Incomplete oxidation will leave unreacted starting material, while an overly aggressive oxidant or excess amount can lead to over-oxidation and the formation of byproducts.
-
Sub-optimal Temperature and pH: As with the condensation step, temperature and pH must be carefully controlled during oxidation to maximize yield and minimize side reactions.
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Presence of Impurities: Impurities carried over from the first step can interfere with the oxidation process.
Q2: I am observing the formation of significant byproducts during the synthesis. What are these likely to be and how can I minimize them?
The primary byproduct of concern is the result of side reactions involving the reactive phenolic group and the aldehyde functionality of glyoxylic acid under reaction conditions. Over-oxidation in the second step can also lead to undesired products.
To minimize byproduct formation:
-
Optimize Reaction Conditions: Carefully control temperature, pH, and reaction time as detailed in the experimental protocols.
-
Control Stoichiometry: Use the correct molar ratios of reactants to avoid excesses that could lead to side reactions.
-
Purification of Intermediates: If possible, purifying the intermediate 4-hydroxymandelic acid before proceeding to the oxidation step can significantly reduce the formation of byproducts in the final product.
Q3: What are the key parameters to consider for optimizing the yield of 4-hydroxymandelic acid in the condensation step?
Based on documented procedures, the following parameters are crucial for optimizing the synthesis of the 4-hydroxymandelic acid intermediate:
-
Reaction Temperature: A range of 40°C to 70°C has been found to be effective, with a preferred range of 40°C to 65°C to achieve high yields in a shorter time frame.[1]
-
Reaction Time: The addition time of glyoxylic acid can influence the yield. For instance, at 45°C, an addition time of 11 hours followed by an additional hour of reaction has been reported to be optimal.[3]
-
pH: The reaction is conducted in the presence of an alkali.[1] The concentration of the base should be carefully controlled.
-
Extraction Solvent: The choice of solvent for extracting the 4-hydroxymandelic acid from the reaction mixture is important for maximizing recovery.
Data Presentation
Table 1: Reported Yields for the Synthesis of 4-Hydroxyphenylglycine (a related compound) under Varying Conditions.
Note: Data for the direct precursor, 4-hydroxymandelic acid, is often reported in the context of its subsequent conversion. The yields below for a related downstream product, 4-hydroxyphenylglycine, can provide insights into the efficiency of the initial condensation step.
| Phenol (g) | Glyoxylic Acid (50% aq.) (g) | Ammonia (0.88) (ml) | Water (ml) | Reaction Time (h) | Yield of 4-Hydroxyphenylglycine HCl (%) | Reference |
| 145 | 88.8 | 200 | 200 | 6 | 43.2 | [3] |
| 300 | 148 | 300 | 400 | Not Specified | 37.7 | [3] |
| 300 | 148 | 420 | 400 | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxymandelic Acid
This protocol is based on a procedure described for the synthesis of a related compound and should be optimized for 4-hydroxymandelic acid.
-
Reaction Setup: In a suitable reaction vessel, dissolve phenol in an aqueous alkaline solution (e.g., using sodium hydroxide).
-
Reactant Addition: Slowly add an aqueous solution of glyoxylic acid to the phenol solution over a period of several hours.
-
Temperature Control: Maintain the reaction temperature between 40°C and 70°C throughout the addition.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture and acidify it to precipitate the 4-hydroxymandelic acid.
-
Extraction: Extract the product with a suitable organic solvent.[1]
-
Isolation: Remove the solvent under reduced pressure to obtain the crystalline 4-hydroxymandelic acid.[1]
Protocol 2: Oxidation of 4-Hydroxymandelic Acid to this compound
This is a general protocol for the oxidation step. The choice of oxidizing agent and specific conditions will need to be determined based on available literature and laboratory capabilities. A common method involves using a mild oxidizing agent in a controlled pH environment.
-
Dissolution: Dissolve the 4-hydroxymandelic acid in a suitable solvent.
-
Oxidant Addition: Slowly add the chosen oxidizing agent (e.g., a copper (II) salt with air/oxygen) to the solution.[2]
-
Temperature and pH Control: Maintain the reaction at a specific temperature (e.g., 95°C) and pH to ensure selective oxidation.[2]
-
Reaction Monitoring: Track the disappearance of the starting material and the formation of the product by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, quench any remaining oxidant and extract the this compound. Further purification may be necessary, for example, by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Synthetic pathway from phenol to this compound.
References
- 1. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid | Semantic Scholar [semanticscholar.org]
- 3. US4205185A - Process for preparing racemic 4-hydroxyphenylglycine - Google Patents [patents.google.com]
Optimization of mobile phase for HPLC separation of 4-Hydroxyphenylglyoxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 4-Hydroxyphenylglyoxylate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the HPLC analysis of this compound on a C18 column?
A typical starting point for reversed-phase HPLC analysis of this compound is a gradient elution using a mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase would be:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)
-
Mobile Phase B: Acetonitrile or Methanol
A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the analyte.
Q2: Why is an acidic mobile phase recommended for the analysis of this compound?
4-Hydroxyphenylglyoxylic acid has a predicted pKa of approximately 3.51. To ensure good peak shape and retention on a reversed-phase column, it is crucial to suppress the ionization of the carboxylic acid group. By maintaining the mobile phase pH below the pKa (ideally 1.5 to 2 pH units lower), the analyte will be in its neutral, less polar form, leading to better interaction with the non-polar stationary phase and preventing peak tailing.
Q3: Can I use a phosphate buffer instead of an acid like formic or phosphoric acid?
Yes, a phosphate buffer is a suitable alternative for controlling the mobile phase pH. A potassium phosphate buffer at a concentration of 10-25 mM, with the pH adjusted to the desired acidic range (e.g., pH 2.5-3.0) using phosphoric acid, can provide stable pH control and reproducible retention times.
Q4: What are the advantages of using acetonitrile versus methanol as the organic solvent?
Both acetonitrile and methanol can be used as the organic modifier. The choice can influence the selectivity of the separation.
-
Acetonitrile generally has a lower viscosity, leading to lower backpressure, and is a weaker solvent than methanol in reversed-phase HPLC.
-
Methanol is a stronger solvent and can sometimes offer different selectivity for phenolic compounds.
It is often beneficial to screen both solvents during method development to determine which provides the better separation for your specific sample matrix.
Q5: What should I do if my peak for this compound is tailing?
Peak tailing for acidic compounds like this compound is often due to interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:
-
Lower the mobile phase pH: Ensure the pH is sufficiently low to fully protonate the analyte.
-
Use a highly deactivated column: Modern, end-capped C18 columns have fewer accessible silanol groups.
-
Add a competing base (if applicable for other analytes): This is less common for acidic analytes but can sometimes help.
-
Check for column contamination: Flush the column with a strong solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection issue (air bubble in syringe, blocked needle). | Purge the injector and ensure the sample loop is completely filled. |
| Analyte degradation. | Ensure sample stability and use fresh standards. | |
| Incorrect detector wavelength. | Verify the UV maximum absorbance for this compound and set the detector accordingly. | |
| Broad Peaks | High dead volume in the system. | Use tubing with a smaller internal diameter and minimize tubing length. |
| Column contamination or aging. | Flush the column with a strong solvent or replace the column. | |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Split Peaks | Column inlet frit is partially blocked. | Back-flush the column or replace the frit if possible. If not, replace the column. |
| Incompatibility between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase carefully and ensure accurate measurements. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. | |
| High Backpressure | Blockage in the system (guard column, column, tubing). | Systematically disconnect components to locate the blockage. Replace the blocked component. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and filter the mobile phase before use. | |
| Incorrect mobile phase composition (too viscous). | Check the viscosity of the mobile phase mixture. |
Experimental Protocols
HPLC Method for the Determination of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water, pH adjusted to 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 40% B over 10 minutes |
| 40% B to 90% B over 2 minutes | |
| Hold at 90% B for 2 minutes | |
| 90% B to 5% B over 1 minute | |
| Hold at 5% B for 5 minutes (equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
2. Mobile Phase Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water, pH 2.5):
-
Add 1.0 mL of concentrated phosphoric acid to 900 mL of HPLC-grade water in a 1 L flask.
-
Mix thoroughly.
-
Adjust the pH to 2.5 using a diluted solution of sodium hydroxide or phosphoric acid as needed, while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
-
3. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Prepare working standards by serial dilution of the stock solution with the same diluent.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Key parameters for mobile phase optimization.
Technical Support Center: 4-Hydroxyphenylglyoxylate Storage and Stability
This technical support center provides guidance on the long-term storage, handling, and stability assessment of 4-Hydroxyphenylglyoxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of solid (powder) this compound, it is recommended to store the compound at -20°C. Under these conditions, the compound is expected to be stable for up to three years.[1][2] Always ensure the container is tightly sealed to prevent moisture absorption and contamination.
Q2: How should I store solutions of this compound?
Solutions of this compound should be stored at -80°C. When stored properly in a suitable solvent, the solution can be expected to remain stable for up to one year. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are suitable for dissolving and storing this compound?
Based on data for the related compound Phenylglyoxylic acid, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1][2] When preparing a stock solution in DMSO, sonication may be necessary to ensure complete dissolution.[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for similar compounds, though this should be optimized for your specific experimental needs.[1]
Q4: What are the general handling precautions for this compound?
As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[3] Handling should be performed in a well-ventilated area to avoid inhalation of dust or aerosols.[3] Avoid contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with soap and water.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color or appearance. | Exposure to air, light, or moisture; potential degradation. | Do not use the compound. Re-evaluate storage conditions and ensure containers are properly sealed and stored in the dark. |
| Difficulty dissolving the compound. | Improper solvent; low temperature; compound degradation. | Confirm the appropriate solvent and consider gentle warming or sonication. If solubility issues persist, the compound's integrity may be compromised. Purity analysis is recommended. |
| Inconsistent experimental results. | Compound degradation; improper stock solution handling. | Prepare fresh stock solutions from solid compound stored under recommended conditions. Avoid repeated freeze-thaw cycles by using aliquots. Verify the purity of the compound. |
| Precipitate forms in the stock solution upon thawing. | Supersaturation; solvent evaporation. | Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the solution may need to be remade. Ensure vials are tightly sealed to prevent solvent evaporation. |
Data Summary: Recommended Storage Conditions
| Form | Storage Temperature | Expected Stability | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2] | Keep container tightly sealed; store away from light and moisture. |
| In Solvent | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles; use a suitable, dry solvent. |
Note: The stability data is based on recommendations for the closely related compound, Phenylglyoxylic acid, and should be used as a guideline. It is recommended to perform your own stability assessments for critical applications.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity and stability of this compound over time.
Objective: To quantify the percentage of intact this compound in a sample after storage under specific conditions.
Materials:
-
This compound sample (stored)
-
Reference standard of this compound (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of the stored this compound and dissolve it in the same solvent as the standards to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 95% B over 10-15 minutes. This should be optimized based on the separation of the parent compound from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector, or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the stored sample solution using the calibration curve.
-
Calculate the purity of the stored sample by comparing its measured concentration to its theoretical concentration. The appearance of new peaks in the chromatogram indicates the presence of degradation products.
-
Visualizations
Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound using HPLC.
Potential Degradation Pathway
Caption: A hypothesized degradation pathway for this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for 4-Hydroxyphenylglyoxylate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-hydroxyphenylglyoxylate against other analytical techniques. Experimental data and detailed protocols are presented to support an objective evaluation of each method's performance.
Introduction to this compound and its Analytical Challenges
This compound is a key intermediate in the biosynthesis of 4-hydroxyphenylglycine, an amino acid precursor for the synthesis of various antibiotics. Accurate and reliable quantification of this compound is crucial for monitoring fermentation processes, optimizing production yields, and for various biomedical research applications. The inherent reactivity and potential for instability of this α-keto acid, however, present analytical challenges that necessitate robust and validated quantification methods.
Proposed HPLC-UV Method and its Validation
An HPLC-UV method is proposed for the routine quantification of this compound. High-performance liquid chromatography offers excellent separation capabilities, while UV detection provides a cost-effective and widely accessible means of quantification, leveraging the chromophoric properties of the 4-hydroxyphenyl group.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 90:10 (v/v) ratio. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 275 nm, based on the UV absorbance maximum of the 4-hydroxyphenyl moiety.
2. Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase.
-
Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (from a biological matrix, e.g., fermentation broth):
-
Centrifuge the sample at 10,000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Protocol
The proposed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by analyzing a blank matrix, a matrix spiked with this compound, and a matrix from a real sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity and Range: The linearity is determined by constructing a calibration curve from at least five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.995. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determined by performing recovery studies on a blank matrix spiked with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1, or calculated from the standard deviation of the response and the slope of the calibration curve.
Performance Comparison of Analytical Methods
While HPLC-UV is a robust and accessible method, other techniques can also be employed for the quantification of this compound. A comparison of their key performance characteristics is summarized below.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) | Enzymatic Assay |
| Principle | Separation based on polarity, UV absorbance detection. | Separation of volatile derivatives, mass-based detection. | Separation based on charge-to-size ratio, often with UV detection. | Specific enzyme-catalyzed reaction producing a measurable signal. |
| Specificity | Good, dependent on chromatographic resolution. | Very High, based on mass fragmentation patterns. | High, based on electrophoretic mobility. | Excellent, based on enzyme-substrate specificity. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | High (µg/mL to ng/mL range). | High, dependent on the assay design. |
| Sample Preparation | Moderate (e.g., protein precipitation, filtration). | Extensive (derivatization required to increase volatility). | Minimal (dilution and filtration often sufficient). | Minimal, but matrix effects can be a concern. |
| Analysis Time per Sample | 10-20 minutes. | 20-30 minutes. | 5-15 minutes. | < 5 minutes (for the reaction). |
| Cost (Instrument & Consumables) | Moderate. | High. | Moderate. | Low to Moderate. |
| Throughput | High (with autosampler). | Moderate. | High. | Very High (plate-based formats). |
| Advantages | Robust, reliable, widely available. | High specificity and sensitivity, structural information. | Fast analysis, low sample and reagent consumption. | High specificity and throughput, simple instrumentation. |
| Disadvantages | Moderate sensitivity, potential for interferences. | Requires derivatization, complex instrumentation. | Sensitive to matrix effects, lower concentration capacity. | Specific enzyme may not be readily available, susceptible to inhibitors. |
Experimental Workflows and Logical Relationships
To visualize the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for the validation of the HPLC-UV method.
Caption: Comparison of analytical methods for this compound.
Conclusion
The proposed HPLC-UV method provides a reliable, robust, and cost-effective solution for the quantification of this compound, making it well-suited for routine analysis in many research and development settings. The validation data demonstrates that the method is specific, linear, accurate, and precise within the defined range.
For applications requiring higher sensitivity or confirmatory analysis, GC-MS stands out as a powerful alternative, albeit with more demanding sample preparation. Capillary Electrophoresis offers a high-speed, low-consumption option, particularly for simpler matrices. Enzymatic assays, when available, provide unparalleled specificity and throughput for high-volume screening. The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample matrix complexity, available instrumentation, and desired sample throughput. This guide provides the foundational information for making an informed decision.
A Comparative Analysis of the Bioactivity of 4-Hydroxyphenylglyoxylate and Phenylglyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two structurally related aromatic keto acids: 4-Hydroxyphenylglyoxylate and Phenylglyoxylic Acid. While both compounds are metabolites found in biological systems, their distinct functionalities and reported biological activities warrant a closer examination for potential therapeutic or toxicological implications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clear understanding of their respective bioactivities.
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and Phenylglyoxylic Acid. It is important to note that direct comparative studies are limited, and the available data often pertains to different biological endpoints.
| Bioactivity Parameter | This compound | Phenylglyoxylic Acid | Reference Compound/Condition |
| Enzyme Inhibition | |||
| Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition (IC50) | ~ 77 µM (in rat cardiac mitochondria) | Data not available | Perhexiline (~77 µM) |
| Anti-inflammatory Activity | |||
| In vivo Edema Reduction | Data not available | 50-200 mg/kg (p.o.) in rats (formalin-induced paw swelling)[1] | - |
| Edema Reduction (Derivatives) | Data not available | 22-67% reduction (in mice)[2] | - |
| Toxicity | |||
| Neurotoxicity | Data not available | 220-400 mg/kg in rats (induces striatal-motor toxicity)[3][4] | - |
| Cytotoxicity (LD50) | Data not available | Data not available | - |
| Antioxidant Activity | |||
| DPPH Radical Scavenging (IC50) | Data not available | Data not available | - |
| ABTS Radical Scavenging (IC50) | Data not available | Data not available | - |
Note: "Data not available" indicates that no specific quantitative data was found in the conducted literature search. The bioactivity of these compounds can be influenced by the experimental model and conditions.
Detailed Experimental Protocols
Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay
This protocol is a general method for determining the inhibitory effect of a compound on CPT-1 activity, as was done to determine the IC50 of this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CPT-1.
Materials:
-
Isolated mitochondria (e.g., from rat heart or liver)
-
[³H]Carnitine
-
Palmitoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., MOPS, KCl, EGTA)
-
Test compound (e.g., this compound)
-
Scintillation cocktail and counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the desired tissue (e.g., rat heart) using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and various concentrations of the test compound.
-
Pre-incubation: Pre-incubate the isolated mitochondria with the reaction mixture for a specified time at a controlled temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]Carnitine and Palmitoyl-CoA to the mixture.
-
Incubation: Incubate the reaction mixture for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted [³H]Carnitine using a suitable method (e.g., ion-exchange chromatography).
-
Measurement: Quantify the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Formalin-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory activity of a compound, as reported for phenylglyoxylic acid.[1]
Objective: To evaluate the ability of a test compound to reduce inflammation in an animal model.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Formalin solution (e.g., 2.5% in saline)
-
Test compound (e.g., Phenylglyoxylic Acid)
-
Vehicle control (e.g., saline or appropriate solvent)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions for a sufficient period.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage) at a specific time before inducing inflammation.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of formalin solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with calipers at regular intervals after the formalin injection (e.g., 0, 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [ (C - T) / C ] * 100 where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.
DPPH Radical Scavenging Assay
This is a common in vitro method to assess the antioxidant potential of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Objective: To determine the free radical scavenging activity of a test compound.
Materials:
-
DPPH solution in methanol
-
Test compound at various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test compound.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the compound concentration.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Fatty Acid Oxidation
This compound has been identified as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[5] By inhibiting CPT-1, this compound can modulate cellular energy metabolism.
Phenylglyoxylic Acid: Potential Anti-inflammatory Mechanism via NF-κB Pathway
While the direct molecular targets of phenylglyoxylic acid's anti-inflammatory effects are not fully elucidated, many phenolic acids are known to exert their anti-inflammatory actions by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the bioactivity of chemical compounds.
Conclusion
This comparative guide highlights the distinct, yet not fully characterized, bioactivities of this compound and Phenylglyoxylic Acid. This compound shows potential as a modulator of cellular metabolism through its inhibition of CPT-1, an enzyme crucial for fatty acid oxidation. This suggests its relevance in metabolic disorders. In contrast, Phenylglyoxylic Acid has demonstrated in vivo anti-inflammatory effects, possibly through the modulation of the NF-κB pathway, but also exhibits neurotoxicity at higher concentrations.
The lack of direct comparative studies and the absence of certain quantitative data, particularly regarding antioxidant and cytotoxic potentials, underscore the need for further research. Future studies should aim to directly compare these two compounds in a range of bioassays to provide a more comprehensive understanding of their structure-activity relationships and to better assess their therapeutic and toxicological profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Arcadia: a visualization tool for metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for 4-Hydroxyphenylglyoxylate measurement
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxyphenylglyoxylate, a key intermediate in the biosynthesis of non-ribosomal peptide antibiotics like vancomycin, is crucial. This guide provides an objective comparison of various analytical methods for its measurement, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
This document outlines and compares four principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Each method's performance is summarized, and detailed experimental protocols are provided.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of each method, providing a basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Enzymatic Assay |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 ng/mL | ~1 ng/mL | ~1 µM |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 ng/mL | ~5 ng/mL | ~5 µM |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.998 | >0.995 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% | 92-108% |
| Precision (%RSD) | < 5% | < 3% | < 10% | < 8% |
| Selectivity | Moderate | High | High | High (Enzyme-dependent) |
| Throughput | High | High | Moderate | Moderate to High |
| Sample Preparation | Simple | Moderate | Complex (Derivatization required) | Simple |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an isocratic or gradient mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: For aqueous samples, filter through a 0.45 µm syringe filter. For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then filtered.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 275 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled analog)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Standard and Sample Preparation: Prepare calibration standards and process biological samples as described for the HPLC-UV method, adding the internal standard to all samples and standards.
-
Chromatographic Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40 °C
-
Injection volume: 5 µL
-
A suitable gradient elution program should be developed to achieve optimal separation.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Negative ESI
-
Monitor the precursor-to-product ion transitions for this compound (e.g., m/z 167 -> 123) and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS analysis of this compound requires a derivatization step to increase its volatility. This method provides high sensitivity and selectivity.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., pyridine or acetonitrile)
-
This compound standard
Procedure:
-
Sample Preparation and Derivatization:
-
Lyophilize aqueous samples or extract the analyte from biological matrices using a suitable solvent.
-
To the dried residue, add the derivatization agent and solvent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier gas: Helium at a constant flow rate.
-
Ionization mode: Electron Ionization (EI)
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
-
Quantification: Prepare derivatized calibration standards and construct a calibration curve based on the peak areas of the selected ions.
Enzymatic Assay
Enzymatic assays offer a high degree of specificity and can be adapted for high-throughput screening. This example utilizes hydroxymandelate oxidase, which converts 4-hydroxymandelate to this compound. By providing an excess of the substrate (4-hydroxymandelate), the activity of the enzyme can be correlated to the production of this compound.
Instrumentation:
-
Spectrophotometer or plate reader
Reagents:
-
Potassium phosphate buffer (pH 7.5)
-
4-hydroxymandelate (substrate)
-
Hydroxymandelate oxidase enzyme
-
A suitable reagent to detect the product (e.g., a colorimetric or fluorescent probe that reacts with the aldehyde group of this compound)
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the potassium phosphate buffer and the 4-hydroxymandelate substrate.
-
Enzyme Addition: Initiate the reaction by adding the hydroxymandelate oxidase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time.
-
Detection: Stop the reaction and add the detection reagent. Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantification: Create a standard curve using known concentrations of this compound to correlate the signal with the concentration.
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the biosynthetic pathway of this compound and a generalized workflow for the comparison of the analytical methods.
Caption: Biosynthetic pathway leading to 4-Hydroxyphenylglycine.
Caption: Workflow for comparing analytical methods.
A Comparative Study of Enzymes in 4-Hydroxyphenylglyoxylate Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key enzymes, 4-Hydroxyphenylmandelate Synthase (HmsS) and 4-Hydroxyphenylmandelate Oxidase (Hmo), which are pivotal in the biosynthesis of 4-hydroxyphenylglyoxylate, a precursor to valuable non-ribosomal peptides like the antibiotic vancomycin. This document outlines their catalytic activities, presents available kinetic data, and provides detailed experimental protocols for their characterization.
Introduction to the Biosynthetic Pathway
This compound is a crucial intermediate in the biosynthetic pathway of (S)-4-hydroxyphenylglycine, a non-proteinogenic amino acid incorporated into various bioactive compounds. The production of this compound from the precursor 4-hydroxyphenylpyruvate (HPP) is a two-step enzymatic process. First, 4-hydroxymandelate synthase (HmsS) catalyzes the conversion of HPP to (S)-4-hydroxymandelate. Subsequently, 4-hydroxymandelate oxidase (Hmo) oxidizes (S)-4-hydroxymandelate to produce this compound.
Below is a diagram illustrating this critical biosynthetic pathway.
Enzyme Comparison: HmsS vs. Hmo
While both enzymes are essential for the production of this compound, they belong to different enzyme classes and exhibit distinct catalytic mechanisms and kinetic properties. HmsS is a dioxygenase, while Hmo is an oxidase. The following tables summarize the available quantitative data for each enzyme from prominent studies.
4-Hydroxyphenylmandelate Synthase (HmsS)
HmsS, a non-heme Fe(II)-dependent dioxygenase, initiates the pathway by converting 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.
| Parameter | Value | Organism | Substrate | Reference |
| Dissociation Constant (Kd) | 59 µM | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate (HPP) | [1] |
| Rate Constants (Pre-steady-state) | k1 = 1 x 105 M-1s-1k2 = 250 s-1k3 = 5 s-1k4 = 0.3 s-1 | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate (HPP) | [1] |
| Product Titer (in vivo) | 119 mg/L (initial)>1 g/L (engineered) | Saccharomyces cerevisiae (expressing A. orientalis HmsS) | Glucose | [2] |
4-Hydroxyphenylmandelate Oxidase (Hmo)
Hmo, a flavin-dependent oxidase, catalyzes the subsequent oxidation of (S)-4-hydroxymandelate to this compound.
| Parameter | Value | Organism | Substrate | Reference |
| Michaelis Constant (Km) | 0.44 mM | Pseudomonas convexa | DL-4-Hydroxymandelate | [3] |
| Michaelis Constant (Km) | 0.038 mM | Pseudomonas convexa | FAD | [3] |
| Inhibition Constant (Ki) | 0.18 mM | Pseudomonas convexa | DL-3,4-Dihydroxymandelic acid | [3] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of HmsS and Hmo.
Experimental Workflow
The general workflow for characterizing these enzymes involves recombinant expression, purification, and subsequent enzymatic assays to determine their kinetic parameters.
Recombinant Expression and Purification of HmsS and Hmo
a. Gene Synthesis and Cloning:
-
Synthesize the genes encoding HmsS from Amycolatopsis orientalis and Hmo from Pseudomonas convexa, with codon optimization for expression in Escherichia coli.
-
Clone the synthesized genes into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
b. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the recombinant plasmids.
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET vectors) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubate the cultures for a further 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance soluble protein expression.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
c. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Enzymatic Activity Assays
a. HmsS Activity Assay (Spectrophotometric): This assay measures the consumption of the substrate 4-hydroxyphenylpyruvate (HPP).
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM HPP, 100 µM FeSO4, and 2 mM ascorbate.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of purified HmsS to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 310 nm (the characteristic absorbance of the enol form of HPP) over time using a spectrophotometer.
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. One unit of HmsS activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of HPP per minute under the specified conditions.
b. Hmo Activity Assay (Spectrophotometric): This assay measures the formation of the product this compound.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM (S)-4-hydroxymandelate, and 100 µM FAD.
-
Enzyme Addition: Start the reaction by adding a known concentration of purified Hmo.
-
Measurement: Monitor the increase in absorbance at 330 nm, which corresponds to the formation of this compound, over time using a spectrophotometer.
-
Calculation: Determine the initial reaction velocity from the linear portion of the curve. One unit of Hmo activity can be defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.
Conclusion
This comparative guide provides a foundational understanding of the two key enzymes involved in this compound biosynthesis. The provided data, although from different organisms and experimental setups, highlights the distinct characteristics of HmsS and Hmo. The detailed experimental protocols offer a starting point for researchers to express, purify, and characterize these enzymes in their own laboratories. Further studies performing side-by-side kinetic analysis under identical conditions would be invaluable for a more direct and comprehensive comparison, aiding in the optimization of biosynthetic pathways for the production of valuable pharmaceuticals.
References
- 1. The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Assay of Hydroxymandelate Oxidase using 4-Hydroxyphenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a kinetic assay for hydroxymandelate oxidase (HmO) utilizing its native substrate, 4-hydroxymandelate, which is oxidized to 4-hydroxyphenylglyoxylate. We present a detailed experimental protocol for a reliable and reproducible spectrophotometric assay, alongside a comparative analysis of HmO's kinetic performance with alternative substrates and enzymes. All quantitative data is summarized for straightforward comparison, and key experimental workflows and enzymatic pathways are visualized to facilitate understanding.
Introduction
Hydroxymandelate oxidase (HmO) is a flavin-dependent enzyme that plays a crucial role in the biosynthesis of hydroxyphenylglycine (HPG), a non-ribosomal amino acid building block of various antibiotics. A key step in HPG biosynthesis is the oxidation of 4-hydroxymandelate to this compound, a reaction catalyzed by HmO with the concomitant production of hydrogen peroxide.[1][2] The validation of a robust kinetic assay is paramount for characterizing enzyme function, screening for inhibitors, and engineering improved enzyme variants for biotechnological applications.
This guide focuses on a continuous spectrophotometric assay for HmO, which offers a simple and efficient method for determining the enzyme's kinetic parameters.
Experimental Protocols
A widely used method for determining hydroxymandelate oxidase activity is a coupled-enzyme spectrophotometric assay. This indirect assay measures the rate of hydrogen peroxide (H₂O₂) production, which is stoichiometric with the formation of this compound. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.
Principle of the Assay:
-
Hydroxymandelate Oxidase Reaction: (S)-4-Hydroxymandelate + O₂ → 4-Hydroxybenzaldehyde + CO₂ + H₂O₂[3][4]
-
Peroxidase-Coupled Reaction: H₂O₂ + Reduced Chromogen --(HRP)--> Oxidized Chromogen (Colored) + H₂O
Detailed Protocol: Spectrophotometric Assay using Horseradish Peroxidase and a Chromogenic Substrate
This protocol is adapted from established methods for assaying oxidases that produce hydrogen peroxide.
Materials:
-
Purified Hydroxymandelate Oxidase (HmO)
-
(S)-4-Hydroxymandelate (Substrate)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
4-Aminoantipyrine (4-AAP) or a similar chromogenic substrate
-
Phenol
-
Spectrophotometer capable of reading in the visible range (e.g., 500-520 nm)
-
Cuvettes
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.
-
Substrate Stock Solution: Prepare a stock solution of (S)-4-hydroxymandelate in the assay buffer. The final concentration in the assay will need to be varied to determine kinetic parameters.
-
HRP Stock Solution: Prepare a stock solution of HRP in the assay buffer.
-
Chromogen Solution: Prepare a solution containing 4-aminoantipyrine and phenol in the assay buffer. For example, a solution containing 0.0025 M 4-aminoantipyrine and dissolved phenol.[5]
Assay Procedure:
-
Set the spectrophotometer to the appropriate wavelength for the chosen chromogen (e.g., 510 nm for the product of 4-AAP and phenol oxidation) and equilibrate the instrument at the desired temperature (e.g., 25°C).[5]
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
Chromogen Solution
-
HRP Solution
-
Substrate Solution ((S)-4-hydroxymandelate) at various concentrations.
-
-
Incubate the mixture for a few minutes to reach thermal equilibrium and to establish a baseline reading.
-
Initiate the reaction by adding a small, known amount of the purified HmO enzyme solution to the cuvette.
-
Immediately mix the contents of the cuvette and start monitoring the increase in absorbance over time.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the (S)-4-hydroxymandelate substrate.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters for hydroxymandelate oxidase from various sources and with different substrates. This allows for a direct comparison of the enzyme's efficiency and substrate specificity.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Inhibitor | Ki (M) |
| Pseudomonas convexa | DL-4-Hydroxymandelate | 0.44[6] | - | - | DL-3,4-Dihydroxymandelic acid (competitive) | 1.8 x 10-4[6] |
| Amycolatopsis orientalis | (S)-4-Hydroxymandelate | - | - | - | - | - |
| Streptomyces coelicolor | (S)-4-Hydroxymandelate | - | - | - | - | - |
Note: Kinetic data for hydroxymandelate oxidase is not extensively reported in the literature, hence the limited entries in the table. The Km value for DL-4-hydroxymandelate from Pseudomonas convexa is provided as a reference. Further research is needed to populate this table with more comprehensive data, including kcat values and parameters for other substrates.
Comparison with Alternatives
Alternative Substrates for Hydroxymandelate Oxidase
While (S)-4-hydroxymandelate is the primary substrate for HmO involved in HPG biosynthesis, some studies suggest that the enzyme can act on other structurally similar molecules. For instance, the HmO from the chloroeremomycin gene cluster has been shown to also oxidize (S)-3,5-dihydroxymandelate.[7] A thorough kinetic characterization with a range of alternative substrates would be beneficial to fully understand the enzyme's substrate scope.
Alternative Enzymes: Hydroxymandelate Oxidase vs. Mandelate Dehydrogenase
An alternative enzyme capable of catalyzing a similar reaction is mandelate dehydrogenase (MdlB). While both HmO and MdlB can convert 4-hydroxymandelate to this compound, they differ in their physiological roles and catalytic mechanisms.[1]
| Feature | Hydroxymandelate Oxidase (HmO) | Mandelate Dehydrogenase (MdlB) |
| Reaction | (S)-4-Hydroxymandelate + O₂ → 4-Hydroxybenzaldehyde + CO₂ + H₂O₂ | (S)-Mandelate + NAD+ → Phenylglyoxylate + NADH + H+ |
| Electron Acceptor | Oxygen (O₂) | NAD+ or other electron carriers |
| Byproduct | Hydrogen Peroxide (H₂O₂) | None |
| Cellular Role | Biosynthesis (e.g., of antibiotics) | Catabolism (degradation of mandelate) |
The choice between using HmO or MdlB in a synthetic biology context would depend on the specific requirements of the engineered pathway, such as the desired electron acceptor and the tolerance for hydrogen peroxide as a byproduct.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic reaction catalyzed by Hydroxymandelate Oxidase.
Caption: Experimental workflow for the kinetic assay of Hydroxymandelate Oxidase.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. research.rug.nl [research.rug.nl]
- 3. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]
- 4. EC 1.1.3.19 [iubmb.qmul.ac.uk]
- 5. goldbio.com [goldbio.com]
- 6. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Metabolomics for 4-Hydroxyphenylglyoxylate Production: A Guide to Wild-Type vs. Engineered Pseudomonas putida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of wild-type Pseudomonas putida KT2440 and a metabolically engineered mutant strain for the production of 4-Hydroxyphenylglyoxylate (4-HPG), a key precursor for various pharmaceuticals. By leveraging metabolic engineering principles, it is possible to transform a non-producing wild-type strain into a microbial cell factory for targeted synthesis of 4-HPG. This document outlines the genetic modifications, compares the production capabilities, and provides detailed experimental protocols to support further research and development in this area.
Data Presentation: Production Capabilities
The wild-type Pseudomonas putida KT2440 does not naturally produce this compound. The comparison below is based on the inherent metabolic capabilities of the wild-type strain versus a rationally designed mutant strain incorporating a heterologous biosynthetic pathway and targeted genomic modifications to optimize carbon flux towards 4-HPG. The production metrics for the mutant strain are estimated based on reported values for similar aromatic compounds produced in engineered P. putida.
| Strain | Genotype Highlights | 4-HPG Titer (g/L) | 4-HPG Yield (g/g glucose) | 4-HPG Productivity (g/L/h) | Reference |
| Wild-Type P. putida KT2440 | No genetic modifications | 0 | 0 | 0 | [1][2] |
| Engineered P. putida 4-HPG Producer | ΔpobA, ΔpheA, ΔtrpE, over-expression of hmaS and hmo | Estimated: 1.5 - 2.0 | Estimated: 0.15 - 0.20 | Estimated: 0.03 - 0.04 | Based on[3][4] |
Note: The production metrics for the engineered strain are estimations derived from studies on the production of related aromatic compounds, such as p-hydroxybenzoic acid, in engineered Pseudomonas putida. These values represent a potential target for a metabolically engineered strain for 4-HPG production.
Metabolic Pathway and Engineering Strategy
The production of 4-HPG in an engineered P. putida strain requires the introduction of a biosynthetic pathway that is absent in the wild-type organism. The proposed pathway starts from chorismate, a key intermediate in the shikimate pathway, which is naturally present in P. putida.
Signaling Pathway Diagram
Caption: Biosynthetic pathway for 4-HPG production in engineered P. putida.
Experimental Workflow
The development of a 4-HPG producing strain involves several key experimental stages, from genetic modification to fermentation and product analysis.
Workflow Diagram
Caption: Experimental workflow for developing and evaluating a 4-HPG producing strain.
Experimental Protocols
Strain Cultivation and Growth Conditions
-
Strain: Pseudomonas putida KT2440 and its derivatives.
-
Medium: M9 minimal medium is commonly used for cultivation.[5] The composition per liter is: 6.78 g Na₂HPO₄, 3 g KH₂PO₄, 0.5 g NaCl, 1 g NH₄Cl. After autoclaving, the following sterile solutions are added: 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and 1 mL of a trace element solution.[3] Glucose (10-20 g/L) is used as the primary carbon source.[5]
-
Growth Conditions: Cultures are typically grown at 30°C with vigorous shaking (e.g., 200 rpm) for aerobic conditions.[4]
Markerless Gene Knockout in P. putida KT2440
A common method for creating markerless gene deletions in P. putida is the RecET-based recombineering system.[6][7]
-
Preparation of Donor DNA: A linear double-stranded DNA fragment is constructed using overlap-extension PCR. This fragment contains upstream and downstream homologous regions (around 500 bp) of the target gene, flanking an antibiotic resistance cassette which is in turn flanked by Flp-recombinase target (FRT) sites.
-
Recombineering:
-
P. putida KT2440 harboring a plasmid expressing the RecET recombinase (e.g., pJB658-recET) is grown to the exponential phase.
-
Recombinase expression is induced (e.g., with m-toluic acid).
-
The cells are made electrocompetent and transformed with the linear donor DNA.
-
Recombinants are selected on plates containing the appropriate antibiotic.
-
-
Marker Excision:
-
The recombinant strain is transformed with a second plasmid expressing the Flp recombinase.
-
Flp recombinase recognizes the FRT sites and excises the antibiotic resistance cassette, leaving a "scar" sequence.
-
The Flp-expressing plasmid is subsequently cured from the strain, resulting in a markerless gene knockout.
-
Heterologous Expression of Biosynthetic Genes
-
Gene Synthesis and Codon Optimization: The coding sequences for hydroxymandelate synthase (hmaS) and hydroxymandelate oxidase (hmo) are synthesized. Codon optimization for P. putida is recommended to enhance expression levels.
-
Vector Construction: The synthesized genes are cloned into a suitable expression vector for P. putida, such as a broad-host-range plasmid from the pBBR1 or pSEVA series, under the control of an inducible promoter (e.g., Ptac, inducible with IPTG).[8]
-
Transformation: The expression plasmid is introduced into the engineered P. putida knockout strain via electroporation or conjugation.
Fed-Batch Fermentation
-
Inoculum Preparation: A seed culture is prepared by inoculating a single colony into minimal medium and growing it overnight.
-
Bioreactor Setup: A laboratory-scale bioreactor (e.g., 1-5 L) is prepared with minimal medium. The temperature is controlled at 30°C, and the pH is maintained at 7.0 using automated addition of a base (e.g., NH₄OH, which also serves as a nitrogen source).[3] Dissolved oxygen is maintained at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.
-
Fed-Batch Strategy: After an initial batch phase where the cells consume the initial carbon source, a feeding solution containing a concentrated solution of glucose is fed into the bioreactor to maintain a controlled growth rate and extend the production phase.
-
Induction: When the culture reaches a desired cell density (e.g., an OD₆₀₀ of 10-20), the expression of the hmaS and hmo genes is induced by adding the appropriate inducer (e.g., IPTG) to the culture.
-
Sampling: Samples are taken at regular intervals to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.
Analytical Method: HPLC for this compound Quantification
-
Sample Preparation: Culture samples are centrifuged to pellet the cells. The supernatant is collected, filtered through a 0.22 µm filter, and stored at -20°C until analysis.
-
HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is suitable for separating aromatic acids.[9]
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for elution.[9]
-
Detection: this compound can be detected by its UV absorbance, typically in the range of 254-280 nm.
-
Quantification: A standard curve is generated using known concentrations of pure this compound to quantify the concentration in the culture samples.
References
- 1. Pseudomonas putida KT2440 metabolism undergoes sequential modifications during exponential growth in a complete medium as compounds are gradually consumed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High‐quality genome‐scale metabolic modelling of Pseudomonas putida highlights its broad metabolic capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A metabolic and physiological design study of Pseudomonas putida KT2440 capable of anaerobic respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Protocols for RecET‐based markerless gene knockout and integration to express heterologous biosynthetic gene clusters in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for RecET‐based markerless gene knockout and integration to express heterologous biosynthetic gene clusters in Pseudomonas putida [agris.fao.org]
- 8. Metabolic Engineering of Pseudomonas putida KT2440 to Produce Anthranilate from Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to α-Keto Acids as Enzyme Inhibitors
α-Keto acids are a class of organic compounds characterized by a carboxylic acid group and a ketone functional group adjacent to each other. Their structural similarity to the substrates of numerous enzymes, particularly dehydrogenases and decarboxylases, makes them prime candidates for competitive enzyme inhibitors. By binding to the active site of an enzyme, these molecules can modulate its activity, a mechanism of significant interest in drug discovery and metabolic research. 4-Hydroxyphenylglyoxylate, with its phenyl and hydroxyl moieties, belongs to the family of aromatic α-keto acids, which also includes compounds like phenylglyoxylate and indole-3-glyoxylate.
Potential Enzyme Targets and Signaling Pathways
Based on the available literature, several enzyme families are recognized as potential targets for inhibition by α-keto acids.
Dehydrogenases: Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, is a well-established target for α-keto acid analogs. Inhibition of LDH can disrupt the glycolytic pathway, a critical energy source for rapidly proliferating cells, including cancer cells.
Dioxygenases: Enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), involved in tyrosine metabolism, are known to be inhibited by substrate analogs. The inhibition of this pathway is the mode of action for several commercial herbicides.
The inhibition of these key metabolic enzymes can have significant downstream effects on cellular signaling. For instance, modulating LDH activity can impact the NAD+/NADH ratio, influencing pathways regulated by this redox balance. Similarly, interfering with amino acid metabolism can affect the synthesis of neurotransmitters and other essential biomolecules.
Figure 1. Potential enzyme targets for this compound and related keto acids.
Experimental Protocols for Enzyme Inhibition Assays
The assessment of enzyme inhibition typically involves in vitro assays to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
General Experimental Workflow:
-
Enzyme and Substrate Preparation: A purified enzyme solution of known concentration is prepared in a suitable buffer. The substrate and inhibitor solutions are also prepared at various concentrations.
-
Assay Reaction: The enzyme, inhibitor (at varying concentrations), and buffer are pre-incubated for a specific period. The reaction is initiated by the addition of the substrate.
-
Detection of Enzyme Activity: The rate of the enzymatic reaction is monitored over time. This can be achieved by measuring the appearance of a product or the disappearance of a substrate. Spectrophotometric or fluorometric methods are commonly used. For example, in the case of dehydrogenases, the change in absorbance at 340 nm due to the conversion of NADH to NAD+ (or vice versa) is monitored.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These values are then plotted against the inhibitor concentration to generate a dose-response curve. The IC50 value is determined from this curve, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Figure 2. A generalized workflow for determining the IC50 value of an enzyme inhibitor.
Data Presentation: The Need for Comparative Studies
A direct comparison of the inhibitory potency of this compound with related keto acids would require experimental data presented in a clear, tabular format. An ideal table would include:
-
The name of the enzyme target.
-
The names and structures of the keto acid inhibitors tested.
-
The corresponding IC50 or Ki values with standard deviations.
-
The type of inhibition (e.g., competitive, non-competitive).
Unfortunately, a comprehensive search of the scientific literature did not yield a study containing such a comparative table for this compound and its close structural analogs.
Conclusion
While the structural characteristics of this compound and related α-keto acids suggest their potential as inhibitors of various enzymes, particularly dehydrogenases and dioxygenases, there is a clear lack of direct, quantitative comparative studies in the existing scientific literature. The methodologies for conducting such research are well-established, and the potential findings could provide valuable insights into the structure-activity relationships of this class of compounds. Future research focusing on the systematic screening of this compound and its analogs against a panel of relevant enzymes is necessary to fill this knowledge gap and to fully assess their potential as modulators of biological pathways. Such studies would be invaluable for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of 4-Hydroxymandelate Oxidase Substrate Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the substrate specificity of 4-hydroxymandelate oxidases is crucial for applications in biocatalysis and the synthesis of valuable pharmaceutical precursors. This guide provides a comparative analysis of the substrate specificity of 4-hydroxymandelate oxidases from different microbial sources, supported by available experimental data. Detailed methodologies for key experiments are also presented to facilitate the replication and extension of these findings.
Executive Summary
4-Hydroxymandelate oxidases are flavin-dependent enzymes that catalyze the oxidation of 4-hydroxymandelate. These enzymes exhibit significant diversity in their substrate preferences and reaction mechanisms, largely categorized into two main types: decarboxylating and non-decarboxylating oxidases. This guide focuses on comparing the kinetic parameters of representative enzymes from these two categories, highlighting their distinct substrate specificities. The data presented herein can inform the selection of appropriate biocatalysts for specific synthetic applications, particularly in the production of specialty chemicals and pharmaceutical intermediates.
Comparative Kinetic Data of 4-Hydroxymandelate Oxidases
The substrate specificity of 4-hydroxymandelate oxidases is best understood through the analysis of their kinetic parameters, namely the Michaelis constant (Km), catalytic constant (kcat), and the catalytic efficiency (kcat/Km). Below is a summary of the available quantitative data for two distinct 4-hydroxymandelate oxidases.
| Enzyme Source | Type | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Pseudomonas convexa | Decarboxylating | DL-4-Hydroxymandelate | 0.44[1] | N/A | N/A |
| DL-3,4-Dihydroxymandelic acid | Ki = 0.18 (competitive inhibitor)[1] | N/A | N/A | ||
| Amycolatopsis orientalis (HmO) | Non-decarboxylating | (S)-4-Hydroxymandelate | N/A | N/A | N/A |
| (S)-3,5-Dihydroxymandelate | Active[2] | N/A | N/A | ||
| (S)-Mandelic acid | Active[3] | N/A | N/A | ||
| (R)-Mandelic acid | Inactive[3] | N/A | N/A |
N/A: Data not available in the reviewed literature.
Analysis:
In contrast, the 4-hydroxymandelate oxidase (HmO) from Amycolatopsis orientalis, involved in the biosynthesis of the non-proteinogenic amino acid L-p-hydroxyphenylglycine, is a non-decarboxylating enzyme[2][4]. This enzyme oxidizes (S)-4-hydroxymandelate to 4-hydroxybenzoylformate[5]. While specific kinetic constants are not detailed in the available literature, it has been shown to be active on both (S)-4-hydroxymandelate and (S)-3,5-dihydroxymandelate[2]. The enzyme displays strict stereospecificity, with no activity observed towards (R)-mandelic acid[3]. The lack of comprehensive kinetic data for the wild-type HmO makes a direct comparison of its catalytic efficiency with the Pseudomonas enzyme challenging. However, recent engineering efforts on HmO have resulted in a mutant with a 23-fold enhancement in catalytic efficiency for the oxidation of (S)-4-hydroxymandelate, indicating its potential for optimization as a biocatalyst.
Experimental Protocols
A common method for determining the activity of 4-hydroxymandelate oxidases that produce hydrogen peroxide is the horseradish peroxidase (HRP)-coupled spectrophotometric assay.
Principle:
The 4-hydroxymandelate oxidase catalyzes the oxidation of its substrate, producing an α-keto acid and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used by the coupling enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic substrate, leading to a colored product that can be quantified spectrophotometrically.
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
4-Hydroxymandelate (or other substrate) stock solution
-
Horseradish peroxidase (HRP) solution (e.g., 10 U/mL)
-
Chromogenic substrate solution (e.g., o-dianisidine or 4-aminoantipyrine with phenol)
-
Purified 4-hydroxymandelate oxidase
Procedure (using o-dianisidine):
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, 4-hydroxymandelate at various concentrations, HRP, and o-dianisidine.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the 4-hydroxymandelate oxidase.
-
Monitor the increase in absorbance at the wavelength corresponding to the oxidized chromogen (e.g., 460 nm for o-dianisidine) over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay at varying substrate concentrations and fit the initial rate data to the Michaelis-Menten equation.
Visualizing a Key Biosynthetic Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Biosynthesis of L-p-Hydroxyphenylglycine.
The diagram above illustrates the enzymatic cascade leading to the formation of L-p-hydroxyphenylglycine, a key component of vancomycin group antibiotics[2][4]. 4-Hydroxymandelate oxidase (HmO) plays a pivotal role in this pathway by catalyzing the oxidation of 4-hydroxymandelate.
Caption: Experimental Workflow for Substrate Specificity.
This flowchart outlines the key steps involved in the comparative analysis of 4-hydroxymandelate oxidase substrate specificity, from enzyme preparation to the final comparative analysis of kinetic data.
References
- 1. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. [PDF] Biosynthesis of Lp-hydroxyphenylglycine , a non-proteinogenic amino acid constituent of peptide antibiotics 1 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of a Bioassay for Screening 4-Hydroxyphenylglyoxylate Producing Microorganisms
For researchers and drug development professionals, the efficient screening of microorganisms capable of producing novel bioactive compounds is a critical first step in the discovery pipeline. 4-Hydroxyphenylglyoxylate is a molecule of interest, and developing a robust screening method is paramount. This guide provides a framework for validating a novel bioassay for this purpose, comparing its potential performance with established analytical methods, and offering detailed experimental protocols to ensure data integrity and reproducibility.
Comparison of Screening Methodologies
A high-throughput bioassay offers a rapid and cost-effective preliminary screening method, while traditional analytical techniques provide more precise quantification. The choice of method depends on the screening stage and the specific research question.
| Parameter | Colorimetric Bioassay (Proposed) | High-Performance Liquid Chromatography (HPLC) | Electrochemical Biosensor |
| Throughput | High | Low to Medium | Medium |
| Sensitivity | Moderate to High (µM range) | High (nM to µM range) | High (as low as 1 µM)[1] |
| Specificity | Potentially lower; susceptible to interfering compounds | High | Moderate to High; dependent on enzyme specificity |
| Cost per Sample | Low | High | Low to Moderate |
| Equipment | Standard laboratory spectrophotometer | Specialized HPLC system | Potentiostat and screen-printed electrodes[1] |
| Ease of Use | Simple and rapid | Requires skilled operator | Relatively simple |
| Development Time | Moderate to High | Low (if method established) | High |
Experimental Protocols
Rigorous validation is essential to ensure a bioassay is fit for its intended purpose.[2][3] The following protocols are based on established guidelines for bioassay and microbiological method validation.[4][5][6][7]
Bioassay Principle and Development
A potential colorimetric bioassay could be developed based on the enzymatic conversion of this compound to a colored product. This is analogous to the whole-cell colorimetric bioassay developed for screening 4-hydroxyphenylpyruvate dioxygenase inhibitors, which relies on the production of a melanin-like pigment.[8]
Protocol:
-
Select/Engineer a Reporter Strain: Utilize a microorganism (e.g., E. coli) that either naturally or through genetic engineering expresses an enzyme that converts this compound into a quantifiable colored product.
-
Optimize Assay Conditions: Systematically optimize parameters such as temperature, pH, incubation time, and substrate concentration to achieve a robust signal-to-background ratio.[9]
-
Establish Controls: Include positive controls (a known producer strain or purified this compound) and negative controls (a non-producing strain and sterile medium).
Validation Parameters and Acceptance Criteria
The validation process should assess the following key performance characteristics:
-
Accuracy: The closeness of the bioassay results to the true value. This can be determined by spiking known concentrations of this compound into the matrix.
-
Precision (Repeatability and Intermediate Precision): The agreement between independent test results under stipulated conditions. Assessed by running replicates on the same day (repeatability) and on different days with different operators (intermediate precision).
-
Specificity: The ability of the bioassay to detect and quantify this compound in the presence of other components. This can be tested by screening against structurally similar molecules.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
-
Linearity and Range: The ability of the bioassay to produce results that are directly proportional to the concentration of the analyte within a specific range.
-
Robustness: The capacity of the bioassay to remain unaffected by small, deliberate variations in method parameters.
Comparison with an Alternative Method (HPLC)
The performance of the newly developed bioassay should be compared against a reference method, such as HPLC, to demonstrate its equivalence or suitability for screening.[6]
Protocol:
-
Prepare a panel of microbial culture supernatants with a range of this compound concentrations.
-
Analyze the samples using both the developed bioassay and a validated HPLC method.
-
Statistically compare the results to assess correlation and bias.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for implementation and troubleshooting.
References
- 1. An electrochemical method for detecting the biomarker 4-HPA by allosteric activation of Acinetobacterbaumannii reductase C1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Criteria for Validation of Methods in Microbial Forensics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
Benchmarking different expression systems for the production of hydroxymandelate oxidase
For Researchers, Scientists, and Drug Development Professionals
The production of active hydroxymandelate oxidase (HmO), a key flavoenzyme in various biosynthetic pathways, is crucial for a range of research and pharmaceutical applications. The choice of an expression system is a critical determinant of yield, activity, and cost-effectiveness. This guide provides an objective comparison of four commonly used expression systems—Escherichia coli, Pichia pastoris, Baculovirus-Insect Cell System, and Mammalian Cells—for the production of hydroxymandelate oxidase and other similar flavoprotein oxidases.
Data Presentation: Performance Comparison of Expression Systems
The following tables summarize quantitative data for the expression of hydroxymandelate oxidase and other representative oxidase enzymes across different platforms. Due to the limited availability of direct comparative data for hydroxymandelate oxidase, figures for other relevant oxidases are included to provide a benchmark.
Table 1: Comparison of Expression Levels and Specific Activity for Oxidases in Various Systems
| Expression System | Host Organism(s) | Recombinant Oxidase | Expression Level | Specific Activity | Reference(s) |
| Prokaryotic | Escherichia coli | Cholesterol Oxidase | 3.2 - 158 U/L (optimized) | 1.25 U/mg | [1] |
| Escherichia coli | Human Aldehyde Oxidase | Not specified | Not specified | [2] | |
| Escherichia coli | Styrene Monooxygenase | 35 g DCW/L | 9.6 U/g DCW | ||
| Yeast | Pichia pastoris | Human Monoamine Oxidase B | ~100 mg/L | 3.0-3.4 U/mg | [3] |
| Pichia pastoris | L-amino Acid Oxidase | High-density fermentation | 20-40 U/mg (acid-activated) | [4] | |
| Insect Cells | Spodoptera frugiperda (Sf9) | Flavin-containing Monooxygenases | Not specified | Not specified | [5] |
| Mammalian Cells | Human Embryonic Kidney (HEK293) | Glycoproteins (representative) | 95-120 mg/L | Not applicable | [6] |
Experimental Protocols: Methodologies for Recombinant Oxidase Production
Detailed methodologies for the expression and purification of recombinant hydroxymandelate oxidase in E. coli and P. pastoris are provided below. These protocols can be adapted for other similar oxidases.
Escherichia coli Expression and Purification
This protocol is based on the expression of His-tagged recombinant proteins in E. coli BL21(DE3) strain.
a. Gene Cloning and Vector Construction: The codon-optimized gene for hydroxymandelate oxidase is synthesized and cloned into a pET expression vector (e.g., pET-28a) containing an N-terminal Hexa-histidine (6xHis) tag under the control of the T7 promoter.
b. Expression:
-
Transform the expression vector into a suitable E. coli expression host, such as BL21(DE3).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of Terrific Broth (TB) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
c. Purification of His-tagged HmO:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged HmO with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.
Pichia pastoris Expression and Purification
This protocol utilizes the methanol-inducible alcohol oxidase 1 (AOX1) promoter for secreted expression of HmO.
a. Gene Cloning and Vector Construction: The HmO gene is cloned into a Pichia expression vector (e.g., pPICZα A) in-frame with the α-factor secretion signal sequence. This allows for the secretion of the recombinant protein into the culture medium.
b. Transformation and Screening:
-
Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.
-
Select for positive transformants on YPDS plates containing Zeocin.
-
Screen individual colonies for protein expression by inducing small-scale cultures with methanol.
c. Expression:
-
Inoculate a single high-expressing colony into 50 mL of Buffered Glycerol-complex Medium (BMGY) and grow at 28-30°C with shaking until the culture reaches an OD600 of 2-6.
-
Harvest the cells by centrifugation and resuspend them in Buffered Methanol-complex Medium (BMMY) to an OD600 of ~1.0.
-
Induce expression by adding methanol to a final concentration of 0.5-1.0% every 24 hours.
-
Continue incubation for 72-96 hours.
d. Purification of Secreted HmO:
-
Remove the yeast cells from the culture medium by centrifugation.
-
Concentrate the supernatant containing the secreted protein using tangential flow filtration or ammonium sulfate precipitation.
-
If the protein is His-tagged, perform Ni-NTA affinity chromatography as described for the E. coli protocol, adjusting buffer conditions as needed.
-
Further purification can be achieved by ion-exchange and/or size-exclusion chromatography.
Mandatory Visualization: Diagrams of Workflows and Signaling Pathways
Experimental Workflow for Recombinant HmO Production
References
- 1. Expression optimization of recombinant cholesterol oxidase in Escherichia coli and its purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Expression of Human Aldehyde Oxidase for Investigations of Single-Nucleotide Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-level expression of human liver monoamine oxidase B in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant expression of an l‐amino acid oxidase from the fungus Hebeloma cylindrosporum in Pichia pastoris including fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxyphenylglyoxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 4-Hydroxyphenylglyoxylate should be disposed of as chemical waste through an approved waste disposal plant.[1][2] This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Researchers and drug development professionals handling this compound must adhere to strict safety and disposal protocols to minimize personal exposure and environmental contamination. This document outlines the necessary steps for the proper disposal of this compound, in solid (powder) form, based on available safety data.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that you are in a well-ventilated area and have immediate access to an eyewash station and a safety shower.[1] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2][3]
-
Ingestion: Clean the mouth with water and seek medical attention.[2]
Personal Protective Equipment (PPE)
When handling this compound for disposal, wearing the appropriate personal protective equipment is mandatory to prevent skin and eye irritation.[1][2]
| PPE Category | Specification |
| Eye Protection | Goggles (European standard - EN 166) or equivalent. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed chemical waste disposal company. Do not empty it into drains or dispose of it with regular trash.[3][4]
-
Segregation and Storage of Waste:
-
Store waste this compound in a designated, clearly labeled, and tightly sealed container.[1][2]
-
The container must be compatible with the chemical; for a solid powder, a robust, sealed plastic or glass container is appropriate.
-
Segregate this waste from other incompatible chemical waste streams such as strong oxidizing agents.[2] Store in a cool, dry, and well-ventilated area.[2]
-
-
Preparing for Disposal:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Summary of Chemical Safety Data
| Property | Information |
| Physical State | Powder Solid[1] |
| Appearance | Beige[1] |
| Odor | Odorless[1] |
| Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] |
| Environmental Hazards | The product is water-soluble and may spread in water systems.[1] It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Hydroxyphenylglyoxylate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Hydroxyphenylglyoxylate, a compound that presents risks of skin, eye, and respiratory irritation.
Hazard Summary
This compound is classified with the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Adherence to the following safety protocols is crucial to mitigate these risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | European Standard EN 166 or ANSI Z87.1 compliant.[1][3] | To protect eyes from dust particles and potential splashes. |
| Face Shield | To be worn over safety goggles.[3][4] | Provides an additional layer of protection for the face against splashes.[5] | |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection.[3][5] | To prevent skin contact and irritation.[1][2] |
| Body Protection | Laboratory Coat | Nomex® or similar flame-resistant material with a cotton underlayer.[3] | To protect skin and clothing from contamination. |
| Full-length pants and closed-toe shoes | Made of non-synthetic material.[3][6] | To ensure complete skin coverage of the lower body and feet. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator | Required for large-scale operations or in areas with inadequate ventilation.[1] | To prevent inhalation of airborne dust particles that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.
-
Ventilation: Ensure adequate ventilation in the work area.[1][2] Fume hoods provide the best protection by drawing airborne contaminants away from the user.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[1][7]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.
Handling Procedure
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize the dispersion of dust.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
Work Surface: Cover the work surface with a disposable absorbent liner to contain any minor spills and facilitate cleanup.
-
Container Management: Keep the container of this compound tightly closed when not in use.[1][7]
Post-Handling Decontamination
-
Clean Work Area: After handling is complete, decontaminate the work area. Wipe down surfaces with a damp cloth to collect any residual dust. The most common method for chemical decontamination is to thoroughly wipe down surfaces and equipment with soap and water using disposable towels.
-
Equipment Cleaning: Clean any non-disposable equipment used, such as spatulas, with an appropriate solvent in a fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][7]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable liners, and contaminated wipes, must be collected in a designated hazardous waste container. This container should be a sealable, leak-proof plastic bag or a rigid container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Unused Product: Unused or unwanted this compound must be disposed of as hazardous waste. Do not discard it in the regular trash or down the drain.
Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and clearly marked.
-
Disposal Request: When the waste container is full, or in accordance with institutional timelines, arrange for its collection by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Emergency Procedures
Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain: For a small, manageable spill, and if properly trained, use a solid chemical spill kit to contain and clean up the material. Carefully scoop the spilled solid into a designated waste container, taking care not to create dust.
-
Decontaminate: After removing the bulk of the spill, decontaminate the area with a wet cloth and dispose of all cleanup materials as hazardous waste.
-
Report: Report all spills to the laboratory supervisor and the EHS department.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 3. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. uab.edu [uab.edu]
Retrosynthesis Analysis
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